molecular formula C4H7N3 B168940 3-methyl-1H-pyrazol-4-amine CAS No. 113140-10-6

3-methyl-1H-pyrazol-4-amine

Cat. No.: B168940
CAS No.: 113140-10-6
M. Wt: 97.12 g/mol
InChI Key: WMEWGPRHFFHUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazol-4-amine (CAS 113140-10-6) is a versatile pyrazole derivative with the molecular formula C₄H₇N₃, serving as a critical building block in organic and medicinal chemistry . This compound is primarily used as a key intermediate in the pharmaceutical industry for the synthesis of various drug candidates, particularly those targeting central nervous system (CNS) disorders . Its structure is also integral in the development of compounds with potential anti-inflammatory, analgesic, and antipyretic properties . Beyond pharmaceuticals, this amine finds application in agrochemical research as a precursor in the creation of pesticides and herbicides . The pyrazole scaffold, including this compound, is recognized as a privileged structure in drug discovery and is frequently employed as a bioisostere to optimize the properties of lead molecules, such as in the development of potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors for cancer research . Furthermore, research into pyrazol-5(4H)-one derivatives highlights the broader utility of this chemical class in creating novel compounds with significant antimicrobial activity against strains like MRSA and Aspergillus niger . This compound is offered for research purposes and must be handled by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-4(5)2-6-7-3/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEWGPRHFFHUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409433
Record name 3-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113140-10-6
Record name 3-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a common feature in a variety of biologically active compounds and approved drugs, owing to its ability to participate in hydrogen bonding and other molecular interactions.[1] Derivatives of the closely related 1-methyl-1H-pyrazol-4-amine are found in kinase inhibitors such as Brepocitinib (a JAK1/TYK2 inhibitor) and inhibitors of the FLT3-ITD and BCR-ABL pathways, highlighting the potential of this core structure in the development of targeted therapies.[2][3]

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and relevance in drug discovery, particularly in the context of kinase signaling pathways. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted data based on established chemical principles to provide a thorough resource.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize its basic identifiers and predicted physicochemical and spectral properties. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: General Identifiers for this compound

PropertyValue
CAS Number 113140-10-6[4][5]
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol [4]
Canonical SMILES CC1=C(N)N=CN1
InChI Key WMEWGPRHFFHUAV-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point 85 - 95 °CEstimated based on related aminopyrazoles.
Boiling Point ~250 - 270 °C at 760 mmHgHighly dependent on intermolecular hydrogen bonding.
Density ~1.2 ± 0.1 g/cm³Typical for small, nitrogen-containing heterocyclic compounds.
pKa (Conjugate Acid) 4.5 - 5.5The amino group is the primary basic center.
LogP ~0.3Indicates moderate lipophilicity.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.Expected behavior for a small polar molecule with hydrogen bonding capabilities.

Table 3: Predicted Spectral Data for this compound

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5br s1HN1-H
~7.2s1HC5-H
~4.5br s2H-NH₂
~2.0s3H-CH₃
¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm) Assignment
~140C3
~135C5
~110C4
~10-CH₃
IR Spectroscopy (KBr Pellet) Predicted Wavenumber (cm⁻¹) Vibration
3400 - 3200N-H stretching (amine and pyrazole)
3000 - 2850C-H stretching (methyl and aromatic)
~1620N-H bending (amine)
~1580C=N, C=C stretching (pyrazole ring)
Mass Spectrometry (EI) Predicted m/z Fragment
97[M]⁺
82[M - NH]⁺
70[M - HCN]⁺

Experimental Protocols

Synthesis of this compound via Thorpe-Ziegler Cyclization

A common and effective method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile.[6] A plausible synthetic route to this compound starts from propionitrile and acetonitrile.

G Start Propionitrile + Acetonitrile Intermediate1 alpha-cyanopropionitrile Start->Intermediate1 Base (e.g., NaOEt) Intermediate2 Iminonitrile intermediate Intermediate1->Intermediate2 Hydrazine Product This compound Intermediate2->Product Cyclization

Synthetic Workflow for this compound

Protocol:

  • Preparation of the β-ketonitrile precursor:

    • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetonitrile (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After stirring for 30 minutes, add ethyl propionate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-ketonitrile.

  • Cyclization with Hydrazine:

    • Dissolve the crude β-ketonitrile in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 8-9.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification Protocol

Purification of aminopyrazoles can often be achieved by column chromatography followed by recrystallization.[7][8]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Biological Relevance

Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to the nucleophilic nature of the amino group and the pyrazole ring.[9] They can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with electrophiles to form fused heterocyclic systems. The presence of multiple nucleophilic sites can sometimes lead to regioselectivity challenges in these reactions.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] In the context of drug development, this compound serves as a key building block for the synthesis of kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Role as a Kinase Inhibitor Scaffold

Derivatives of 1-methyl-1H-pyrazol-4-amine have been successfully incorporated into potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

  • FLT3 and BCR-ABL Signaling: A derivative of 1-methyl-1H-pyrazol-4-amine has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations and the BCR-ABL fusion protein, both of which are key drivers in certain types of leukemia.[2] Inhibition of these constitutively active kinases can block downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of apoptosis in cancer cells.[10][11]

  • JAK-STAT Signaling: Brepocitinib, a drug developed for plaque psoriasis, incorporates the 1-methyl-1H-pyrazol-4-amine moiety and functions as a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancer.[9][12][13] By inhibiting JAK1 and TYK2, Brepocitinib can modulate the immune response.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways in which derivatives of this compound have shown inhibitory activity.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription

FLT3 Signaling Pathway

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Anti-Apoptosis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription

BCR-ABL Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Transcription Gene Transcription STAT_dimer->Transcription translocates to nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor

JAK-STAT Signaling Pathway

Conclusion

While experimental data on this compound is limited, its structural relationship to key motifs in successful kinase inhibitors underscores its importance as a building block in drug discovery. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its biological context. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of novel therapeutics, particularly in the areas of oncology and immunology.

References

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine (CAS: 113140-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. This is due to its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity. As a substituted aminopyrazole, this compound serves as a valuable building block and key intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors for various therapeutic areas. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and known biological significance, with a focus on its role as an inhibitor of the Janus kinase (JAK) signaling pathway.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.

PropertyValueSource
CAS Number 113140-10-6[1][2]
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
Appearance Solid (form not specified)General knowledge
Calculated Boiling Point 309.4 °C at 760 mmHgGeneric database prediction
Calculated Density 1.221 g/cm³Generic database prediction
Melting Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic Data

Spectroscopy Predicted Key Features
¹H NMR Singlet for the C5-H proton, a singlet for the methyl protons, and broad signals for the amine (NH₂) and pyrazole (NH) protons.
¹³C NMR Resonances for the C3, C4, and C5 carbons of the pyrazole ring, as well as a signal for the methyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching (methyl and aromatic), C=C and C=N stretching of the pyrazole ring, and N-H bending.
Mass Spectrometry (m/z) A molecular ion peak [M]⁺ at approximately 97.1, with fragmentation patterns corresponding to the loss of small molecules like HCN and NH₃.

Synthesis and Experimental Protocols

The synthesis of 4-aminopyrazoles can be achieved through various methods, with a common approach being the cyclization of a suitable three-carbon precursor with hydrazine. One plausible and frequently utilized strategy for the synthesis of this compound involves the reaction of a β-ketonitrile derivative with hydrazine.

General Synthetic Workflow

The synthesis can be logically broken down into the formation of a key intermediate followed by cyclization. This workflow is a common strategy for constructing substituted pyrazole rings.

G A Starting Materials (e.g., Acetoacetonitrile) B Formation of a β-Enaminonitrile Intermediate A->B Reaction with DMF-DMA C Cyclization with Hydrazine B->C Reaction with Hydrazine Hydrate D This compound C->D Tautomerization

General Synthetic Workflow for this compound
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 4-aminopyrazoles.

Materials:

  • (E)-3-(dimethylamino)-2-methylacrylonitrile (or a similar β-enaminonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for salt formation, if desired)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-enaminonitrile intermediate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to afford pure this compound.

Biological Activity and Mechanism of Action

Derivatives of 4-aminopyrazole have been identified as potent inhibitors of Janus kinases (JAKs).[8] The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway is essential for transducing signals from a wide variety of cytokines and growth factors, thereby playing a central role in immunity, hematopoiesis, and inflammation.[9][10][11][12][13]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary mechanism for cytokine receptor signaling. The key steps are as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammatory and immune responses.[14][15][16][17][18]

Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[8]

G Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation DNA DNA Gene Target Gene Transcription

The JAK/STAT Signaling Pathway
Mechanism of Inhibition by 4-Aminopyrazole Derivatives

4-aminopyrazole derivatives, including those structurally related to this compound, function as ATP-competitive inhibitors of JAKs. They bind to the ATP-binding pocket of the kinase domain of JAK enzymes, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade. The pyrazole core and its substituents play a crucial role in forming key interactions within the active site, leading to potent and often selective inhibition of specific JAK family members.

G cluster_pathway JAK/STAT Pathway JAK JAK Kinase STAT STAT Protein JAK->STAT Phosphorylation STAT_P Phosphorylated STAT (Active) STAT->STAT_P Gene Gene Transcription STAT_P->Gene Initiates Inhibitor This compound (or derivative) Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT Pathway by 4-Aminopyrazole Derivatives

Applications in Drug Discovery and Development

The role of this compound as a scaffold for JAK inhibitors highlights its importance in the development of therapies for a range of conditions, including:

  • Autoimmune Diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease are conditions where aberrant cytokine signaling plays a key role.

  • Myeloproliferative Neoplasms: Dysregulation of JAK2 is a hallmark of diseases like polycythemia vera and myelofibrosis.

  • Oncology: The JAK/STAT pathway is implicated in the proliferation and survival of various cancer cells.

The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the design and synthesis of compound libraries for screening against JAKs and other kinases.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] It is important to avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its utility as a scaffold for targeting the JAK/STAT signaling pathway underscores its relevance in the ongoing search for novel therapeutics for autoimmune diseases, myeloproliferative neoplasms, and cancer. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will continue to drive innovation in these critical therapeutic areas.

References

An In-depth Technical Guide to the Synthesis of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-methyl-1H-pyrazol-4-amine, a key building block in medicinal chemistry. The document details the primary synthetic strategies, including the reduction of 3-methyl-4-nitropyrazole and the cyclocondensation of β-ketonitrile precursors. It offers detailed experimental protocols, quantitative data, and visualizations of a key biological signaling pathway where this scaffold is of significant interest.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

  • Reduction of 3-methyl-4-nitropyrazole: This is the most common and well-documented approach. It involves the initial synthesis of the nitropyrazole precursor followed by the reduction of the nitro group to an amine. This method is reliable and can be achieved through various reducing agents.

  • Cyclocondensation of a β-Ketonitrile with Hydrazine: This method offers a direct approach to the aminopyrazole core. It involves the reaction of a suitably substituted β-ketonitrile with hydrazine or its derivatives.

The following sections provide detailed experimental protocols and data for these synthetic routes.

Route 1: Reduction of 3-methyl-4-nitropyrazole

This two-step process is a robust method for preparing this compound.

Step 1: Synthesis of 3-methyl-4-nitropyrazole

The necessary precursor, 3-methyl-4-nitropyrazole, can be synthesized via the nitration of 3-methylpyrazole.

Experimental Protocol: Nitration of 3-methylpyrazole

A solution of 3-methylpyrazole (1.0 eq) in trifluoroacetic acid is cooled to -18 °C. To this stirred suspension, ammonium nitrate (1.1 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq). The reaction mixture is maintained at a low temperature and stirred for several hours. Upon completion, the reaction is carefully quenched with water and neutralized, followed by extraction and purification to yield 3-methyl-1,4-dinitro-1H-pyrazole.[1]

Step 2: Reduction of 3-methyl-4-nitropyrazole

The reduction of the nitro group to an amine can be accomplished using several methods, with catalytic hydrogenation and metal-mediated reduction being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitroarenes.[2][3][4]

Experimental Protocol: Catalytic Hydrogenation

In a suitable reaction vessel, 3-methyl-4-nitropyrazole (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then placed under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.

Method B: Tin(II) Chloride Reduction

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting nitro groups to amines.[2][5][6][7]

Experimental Protocol: Tin(II) Chloride Reduction

To a solution of 3-methyl-4-nitropyrazole (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) is added. The mixture is heated to reflux and stirred for several hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with a basic solution (e.g., aqueous sodium hydroxide) to precipitate tin salts, which are then removed by filtration. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield this compound.

MethodReagents and ConditionsTypical Yield (%)AdvantagesDisadvantages
Catalytic HydrogenationH₂, 10% Pd/C, Ethanol, Room Temperature>90Clean reaction, high yield, easy work-up.Requires specialized hydrogenation equipment, catalyst can be flammable.
Tin(II) ChlorideSnCl₂·2H₂O, Ethanol, Reflux70-85Tolerant of various functional groups, inexpensive reagents.Work-up can be tedious due to the removal of tin salts.

Route 2: Cyclocondensation of β-Ketonitriles with Hydrazine

This approach offers a more direct synthesis of the aminopyrazole ring system. A plausible route to this compound involves the reaction of a derivative of 3-aminocrotononitrile with a suitable cyclizing partner. While a direct protocol for this compound is not extensively detailed in the literature, the following represents a general and adaptable procedure based on the synthesis of related aminopyrazoles.[8][9]

Experimental Protocol: Cyclocondensation (Adapted)

A solution of a suitable β-ketonitrile precursor, such as a protected form of 2-cyano-3-oxobutanal, is prepared in a protic solvent like ethanol. To this solution, hydrazine hydrate (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours and monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by filtration or by extraction after removal of the solvent. Purification is typically achieved by recrystallization.

PrecursorReagents and ConditionsPlausible Yield (%)AdvantagesDisadvantages
Protected 2-cyano-3-oxobutanal derivativeHydrazine Hydrate, Ethanol, Reflux60-80 (estimated)Direct formation of the pyrazole core.Availability and stability of the β-ketonitrile precursor may be a challenge.

Role in Kinase Inhibition: A Signaling Pathway Perspective

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[10][11][12] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrazole core can act as a hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding site of kinases, thereby inhibiting their activity.

For instance, derivatives of the 4-aminopyrazole scaffold have been investigated as inhibitors of key kinases in cancer-related signaling pathways, such as the MAPK/ERK and JAK/STAT pathways.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant therapeutic interest. The 4-aminopyrazole scaffold has been incorporated into molecules designed to inhibit ERK1 and ERK2.[10]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 4-Aminopyrazole-based ERK Inhibitor Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by a 4-aminopyrazole-based ERK inhibitor.

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is essential for mediating signals from cytokines and growth factors, playing a critical role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The 4-aminopyrazole scaffold has been utilized in the development of JAK2 inhibitors.[10]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor 4-Aminopyrazole-based JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole-based JAK inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The development of drugs targeting kinases involves a structured workflow, from initial library synthesis to in vivo studies. This compound serves as a key starting material in the synthesis of a library of potential kinase inhibitors.

Kinase_Inhibitor_Workflow Start This compound (Starting Material) Library Combinatorial Synthesis of 4-Aminopyrazole Derivative Library Start->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Identification (Potent Inhibitors) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General experimental workflow for the development of kinase inhibitors from a 4-aminopyrazole scaffold.

References

The Biological Potential of 3-Methyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Molecules incorporating the pyrazole ring system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2] This technical guide focuses on the specific chemical entity, 3-methyl-1H-pyrazol-4-amine, a foundational building block for the synthesis of more complex and potent drug candidates. While direct and extensive research on the intrinsic biological activity of this compound is limited, its significance lies in its role as a versatile precursor for a multitude of biologically active derivatives. This document will explore the known activities of closely related pyrazole derivatives, thereby illuminating the potential therapeutic avenues that can be pursued using this compound as a starting scaffold.

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in several commercially successful drugs, highlighting its clinical relevance. For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant has been investigated for its anti-obesity effects.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Biological Activities of this compound Derivatives

While data on this compound itself is scarce, numerous studies have demonstrated the potent biological activities of its derivatives. These findings underscore the latent potential within the parent molecule.

Kinase Inhibition

A significant area of interest for pyrazole derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The 4-amino-1H-pyrazole core is a key pharmacophore that can be elaborated to target the ATP-binding site of various kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A series of novel irreversible BTK inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold were designed and synthesized. One of the lead compounds demonstrated a potent BTK kinase inhibitory activity with an IC50 value of 1.2 nM.[3]

  • Casein Kinase 1δ/ε (CK1δ/ε) Inhibition: N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors. Certain compounds in this series showed selectivity for CK1δ/ε over other related kinases and exhibited cytotoxic activity against pancreatic ductal adenocarcinoma cell lines.[4]

  • Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide have shown potent activity against acute myeloid leukemia (AML). One compound, in particular, displayed strong inhibitory activity against FLT3 and various FLT3 mutants, with an IC50 value of 0.089 nM against FLT3.[5]

The following table summarizes the quantitative data for some of the most potent derivatives of the this compound scaffold.

Derivative ClassTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeBTK1.2[3]
N-(1H-pyrazol-3-yl)quinazolin-4-amineCK1δ/ε-[4]
4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamideFLT30.089[5]
Anti-inflammatory and Analgesic Activity

The pyrazole nucleus is a well-established scaffold for the development of anti-inflammatory and analgesic agents. Derivatives of this compound have been explored for their potential in this area. For instance, various substituted pyrazole derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in in-vivo models, often comparable to standard drugs like diclofenac and indomethacin.[6]

Antimicrobial and Antiviral Activity

Preliminary bioassays of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives, which can be synthesized from this compound, have indicated fungicidal activity against wheat rust and antiviral activity against the tobacco mosaic virus (TMV).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives of this compound are crucial for researchers. Below are generalized methodologies based on published literature.

General Synthesis of Pyrazole Derivatives

The synthesis of biologically active pyrazole derivatives often involves the modification of the amino group at the 4-position and/or the pyrazole nitrogens. A common synthetic route is the condensation of the 4-amino group with various electrophiles to introduce diverse substituents.

Diagram of a general synthetic workflow for creating a library of pyrazole-based compounds.

G A This compound C Condensation Reaction A->C B Electrophilic Reagent (e.g., Acyl Chloride, Sulfonyl Chloride, Aldehyde) B->C D Derivative Library C->D E Biological Screening D->E F Lead Compound Identification E->F

Caption: General workflow for the synthesis and screening of a pyrazole derivative library.

In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of synthesized compounds is through an in vitro kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Diagram of a typical in vitro kinase inhibition assay workflow.

G A Prepare Kinase and Substrate C Incubate Kinase, Substrate, and Compound A->C B Serially Dilute Test Compound B->C D Initiate Reaction with ATP C->D E Detect Substrate Phosphorylation D->E F Calculate % Inhibition and IC50 E->F G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase (e.g., BTK, FLT3) B->C D Signaling Cascade C->D E Cell Proliferation, Survival D->E F Pyrazole-based Inhibitor F->C

References

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-pyrazol-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can effectively target the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs, with a focus on their role as inhibitors of key signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.

Synthesis of this compound Derivatives

The synthetic routes to this compound derivatives are versatile, allowing for the introduction of a wide range of substituents at the 1-position of the pyrazole ring and on the 4-amino group. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

General Synthetic Workflow

A common strategy for the synthesis of N-substituted this compound derivatives involves a multi-step sequence starting from readily available starting materials. The following diagram illustrates a typical synthetic workflow.

G start Ethyl Acetoacetate + Hydrazine Derivative step1 Cyclization to Pyrazolone start->step1 Knorr Pyrazole Synthesis step2 Nitration step1->step2 Nitrating Agent (e.g., HNO3/H2SO4) step3 Reduction of Nitro Group step2->step3 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) step4 N-Arylation/Alkylation or Amide Coupling step3->step4 Aryl Halide/Alkyl Halide + Base or Acyl Chloride end_product N-Substituted this compound Derivatives step4->end_product

Caption: General synthetic workflow for N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the initial Knorr pyrazole synthesis to form the pyrazolone intermediate.

  • To a solution of phenylhydrazine (0.1 mol) in ethanol, add ethyl acetoacetate (0.1 mol).

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 4-amino-3-methyl-1-phenyl-1H-pyrazole

This protocol details the nitration and subsequent reduction to obtain the core 4-aminopyrazole.

  • Nitration: To a cooled (0-5 °C) solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid.

  • Stir the reaction mixture at low temperature for 2-3 hours and then pour it onto crushed ice.

  • Filter the resulting solid, wash with water, and dry to obtain 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one.

  • Reduction: Suspend the nitro-pyrazole (0.04 mol) in ethanol and add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3-methyl-1-phenyl-1H-pyrazole.

Protocol 3: Synthesis of N-Aryl-3-methyl-1H-pyrazol-4-amine Derivatives

This protocol describes the derivatization of the 4-amino group via Buchwald-Hartwig amination.

  • In a reaction vessel, combine 4-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2 mmol).

  • Add a suitable solvent (e.g., dioxane or toluene) and degas the mixture.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter through celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methyl-1H-pyrazol-4-amine derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases. The following sections summarize the quantitative data for their activity against key kinase targets.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune diseases and cancers. Several 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[1]

Compound IDJAK1 IC₅₀ (nM)[1]JAK2 IC₅₀ (nM)[1]JAK3 IC₅₀ (nM)[1]
3a H4-Cl-Ph5.64.16.8
3b H4-F-Ph4.83.55.2
3c H4-Me-Ph7.25.88.1
3f H3,4-di-F-Ph3.42.23.5
11b Me4-Cl-Ph15.210.818.5

Structure-Activity Relationship Summary for JAK Inhibition:

  • Substitution on the N-aryl ring: Electron-withdrawing groups, particularly fluorine atoms, at the meta and para positions of the N-phenyl ring generally lead to increased potency against JAK1, JAK2, and JAK3.[1]

  • N1-substitution on the pyrazole ring: The presence of a hydrogen atom at the N1 position of the pyrazole is generally preferred for potent JAK inhibition compared to a methyl group.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Pyrazolo[1,5-a]pyrazine derivatives, which are analogs of the this compound core, have shown promising activity against PI3K.[2]

Compound IDA549 Cell Line IC₅₀ (µM)[2]PI3K Protein Level Reduction[2]
21 4-MeO-PhH10.5Significant
26 4-MeO-Ph4-Cl-Ph9.87Significant
27 4-MeO-Ph4-F-Ph8.19Significant
28 4-MeO-Ph4-Br-Ph7.01Significant

Structure-Activity Relationship Summary for PI3K Inhibition:

  • Substitution on the pyrazole ring: An electron-donating group, such as a methoxy-substituted phenyl ring, on the pyrazole moiety appears to be favorable for activity.[2]

  • Substitution on the pyrazine ring: The presence of an electron-withdrawing group (e.g., halogen) on the phenyl ring attached to the pyrazine moiety enhances cytotoxic activity.[2]

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound derivatives.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (Dimer) stat->stat_p dimerization nucleus Nucleus stat_p->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription initiates inhibitor This compound Derivative inhibitor->jak inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

This diagram shows the PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole analogs.

G gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits & activates akt AKT pdk1->akt phosphorylates mtor mTORC1 akt->mtor activates cell_growth Cell Growth & Proliferation mtor->cell_growth promotes inhibitor Pyrazole Analog inhibitor->pi3k inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrazole analogs.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

G start Compound Library of This compound Derivatives step1 High-Throughput Screening (HTS) (e.g., ADP-Glo Assay) start->step1 step2 Hit Identification (% Inhibition > Threshold) step1->step2 step3 Dose-Response & IC₅₀ Determination step2->step3 step4 Selectivity Profiling (Kinase Panel Screening) step3->step4 step5 Cell-Based Assays (e.g., Cell Viability, Western Blot) step4->step5 lead_optimization Lead Optimization step5->lead_optimization

Caption: A typical experimental workflow for kinase inhibitor screening and profiling.[3][4]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.[5]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., JAK2), a specific substrate peptide, ATP, and MgCl₂.

  • Compound Dilution: Serially dilute the test this compound derivatives in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound dilution, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound derivatives and their analogs represent a highly promising class of kinase inhibitors with demonstrated therapeutic potential. The versatility of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As inhibitors of key signaling pathways such as JAK/STAT and PI3K/AKT/mTOR, these compounds are being actively investigated for the treatment of cancer and inflammatory diseases. This technical guide provides a foundational understanding of the chemistry and biology of this important scaffold, offering valuable insights for researchers and drug development professionals working in the field of kinase inhibitor discovery. Further exploration of this chemical space is warranted to develop novel and effective therapies for a range of human diseases.

References

Spectroscopic and Synthetic Data for 3-methyl-1H-pyrazol-4-amine Remain Elusive in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data and detailed synthetic protocols for the compound 3-methyl-1H-pyrazol-4-amine. Despite its commercial availability from several suppliers, crucial characterization information required by researchers, scientists, and drug development professionals—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) data—is not readily accessible in published papers or public repositories.

While searches have yielded extensive spectroscopic and synthetic information for a variety of structurally related pyrazole derivatives, this information is not directly applicable to this compound. The specific substitution pattern of a methyl group at the 3-position and an amine group at the 4-position of the pyrazole ring results in a unique spectroscopic fingerprint that cannot be accurately inferred from its isomers or other analogues.

Key challenges in fulfilling the request for a comprehensive technical guide on this compound include:

  • Absence of Published Spectra: No specific ¹H NMR, ¹³C NMR, or IR spectra for this compound could be located in the searched scientific databases. While some databases indicate the existence of a mass spectrum, the actual data is often behind a paywall or requires an institutional subscription.

  • Lack of Detailed Synthetic Protocols: Scientific articles detailing a robust and reproducible synthesis for this compound, complete with experimental procedures and characterization of the final product, were not found. General pyrazole synthesis methods exist, but a specific, validated protocol for this particular isomer is not publicly documented.

This absence of foundational data precludes the creation of the requested in-depth technical guide, which would require quantitative data for tabular presentation, detailed experimental methodologies, and the visualization of a confirmed synthetic pathway. Researchers seeking to work with this compound may need to perform their own spectroscopic characterization and synthetic route optimization. Commercial suppliers of this compound may possess this data and could potentially provide it upon request with a purchase.

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its role as a building block in the development of therapeutic agents. While data on the specific biological activity of the parent compound is limited, this review will also cover the extensive research on its derivatives, which have shown promise in various disease areas, particularly as kinase inhibitors in oncology.

Chemical Properties and Spectroscopic Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 113140-10-6[1]
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
Appearance Not specified, likely a solid[1]
Boiling Point No data available[1]
Melting Point No data available[1]
Storage Store in closed vessels, refrigerated[1]
Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.1-2.3 (s, 3H)~10-15
C5-H ~7.3-7.5 (s, 1H)~125-135
NH₂ ~3.5-5.0 (br s, 2H)-
NH ~10.0-12.0 (br s, 1H)-
C3 -~145-155
C4 -~110-120
C5 -~125-135

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration. "s" denotes a singlet, and "br s" denotes a broad singlet.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amine & pyrazole) 3100-3500 (broad)
C-H stretch (methyl) 2850-3000
C=N stretch (pyrazole ring) 1580-1650
N-H bend (amine) 1550-1640
C-N stretch 1250-1350

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, the synthesis of its regioisomer, 3-amino-5-methylpyrazole, is well-documented and proceeds via the reaction of a β-ketonitrile with hydrazine.[10][11] A plausible and commonly employed synthetic route for 4-aminopyrazoles involves the reaction of a hydrazine with a suitably substituted three-carbon precursor, often a derivative of malononitrile.[12]

General Synthetic Approach

A likely synthetic pathway to this compound involves the cyclization of a β-ketonitrile precursor with hydrazine, as illustrated in the following workflow. This method is a standard and versatile approach for the formation of the pyrazole ring.

G cluster_0 Synthesis of this compound Start Starting Materials: Hydrazine & β-Ketonitrile Precursor Reaction Cyclocondensation Reaction Start->Reaction Intermediate Hydrazone Intermediate (often not isolated) Reaction->Intermediate Product This compound Intermediate->Product

Caption: General workflow for the synthesis of 4-aminopyrazoles.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol for the synthesis of aminopyrazoles, adapted from literature on related compounds.[10][11] This should serve as a starting point for the development of a specific protocol for this compound.

  • Reaction Setup: To a solution of the appropriate β-ketonitrile precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Biological Significance and Applications in Drug Discovery

While there is a lack of data on the intrinsic biological activity of this compound, its significance lies in its role as a key building block for the synthesis of a wide range of biologically active compounds. The pyrazole scaffold, and specifically the 4-amino-3-methyl variant, is a common feature in the design of kinase inhibitors.

Kinase Inhibition

Numerous studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases.[13][14][15][16][17] These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The general mechanism of action for many of these pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., cell proliferation) Phosphorylated_Substrate->Downstream_Signaling Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Generalized kinase inhibition by pyrazole derivatives.

Table 4: Examples of Kinase Inhibitory Activity of this compound Derivatives

Derivative ClassTarget Kinase(s)Reported IC₅₀ ValuesReference
Pyrazolo[3,4-d]pyrimidinesEGFR-TK0.034 - 0.135 µM[17]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK20.005 - 0.090 µM[13]
Pyrazolo[3,4-b]pyrazinesSGK1<15 nM[15]
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, CDK9, GSK3101 - 363 nM[16]
Other Biological Activities

Derivatives of aminopyrazoles have also been investigated for a range of other biological activities, including:

  • Anticancer/Cytotoxic Activity: Several studies have reported the synthesis of pyrazole derivatives with cytotoxic effects against various cancer cell lines.[18][19]

  • Antimicrobial Activity: The pyrazole nucleus is a component of some compounds with reported antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain pyrazole derivatives have shown anti-inflammatory effects in preclinical models.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While direct biological data on the parent compound is scarce, the extensive research into its derivatives highlights the importance of this scaffold. The synthetic accessibility of 4-aminopyrazoles, coupled with the diverse biological activities of their derivatives, particularly as potent kinase inhibitors, ensures that this compound will remain an area of active investigation for medicinal chemists and pharmacologists. Further research is warranted to fully elucidate the biological profile of this compound itself and to continue leveraging its structural features in the design of novel therapeutic agents.

References

Topic: Potential Therapeutic Targets of 3-Methyl-1H-Pyrazol-4-Amine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a cornerstone in the design of targeted therapies.[2] This guide focuses on a specific, high-potential building block: 3-methyl-1H-pyrazol-4-amine . While direct pharmacological data on this precise molecule is emerging, its structural motif is central to a multitude of potent, biologically active compounds. As senior application scientists, we will dissect the therapeutic potential of this scaffold, grounding our analysis in the established mechanisms of its derivatives. We will explore its primary promise as a kinase inhibitor, detail the experimental workflows necessary for target validation, and provide the causal logic behind these strategic choices, empowering researchers to unlock its full therapeutic potential.

The Pyrazole Core: A Foundation for Potent Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a highly effective therapeutic strategy. The pyrazole ring is exceptionally well-suited for this role for several key reasons:

  • Bioisosteric Replacement: The pyrazole ring can effectively mimic a benzene ring, allowing it to fit into aromatic binding pockets while offering improved physicochemical properties like solubility and lipophilicity.[2]

  • Hydrogen Bonding Capability: The two adjacent nitrogen atoms provide critical hydrogen bond donor (N-1) and acceptor (N-2) sites. This allows for precise and strong interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving high potency and selectivity.[2]

Derivatives of this compound have demonstrated potent inhibitory activity against several critical kinase families, establishing a clear rationale for investigating this scaffold.

Key Kinase Targets & Disease Indications

Based on extensive research into pyrazole derivatives, the following kinase families represent the most promising therapeutic targets for compounds derived from this compound:

Kinase Family Specific Targets Therapeutic Area Rationale & Representative Compounds
Tyrosine Kinases EGFR, VEGFR, FLT3, JAK1, TYK2Oncology, Autoimmune DisordersEssential for cell growth, proliferation, and angiogenesis. Dysregulation is a key driver of many cancers.[4] The (1-methyl-1H-pyrazol-4-yl)amino moiety is found in Brepocitinib , a dual JAK1/TYK2 inhibitor for autoimmune diseases.[5] N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is a potent inhibitor of FLT3-ITD, a mutation found in acute myeloid leukemia.[6]
Serine/Threonine Kinases CDK, AKT1, TBK1Oncology, InflammationRegulate the cell cycle, cell survival pathways, and innate immunity.[1][7] Pyrazole derivatives have shown significant inhibition of CDK2 and AKT1, crucial targets in breast and lung cancer.[3][7]
MAP Kinases p38 MAP Kinase, B-RafOncology, InflammationMediate cellular responses to inflammatory cytokines and stress. B-Raf is a well-known oncogene.[4]
Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism involves competitive inhibition at the ATP-binding site of the kinase. The planar pyrazole ring occupies the adenine-binding region, while the amine at the 4-position serves as a critical anchor point for derivatization, allowing for the exploration of adjacent pockets to enhance selectivity and potency.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole Inhibitor HINGE Hinge Region (Key H-Bonds) POCKET_FRONT Front Pocket POCKET_BACK Back Pocket (Selectivity) PYRAZOLE 3-Methyl-1H-Pyrazol (Core Scaffold) PYRAZOLE->HINGE Forms H-Bonds AMINE 4-Amine (Linker) PYRAZOLE->AMINE AMINE->POCKET_FRONT Positions R-Group R_GROUP R-Group (Selectivity Moiety) AMINE->R_GROUP R_GROUP->POCKET_BACK Occupies Pocket

Caption: Kinase inhibition by a pyrazole-based compound.

Experimental Validation Workflow: From Hypothesis to Cellular Proof-of-Concept

A rigorous, multi-step validation process is essential to confirm therapeutic targets. The following workflow provides a self-validating system, where each step logically informs the next, ensuring that resources are focused on the most promising avenues.

Workflow Overview

START Hypothesis: This compound Derivative Library STEP1 Step 1: Broad Kinase Panel Screen (Biochemical Assay) START->STEP1 STEP2 Step 2: Dose-Response IC50 Determination (Biochemical Assay) STEP1->STEP2 Identify Top Hits (>90% Inhibition) STEP3 Step 3: Cell Viability / Proliferation Assay (Cellular Assay) STEP2->STEP3 Confirm Potency (Low nM IC50) STEP4 Step 4: Target Engagement Assay (Western Blot for p-Target) STEP3->STEP4 Confirm Cellular Activity END Validated Hit Compound & Target Pathway STEP4->END Confirm Mechanism

Caption: Experimental workflow for target validation.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

Causality & Expertise: The initial step must be broad and unbiased. A comprehensive kinase panel screen is the industry standard to identify primary targets and potential off-targets simultaneously without preconceived notions. This approach maximizes the chances of discovering novel activities and provides an early assessment of selectivity.

Methodology:

  • Compound Preparation: Solubilize this compound derivatives in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: For a typical 384-well plate assay, perform a serial dilution to achieve a final screening concentration (e.g., 1 µM).

  • Kinase Reaction: Use a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The general principle involves:

    • Incubating the compound with a specific recombinant kinase, a suitable substrate (peptide or protein), and ATP.

    • Allowing the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection: Quantify the amount of phosphorylated substrate. A common method is luminescence-based, where the amount of remaining ATP is measured (less ATP = higher kinase activity).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control (0% inhibition) and a potent broad-spectrum inhibitor control (100% inhibition).

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_DMSO - Signal_MaxInhibition))

Protocol 2: Cell Viability / Proliferation (MTS Assay)

Causality & Expertise: Once potent biochemical hits are identified, it is critical to determine if this activity translates into a functional cellular effect. A cell viability assay is the foundational cellular experiment. It confirms that the compound can penetrate the cell membrane and induce a biological response (cytotoxicity or cytostasis) in a disease-relevant context (e.g., a cancer cell line known to be dependent on the target kinase).

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in the recommended medium until approximately 80% confluency.[8]

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation & Measurement: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Western Blot

Causality & Expertise: A positive result in the viability assay shows the compound works on cells, but it doesn't prove how. A target engagement assay is the crucial mechanistic link. By measuring the phosphorylation status of the intended kinase target (or its direct downstream substrate), you directly validate that the compound is inhibiting the specific pathway identified in the biochemical screen. This confirms the mechanism of action.

Methodology:

  • Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068).

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target kinase (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin) to ensure equal protein loading. A decrease in the phospho-protein signal relative to the total protein confirms specific target inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The extensive body of literature on its derivatives provides a strong, scientifically-grounded rationale for its exploration. The experimental workflow detailed in this guide offers a robust and logical pathway for identifying and validating specific molecular targets.

Future efforts should focus on synthesizing a diverse library of derivatives from this core, followed by the systematic application of the validation workflow. Positive hits can then be advanced into structure-activity relationship (SAR) studies, lead optimization to improve potency and drug-like properties, and eventual in vivo efficacy and safety studies in relevant disease models.

References

The Versatile Scaffolding of 3-Methyl-1H-pyrazol-4-amine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-pyrazol-4-amine, a key heterocyclic building block, has emerged as a critical starting material in the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of vicinal amino and secondary amine groups on a pyrazole core, render it a versatile synthon for the construction of fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in organic synthesis, with a particular focus on its utility in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for the synthesis of prominent derivatives are provided, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, key synthetic workflows and targeted biological pathways are visualized to provide a clear and concise understanding of its application in drug discovery.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological activity of these compounds. This compound, in particular, has garnered significant attention as a versatile building block due to its potential for elaboration into more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. These fused systems are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the synthetic utility of this compound, providing practical insights for researchers in the field of organic and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point Data not consistently available
Boiling Point Data not available
Solubility Soluble in polar organic solvents

Spectroscopic Data: While detailed spectroscopic data for the parent this compound is not extensively published, the characteristic shifts for the pyrazole ring protons and carbons are well-documented for its derivatives. The amino group and the methyl group provide distinct signals in ¹H and ¹³C NMR spectra, which are instrumental in tracking reaction progress and confirming product formation.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately functionalized precursors. One common approach involves the reduction of a corresponding nitro-substituted pyrazole.

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

The primary utility of this compound lies in its role as a precursor to fused heterocyclic systems. The vicinal amino and ring nitrogen atoms allow for facile cyclocondensation reactions with a variety of bifunctional electrophiles.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds renowned for their potent inhibitory activity against various protein kinases. The synthesis of these derivatives often involves the condensation of this compound with 1,3-dicarbonyl compounds or their equivalents.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A mixture of this compound (1.0 eq.) and a β-ketoester (1.1 eq.) in a suitable solvent such as acetic acid or ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the desired pyrazolo[3,4-d]pyrimidinone. Further functionalization, such as chlorination followed by nucleophilic substitution, can be carried out to introduce diversity at various positions of the heterocyclic core.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (μM)Cancer Cell LineIC₅₀ (μM)Reference
23a RET-BaF3/CCDC6-RET< 0.1[1]
23c RET-BaF3/CCDC6-RET< 0.1[1]
12b VEGFR-20.063MDA-MB-4683.343[2]
12b VEGFR-20.063T-47D4.792[2]
14 CDK2/cyclin A20.057MCF-70.045[3]
14 CDK2/cyclin A20.057HCT-1160.006[3]
14 CDK2/cyclin A20.057HepG-20.048[3]
15 CDK2/cyclin A20.119MCF-70.046[3]
15 CDK2/cyclin A20.119HCT-1160.007[3]
15 CDK2/cyclin A20.119HepG-20.048[3]
VIIa --57 different cell lines0.326 - 4.31[4]

Note: The compound numbers are as designated in the cited literature.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines from this compound typically involves a reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine-6-carboxylate Derivatives [5]

A mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (a substituted analog of the title compound, 1.0 eq.) and an appropriate diethyl 2-(arylmethylene)-3-oxobutanoate (1.0 eq.) is heated without a solvent at a specific temperature for a designated time. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is triturated with ethanol, filtered, and recrystallized to yield the pure pyrazolo[3,4-b]pyridine-6-carboxylate derivative.

Table 3: Yields of Pyrazolo[3,4-b]pyridine Derivatives [5]

CompoundRYield (%)
2a H70
2b 4-CH₃65
2c 4-OCH₃60
2d 4-Cl55

Note: The synthesis was performed with a substituted aminopyrazole.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of 3-aminopyrazoles with various 1,3-dielectrophiles.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines [6]

To a solution of a 5-aminopyrazole (1.0 eq.) in a suitable solvent like ethanol or acetic acid, a 1,3-diketone or a related 1,3-dielectrophile (1.1 eq.) is added. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrimidine.

Visualizing Synthetic Strategies and Biological Relevance

To better illustrate the utility of this compound in drug discovery, the following diagrams outline a typical workflow for the synthesis and screening of kinase inhibitors and a simplified representation of a targeted signaling pathway.

G cluster_0 Synthesis Workflow cluster_1 Screening Workflow Start This compound Step1 Cyclocondensation (e.g., with β-ketoester) Start->Step1 Intermediate Pyrazolo[3,4-d]pyrimidinone Core Step1->Intermediate Step2 Functionalization (e.g., Chlorination, Substitution) Intermediate->Step2 Library Library of Pyrazolo[3,4-d]pyrimidine Derivatives Step2->Library Screening Kinase Inhibitory Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for the synthesis and screening of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET, VEGFR-2) GrowthFactor->Receptor Binds Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt pathways) Receptor->Signaling Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibits

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its ability to serve as a scaffold for the construction of diverse, fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, has been instrumental in the development of potent kinase inhibitors with potential applications in oncology and other therapeutic areas. The synthetic routes are generally robust and amenable to the generation of large libraries of compounds for structure-activity relationship studies. This guide has provided a comprehensive overview of the synthetic utility of this compound, supported by detailed experimental protocols and quantitative biological data, to aid researchers in leveraging this important synthon for the discovery of novel bioactive molecules.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 3-methyl-1H-pyrazol-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the synthetic handles offered by its nucleophilic amino group and the pyrazole core. This document details key transformations of the amino group, including its basicity and nucleophilicity, as well as its participation in acylation, alkylation, sulfonylation, and diazotization reactions. Where available, quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. The substituent pattern on the pyrazole ring is crucial in defining the pharmacological profile of these molecules. This compound, with its amino group at the C4 position, presents a key locus for synthetic diversification, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents. The reactivity of this exocyclic amino group is central to its utility as a synthetic intermediate. This guide will systematically explore the fundamental aspects of its reactivity.

Basicity and Nucleophilicity

Despite its modest basicity, the amino group is a competent nucleophile and readily participates in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, driving its reactivity in the transformations discussed below.

Chemical Transformations of the Amino Group

The amino group of this compound can undergo a range of chemical reactions, making it a valuable handle for the synthesis of diverse derivatives.

Acylation

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a variety of substituents and for protecting the amino group.

General Experimental Protocol for Acylation:

A general procedure for the acylation of an amino group involves dissolving the amine and a base, typically a tertiary amine like triethylamine, in an anhydrous aprotic solvent such as dichloromethane (DCM). The solution is cooled, and the acylating agent (e.g., an acyl chloride) is added dropwise. The reaction is then stirred at room temperature until completion.

Acylation_Workflow cluster_start Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and triethylamine in anhydrous DCM cool Cool to 0°C start->cool add_acyl Add acyl chloride dropwise cool->add_acyl stir Stir at room temperature add_acyl->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Figure 1: General workflow for the acylation of this compound.
Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents. However, it is important to note that alkylation can also occur on the nitrogen atoms of the pyrazole ring, leading to a mixture of products. The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction conditions.

General Experimental Protocol for N-Alkylation:

A typical procedure for the N-alkylation of a related compound, methyl 3-amino-1H-pyrazole-4-carboxylate, involves reacting the amine with an alkylating agent (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The reaction is typically stirred at room temperature or heated to facilitate the reaction.

Alkylation_Pathway amine This compound product_N4 4-(Alkylamino)-3-methyl-1H-pyrazole amine->product_N4 Alkylation at NH2 product_N1 1-Alkyl-4-amino-3-methyl-1H-pyrazole amine->product_N1 Alkylation at N1 alkyl_halide R-X (e.g., CH3I) base Base (e.g., K2CO3) solvent Solvent (e.g., DMF)

Figure 2: Potential N-alkylation pathways of this compound.
Sulfonylation

The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This transformation is valuable for introducing the sulfonyl moiety, which is a common pharmacophore in drug molecules. A study on the sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in acetonitrile reported a high yield of the corresponding N,N-disulfonylated product.[2] A similar reactivity would be expected for this compound.

Quantitative Data for a Related Sulfonylation Reaction

ReactantReagentBaseSolventProductYieldReference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideTriethylamineAcetonitrileN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-N-(p-tolylsulfonyl)p-toluenesulfonamide88%[2]
Diazotization

Primary aromatic and heteroaromatic amines can be converted to diazonium salts upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups.

General Experimental Protocol for Diazotization:

The diazotization of an aminopyrazole generally involves dissolving the amine in a strong acid (e.g., hydrochloric acid) and cooling the solution to 0-5 °C. A solution of sodium nitrite in water is then added slowly while maintaining the low temperature. The resulting diazonium salt solution can then be used in subsequent reactions.

Diazotization_Sandmeyer amine This compound diazotization Diazotization (NaNO2, HCl, 0-5°C) amine->diazotization diazonium 3-Methyl-1H-pyrazole-4-diazonium chloride diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer product 4-Halo/Cyano-3-methyl-1H-pyrazole sandmeyer->product

Figure 3: Diazotization of this compound and subsequent Sandmeyer reaction.

Conclusion

The amino group of this compound is a key functional group that imparts significant synthetic versatility to the molecule. Its ability to undergo acylation, alkylation, sulfonylation, and diazotization reactions allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. This guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific reaction conditions and quantitative outcomes for each of these transformations will continue to expand the utility of this compound in the creation of novel and potent bioactive molecules.

References

Tautomerism in 3-methyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including lipophilicity, acidity/basicity (pKa), and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive examination of the tautomerism of 3-methyl-1H-pyrazol-4-amine, a crucial scaffold in medicinal chemistry. By integrating experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy with theoretical predictions from computational chemistry, this document aims to offer a detailed understanding of the tautomeric landscape of this important molecule.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism, where a proton shifts between the two ring nitrogen atoms.[1] This phenomenon can lead to the existence of multiple tautomeric forms, each with distinct chemical and biological properties. The position and nature of substituents on the pyrazole ring play a critical role in determining the predominant tautomer in a given environment.[2] For 3(5)-substituted pyrazoles, the equilibrium between the 3-substituted and 5-substituted tautomers is of particular interest.[1]

Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms, as well as a less common imino tautomer. The predominant forms involve the migration of a proton between the two nitrogen atoms of the pyrazole ring:

  • This compound (Tautomer A): The methyl group is at position 3, and the amino group is at position 4.

  • 5-methyl-1H-pyrazol-4-amine (Tautomer B): The methyl group is at position 5, and the amino group is at position 4.

Additionally, an imino tautomer can be considered:

  • 3-methyl-1,5-dihydro-4H-pyrazol-4-imine (Tautomer C): An exocyclic imine functionality.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[3]

Tautomers TautomerA This compound (Tautomer A) TautomerB 5-methyl-1H-pyrazol-4-amine (Tautomer B) TautomerA->TautomerB Annular Tautomerism TautomerC 3-methyl-1,5-dihydro-4H-pyrazol-4-imine (Tautomer C) TautomerA->TautomerC Amino-Imino Tautomerism

Caption: Tautomeric forms of this compound.

Experimental and Computational Analysis of Tautomerism

The study of tautomerism relies on a combination of experimental techniques and computational modeling. Spectroscopic methods such as NMR and IR provide direct evidence of the presence of different tautomers, while computational chemistry offers insights into their relative stabilities and the energy barriers for their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[1] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between tautomers. In cases of slow exchange, distinct signals for each tautomer can be observed. However, for many pyrazoles at room temperature, the proton exchange is fast on the NMR timescale, resulting in averaged signals.[1] Low-temperature NMR experiments can be employed to slow down the exchange rate and resolve the individual tautomeric forms.[3]

Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) for Pyrazole Tautomers

Carbon Atom3-substituted Tautomer (Predicted)5-substituted Tautomer (Predicted)Averaged Signal (Experimental in DMSO-d6)
C3~140-150~130-140Broadened signal observed
C4~90-100~90-100~95
C5~130-140~140-150Broadened signal observed

Note: Predicted values are based on general substituent effects on the pyrazole ring. Experimental data for closely related aminopyrazoles show broad signals for C3 and C5 in DMSO-d6, indicating a tautomeric equilibrium.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in different tautomers. For instance, the N-H stretching frequencies can provide information about the hydrogen bonding environment, which may differ between tautomers. Matrix isolation IR spectroscopy, combined with computational predictions, has been effectively used to study the tautomerism of 3(5)-aminopyrazoles.[4]

Table 2: Key IR Vibrational Frequencies (cm-1) for Aminopyrazole Tautomers

Vibrational Mode3-amino Tautomer (Calculated)5-amino Tautomer (Calculated)
N-H stretch (asymmetric)~3550~3540
N-H stretch (symmetric)~3450~3440
Ring N-H stretch~3400~3390

Note: Calculated frequencies are based on DFT(B3LYP)/6-311++G(d,p) level of theory for 3(5)-aminopyrazole.[4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the transition states for their interconversion.[2] These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately model experimental conditions. Theoretical studies on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer, although the energy difference is often small.[4]

Table 3: Calculated Relative Energies (kJ/mol) of Aminopyrazole Tautomers

TautomerGas Phase (ΔE)In Solution (ΔG)
3-amino Tautomer0.00.0
5-amino Tautomer+10.7+9.8

Note: Data from DFT(B3LYP)/6-311++G(d,p) calculations on 3(5)-aminopyrazole.[4]

Experimental Protocols

NMR Spectroscopy for Tautomer Analysis

Objective: To determine the tautomeric ratio of this compound in solution.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1H and 13C NMR Spectra Acquisition: Record standard 1D 1H and 13C NMR spectra at room temperature.

  • Low-Temperature NMR: If signals are broad, indicating fast exchange, perform variable temperature NMR experiments, lowering the temperature until the exchange slows sufficiently to observe separate signals for each tautomer.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in deuterated solvent acq1 Record 1H and 13C NMR at room temperature prep1->acq1 acq2 Perform variable temperature NMR acq1->acq2 if signals are broad an1 Signal Integration acq1->an1 if signals are sharp acq2->an1 an2 Determine Tautomer Ratio an1->an2

Caption: Workflow for NMR analysis of tautomerism.

Computational Modeling of Tautomers

Objective: To calculate the relative energies and geometries of the tautomers of this compound.

Methodology:

  • Structure Building: Construct the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Solvent Effects: Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions.

  • Energy Analysis: Compare the calculated Gibbs free energies to determine the relative stabilities of the tautomers.

DFT_Workflow start Build Tautomer Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq solvent Incorporate Solvent Model (e.g., PCM) freq->solvent energy Calculate Gibbs Free Energies solvent->energy end Determine Relative Tautomer Stabilities energy->end

Caption: Workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is of paramount importance in drug design. The different tautomers will present distinct hydrogen bond donor and acceptor patterns to a biological target, such as a protein receptor or enzyme. This can lead to significant differences in binding affinity and biological activity. Furthermore, the lipophilicity and pKa values, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties, are also tautomer-dependent. Therefore, a thorough understanding and, where possible, control of the tautomeric equilibrium is essential for the rational design of new therapeutic agents based on the this compound scaffold.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A multi-pronged approach combining high-resolution spectroscopic techniques and robust computational methods is necessary to fully characterize the tautomeric landscape of this important molecule. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals seeking to optimize the properties of pyrazole-based drug candidates. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

3-methyl-1H-pyrazol-4-amine safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 113140-10-6). The following sections detail the potential hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available across all sources, data for closely related isomers and pyrazole derivatives suggest that it should be handled as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and potential respiratory tract irritation. Some sources also indicate that it may be harmful if swallowed, in contact with skin, or inhaled[1].

Table 1: GHS Hazard Summary (Based on related compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed[2]

Pictograms (representative for related compounds):

alt text

Signal Word: Warning

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC4H7N3[1][4]
Molecular Weight97.12 g/mol [1][2][3][4]
AppearanceNot Specified[1]
Melting PointNo data available[1]
Boiling PointNo data available[1]
Flash PointNo data available[1]
DensityNo data available[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling
  • This product should only be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals[1].

  • Use only in a chemical fume hood to ensure adequate ventilation[1].

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[5][6].

  • Avoid contact with skin, eyes, and clothing[7][8].

  • Wash hands thoroughly after handling[1][9].

  • Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles[1].

Storage
  • Store in closed vessels, refrigerated[1].

  • Keep the container tightly closed in a dry and well-ventilated place[5][10][11].

  • Store locked up[5][11].

  • Conditions to avoid include heat, flames, and sparks[1].

  • Materials to avoid include oxidizing agents, acids, and acid chlorides[1][5].

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeDetails
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[12].
Skin Protection Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[1][5].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A Brown for organic gases and vapors)[5].

Experimental Protocols: Emergency Procedures

In the event of an emergency, follow these detailed protocols.

First-Aid Measures
  • General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance[5][9].

  • If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately[1][12].

  • In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention[1].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention[1][9].

  • If Swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. Do NOT induce vomiting[1][13][14].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide, or alcohol-resistant foam[1][12].

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and nitrogen oxides[1].

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[1][5].

Accidental Release Measures
  • Personal Precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection[1]. Evacuate personnel to a safe area and ensure adequate ventilation[13].

  • Environmental Precautions: Do not allow the material to enter drains or water courses[1].

  • Methods for Cleaning Up: Mix with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal[1]. Ventilate the area and wash the spill site after material pickup is complete[9].

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks[1].

  • Incompatible Materials: Oxidizing agents, acids, and acid chlorides[1][5].

  • Hazardous Decomposition Products: Carbon monoxide and nitrogen oxides may be formed during combustion[1].

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[5][10].

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood b->c d Retrieve Compound from Storage (Refrigerated) c->d Start Work e Weigh/Dispense in Fume Hood d->e f Perform Experiment e->f g Close Container and Return to Storage f->g h Clean Equipment g->h i Dispose of Waste (Follow Regulations) h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: A workflow for the safe handling of chemical compounds.

References

Methodological & Application

Application Note: N-Alkylation of 3-Methyl-1H-pyrazol-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse and biologically active molecules. 3-Methyl-1H-pyrazol-4-amine is a valuable starting material for the development of therapeutic agents, particularly kinase inhibitors. The strategic placement of alkyl groups on the pyrazole nitrogen atoms can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. A common challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can yield two different regioisomers (N1 and N2). The specific isomer obtained is crucial as it dictates the molecule's three-dimensional structure and its interaction with biological targets.[1] This application note provides a detailed experimental procedure for the N-alkylation of this compound, focusing on a common base-mediated approach.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a base-mediated reaction with an alkyl halide. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion that then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. The reaction can potentially yield a mixture of N1 and N2 isomers.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound reaction_step Reaction reactant1->reaction_step reactant2 Alkyl Halide (R-X) reactant2->reaction_step base Base (e.g., K2CO3, NaH) base->reaction_step solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_step product1 N1-alkylated pyrazole product2 N2-alkylated pyrazole reaction_step->product1 Major/Minor reaction_step->product2 Major/Minor

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using potassium carbonate as the base and an alkyl halide as the electrophile.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product(s).[1]

Data Presentation: Representative Reaction Conditions and Yields

The choice of base, solvent, and alkylating agent can influence the reaction outcome, including the ratio of N1 to N2 isomers. The following table summarizes representative conditions that can be adapted for various alkyl halides.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1IodomethaneK₂CO₃ (1.5)DMF25685-95
2Benzyl bromideK₂CO₃ (1.5)Acetonitrile60880-90
3Ethyl bromoacetateNaH (1.2)THF0 to 25475-85
41-BromobutaneKOH (2.0)DMSO801270-80

Note: Yields are estimates and can vary based on the specific substrate and reaction scale. The regioselectivity will depend on the steric and electronic nature of the reactants.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure.

start Start reactants Combine this compound, base, and solvent in flask start->reactants inert Establish Inert Atmosphere (Ar or N2) reactants->inert addition Add Alkyl Halide inert->addition reaction Stir at Specified Temperature addition->reaction monitoring Monitor Reaction by TLC or LC-MS reaction->monitoring workup Work-up: Dilute with Ethyl Acetate, Wash with NaHCO3 and Brine monitoring->workup drying Dry Organic Layer (Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Chromatography concentration->purification characterization Characterize Product(s) (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the N-alkylation of this compound.

Conclusion

This application note provides a standard and adaptable protocol for the N-alkylation of this compound, a key transformation for the synthesis of novel compounds in drug discovery. The presented base-mediated method is a widely used and effective approach. Researchers should consider that optimization of reaction conditions, including base, solvent, and temperature, may be necessary to achieve the desired yield and regioselectivity for specific alkylating agents. Careful purification and characterization are essential to isolate and identify the resulting N-alkylated pyrazole isomers.

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines Using 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to purine. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by mimicking the adenine core of ATP.[1] Consequently, these compounds have been extensively investigated for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The synthesis of this privileged scaffold often begins with appropriately substituted pyrazoles, with 4-aminopyrazoles serving as key precursors. This document provides a detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 3-methyl-1H-pyrazol-4-amine.

Synthetic Pathway Overview

The construction of the pyrazolo[3,4-d]pyrimidine core from a 4-aminopyrazole derivative typically involves a cyclocondensation reaction with a reagent that provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. A common and straightforward approach is the reaction with formic acid, which serves as a one-carbon electrophile to facilitate the ring closure.

synthetic_workflow start This compound intermediate Formamide Intermediate (in situ) start->intermediate Reflux reagent Formic Acid (HCOOH) reagent->intermediate product 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate->product Cyclization

Caption: General synthetic workflow for the formation of a pyrazolo[3,4-d]pyrimidine from this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidine from this compound via a cyclocondensation reaction with formic acid.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Ethanol

  • Deionized water

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 mmol, 1.0 eq).

  • To this, add formic acid (e.g., 30 mL).

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After refluxing for a period of 6-8 hours, or until the starting material is consumed as indicated by TLC, allow the reaction mixture to cool to room temperature.[2]

  • Slowly pour the cooled reaction mixture into a beaker containing ice-water (e.g., 100 mL).

  • A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product, and if necessary, recrystallize from a suitable solvent such as ethanol to obtain the purified 3-methyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

Quantitative Data

The following table summarizes representative yields for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from substituted 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which can serve as an estimation for the expected yield of the described protocol.

Starting MaterialReagentProductYield (%)Reference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[2]
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70[4]
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromide3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one65[4]
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPhenacyl bromide3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one69[4]

Biological Context: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are well-established as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Their structural resemblance to adenine allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making these compounds highly valuable as therapeutic agents.

signaling_pathway cluster_kinase Kinase Active Site ATP ATP Kinase Protein Kinase ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivative) Inhibitor->Kinase Competitively Inhibits Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling & Cellular Processes (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as competitive kinase inhibitors.

References

Application Note: Purification of 3-methyl-1H-pyrazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core is a key pharmacophore in numerous biologically active compounds. The purity of this amine is critical for the successful synthesis of downstream targets, as impurities can lead to side reactions, low yields, and complications in the purification of the final compounds. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the purification of organic compounds.

Challenges in Purification

As a basic amine, this compound can exhibit strong interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1][2] To overcome these challenges, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonium hydroxide, to neutralize the acidic sites on the silica gel and improve the elution profile of the amine.[1][3] Alternatively, an amine-functionalized silica stationary phase can be employed.[4][5]

Experimental Protocol

This protocol outlines the purification of crude this compound using conventional silica gel column chromatography with a basic modifier in the mobile phase.

Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of DCM:MeOH:TEA (e.g., 95:5:0.1 v/v/v).

    • Visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates impurities. The retention factor (Rf) of the desired product should be determined to optimize the column chromatography conditions. An ideal Rf for column separation is typically in the range of 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM with 0.1% TEA).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding silica gel, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% DCM with 0.1% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with a constant 0.1% TEA). This is known as a gradient elution.[3]

    • Collect fractions of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Purity Confirmation:

    • Assess the purity of the final product by an appropriate analytical method, such as HPLC, LC-MS, or NMR spectroscopy.

Data Presentation

The following table summarizes hypothetical data for the purification of 1.0 g of crude this compound.

ParameterValue
Starting Material
Mass of Crude Material1.0 g
Purity of Crude (by NMR)~85%
Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions3 cm (diameter) x 30 cm (length)
Mobile Phase Gradient0-10% MeOH in DCM + 0.1% TEA
Results
Mass of Purified Product0.82 g
Yield82%
Purity of Final Product (by NMR)>98%
TLC Analysis
Rf of Product (95:5 DCM:MeOH + 0.1% TEA)0.35
Rf of Major Impurity (95:5 DCM:MeOH + 0.1% TEA)0.50

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude column_packing Column Packing tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal purity_confirmation Purity Confirmation solvent_removal->purity_confirmation

Caption: Experimental workflow for the purification of this compound.

separation_principle cluster_column Chromatography Column cluster_compounds Compound Interactions start Mixture Applied silica Silica Gel (Stationary Phase) - Acidic Silanol Groups start->silica Mobile Phase Flow end Separated Compounds Elute silica->end impurity Less Polar Impurity (Weaker interaction with silica) impurity->silica Elutes Faster product This compound (Stronger interaction with silica) product->silica Elutes Slower

Caption: Principle of separation in column chromatography.

References

Application Notes and Protocols for the Recrystallization of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-methyl-1H-pyrazol-4-amine via recrystallization. The described method is based on established principles for the purification of pyrazole derivatives and is intended to serve as a foundational procedure for laboratory application.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of this starting material is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The following protocol outlines a general method for the recrystallization of this compound, which can be adapted and optimized based on the specific impurities present in the crude material.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a particular solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities are either much more soluble in the solvent at all temperatures (remaining in the mother liquor) or are insoluble in the hot solvent (and can be removed by hot filtration).

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of this compound and organic solvents should be conducted in a well-ventilated chemical fume hood.[1]

  • Fire Safety: Keep away from heat, flames, and sparks as the compound and many organic solvents are flammable.[1]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary solubility testing with small amounts of the crude material. Based on literature for similar compounds, water or ethanol are suggested as starting points for solvent screening. The compound is reported to be slightly soluble in water.[2]

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen recrystallization solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the pre-heated filtration setup to remove insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature.

    • To promote the formation of larger, purer crystals, avoid disturbing the flask during the initial cooling phase.

    • Once the solution has reached room temperature, crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters and expected observations for the recrystallization of this compound.

ParameterDescriptionExpected Observation
Solvent System The liquid medium used for recrystallization.Water, Ethanol, or Ethanol/Water mixture.
Dissolution Temp. The temperature at which the crude solid dissolves.Near the boiling point of the chosen solvent.
Crystallization Temp. The temperature at which crystal formation begins.Upon cooling to room temperature and further in an ice bath.
Crystal Morphology The physical appearance of the purified crystals.Typically, needle-like or prismatic crystals.
Purity Assessment Method to determine the purity of the final product.Melting point determination, NMR, or HPLC analysis.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Figure 1: General Workflow for Recrystallization A Start: Crude this compound B Dissolve in minimal hot solvent A->B C Hot filtration (if insoluble impurities are present) B->C Optional D Cool solution slowly to room temperature B->D C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry the purified crystals G->H I End: Pure this compound H->I

Caption: Figure 1: General Workflow for Recrystallization.

Alternative Purification Method: Acid-Base Extraction

For pyrazole derivatives, an alternative or complementary purification technique involves the formation of an acid addition salt.[3] This method can be particularly effective for removing non-basic impurities.

Protocol for Acid Addition Salt Formation and Crystallization
  • Dissolve the crude this compound in a suitable organic solvent.[3]

  • Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid or sulfuric acid) to the solution.[3]

  • The resulting acid addition salt will precipitate or crystallize from the solution.[3]

  • Collect the salt by filtration.

  • To recover the free amine, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the free this compound precipitates.

  • Collect the purified product by filtration, wash with water, and dry.

Acid-Base Purification Workflow

Acid_Base_Purification Figure 2: Workflow for Acid-Base Purification cluster_0 Salt Formation and Isolation cluster_1 Neutralization and Recovery A Crude amine in organic solvent B Add acid A->B C Crystallize/precipitate acid addition salt B->C D Filter to isolate salt C->D E Dissolve salt in water D->E Transfer salt F Add base to neutralize E->F G Precipitate pure amine F->G H Filter and dry pure amine G->H

Caption: Figure 2: Workflow for Acid-Base Purification.

Troubleshooting and Optimization

  • Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point of the compound below the temperature of the solution. To remedy this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • Poor Crystal Yield: If the yield is low, it may be because too much solvent was used. The volume of the mother liquor can be reduced by evaporation, followed by another cooling cycle to induce further crystallization.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the solute. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

References

Application Note: Structural Elucidation of 3-methyl-1H-pyrazol-4-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active molecules. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. Accurate structural characterization is paramount for ensuring the identity and purity of such compounds in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note details the expected ¹H and ¹³C NMR spectral assignments for this compound and provides a standard protocol for data acquisition.

Data Presentation

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted chemical shifts. These values are estimated based on the analysis of structurally similar pyrazole derivatives and general principles of NMR spectroscopy. The assignments are correlated with the atomic numbering scheme presented in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 11.0 - 12.5Broad Singlet1HN1-H
2~ 7.2 - 7.5Singlet1HC5-H
3~ 3.5 - 4.5Broad Singlet2H-NH₂
4~ 2.0 - 2.2Singlet3H-CH₃

Note: The chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature, and their signals are often broad.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
1~ 145 - 150C3
2~ 120 - 125C4
3~ 130 - 135C5
4~ 10 - 15-CH₃

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its good solubilizing properties. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1][2][3]

  • Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtration (if necessary): If any solid particles are present, filter the solution into a clean NMR tube using a pipette with a cotton or glass wool plug to prevent spectral line broadening.[4]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used as a reference.

2. NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): -2 to 14 ppm.

    • Temperature: Ambient probe temperature (e.g., 298 K).

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): -10 to 160 ppm.

    • Decoupling: Proton broadband decoupling.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using TMS or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

References

Application of 3-methyl-1H-pyrazol-4-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a stable aromatic core and strategically positioned amino and methyl groups, make it an attractive scaffold for the synthesis of a diverse array of biologically active compounds. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to engage in key interactions with various biological targets, particularly protein kinases. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and drug development efforts in this area.

Application in Kinase Inhibition

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the design and synthesis of protein kinase inhibitors. The amino group at the 4-position serves as a crucial anchor point, often forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors. The methyl group at the 3-position can be exploited to modulate selectivity and potency through steric interactions within the binding site. By modifying the pyrazole ring and the exocyclic amine, a vast chemical space can be explored to develop potent and selective inhibitors for various kinase targets implicated in diseases such as cancer and neurodegenerative disorders.

Cyclin-Dependent Kinase 16 (CDK16) Inhibition

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE subfamily of kinases. Dysregulation of CDK16 has been associated with several cancers, including breast, prostate, and cervical cancer. The pyrazole moiety can be elaborated to enhance potency and selectivity for CDK16.

c-Jun N-terminal Kinase (JNK) Inhibition

The this compound scaffold has also been utilized in the development of inhibitors for c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as inflammation, apoptosis, and stress responses. JNK3, in particular, is predominantly expressed in the brain and is a therapeutic target for neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from pyrazole scaffolds, including those related to this compound.

Compound IDTarget KinaseIC50 (nM)Reference
CDK16 Inhibitor 43d CDK1633[1]
JNK3 Inhibitor 1 JNK3630[2]
PhPP-CH2CO-CIYKYY c-Src380[3]
PhPP-CH2CO-YIYGSFK c-Src2700[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

CDK16_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CDK16_CyclinY CDK16/Cyclin Y Receptor->CDK16_CyclinY Activation Signal Signal Signal->Receptor Downstream_Substrate Downstream Substrate (e.g., PRC1) CDK16_CyclinY->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factors Transcription Factors Phosphorylated_Substrate->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Gene_Expression

CDK16 Signaling Pathway

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK (JNK1/2/3) MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Inhibitor This compound Derivative Inhibitor->JNK Inhibits

JNK Signaling Pathway

Experimental Workflow

The following diagram outlines a general workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Experimental_Workflow Start Start: Scaffold Selection Library_Synthesis Library Synthesis (Derivatives of this compound) Start->Library_Synthesis In_Vitro_Screening In Vitro Kinase Assay (Primary Screen) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Hits Lead_Optimization Lead Optimization (Improve Potency & Selectivity) SAR_Studies->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Synthesis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Clinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Drug Discovery Workflow

Experimental Protocols

Protocol 1: General Synthesis of a 4-amino-N-aryl-3-methyl-1H-pyrazole Derivative

This protocol describes a general method for the synthesis of a derivative of this compound, a common step in the generation of a compound library for screening.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-methyl-1H-pyrazol-4-amine derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (at a concentration close to the Km for the kinase)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.

  • Add a small volume (e.g., 50 nL) of the diluted compound, positive control (a known inhibitor), and DMSO (negative control) to the appropriate wells of the 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its favorable structural and electronic properties allow for the synthesis of potent and selective modulators of key biological targets. The protocols and data presented here provide a foundation for researchers to further explore the potential of this privileged scaffold in the discovery of novel therapeutics. The continued investigation into derivatives of this compound holds significant promise for the development of new treatments for a range of diseases.

References

Application Notes and Protocols: Reactions of 3-methyl-1H-pyrazol-4-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features multiple nucleophilic centers: the primary amino group at the C4 position and the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. This arrangement allows for a diverse range of reactions with various electrophiles, leading to the synthesis of scaffolds with proven biological activities, including kinase inhibition and anti-inflammatory properties. These application notes provide an overview of and detailed protocols for three key classes of reactions: N-acylation, condensation to form pyrazolo[3,4-b]pyridines, and N-alkylation of the pyrazole ring.

N-Acylation of the 4-Amino Group

Application Note:

The exocyclic amino group of this compound is a primary nucleophile that readily reacts with acylating agents such as acid chlorides and anhydrides. This reaction, typically conducted in the presence of a non-nucleophilic base, yields N-(3-methyl-1H-pyrazol-4-yl)amides. The resulting amide bond is a critical and stable functional group found in a vast number of pharmaceutical agents. This transformation is fundamental for generating libraries of compounds for structure-activity relationship (SAR) studies, where modifications to the acyl group can fine-tune the biological activity and pharmacokinetic properties of the molecule.

Quantitative Data Summary:

The N-acylation of aminopyrazoles is generally a high-yielding reaction. The table below summarizes typical reaction conditions and outcomes.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-490-95
Benzoyl ChloridePyridineTetrahydrofuran (THF)RT4-685-92
4-Methylbenzenesulfonyl ChlorideTriethylamine (TEA)AcetonitrileRT12~80[1]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideTriethylamine (TEA)Dichloromethane (DCM)00.5~70[2]

Experimental Protocol: Synthesis of N-(3-methyl-1H-pyrazol-4-yl)acetamide

  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 1.0 g, 10.3 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 30 mL) and triethylamine (TEA, 1.5 eq, 2.15 mL, 15.4 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Electrophile: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq, 0.81 mL, 11.3 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(3-methyl-1H-pyrazol-4-yl)acetamide.

Visualization of Experimental Workflow:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve this compound and TEA in anhydrous DCM B Cool mixture to 0 °C A->B C Add Acetyl Chloride dropwise B->C D Stir at RT for 3h C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Recrystallize H->I J Pure Product I->J

Workflow for N-Acylation

Synthesis of Pyrazolo[3,4-b]pyridines via Condensation

Application Note:

The reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a privileged structure in drug discovery, acting as a purine isostere and forming the core of numerous kinase inhibitors. A widely used variant is the Gould-Jacobs reaction, which employs an aniline equivalent (in this case, this compound) and an electrophile like diethyl 2-(ethoxymethylene)malonate (DEEM).[3] The reaction proceeds via an initial Michael addition/elimination followed by a thermal cyclization to form the fused pyridine ring.[4] The reaction conditions can be tuned to control regioselectivity when unsymmetrical dicarbonyl compounds are used.[3][5]

Quantitative Data Summary:

The synthesis of pyrazolo[3,4-b]pyridines can vary in efficiency depending on the substrates and conditions.

ElectrophileCatalyst / ConditionsSolventYield (%)Reference
1,3-DiketonesGlacial Acetic AcidAcetic AcidModerate[3]
α,β-Unsaturated KetonesZrCl₄, 95 °CDMF / EtOH13-28[6]
Diethyl ethoxymethylenemalonate (DEEM)Heat (e.g., 250 °C)Dowtherm AVariable[4]
1,1,1-Trifluoropentane-2,4-dionep-TsOHTolueneGood[3]

Experimental Protocol: Gould-Jacobs Reaction for Pyrazolo[3,4-b]pyridine Synthesis

  • Preparation: In a 50 mL flask, combine this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (DEEM, 1.05 eq).

  • Initial Condensation: Heat the mixture at 110-120 °C for 2 hours. During this time, ethanol is evolved. The reaction can be monitored by observing the cessation of ethanol distillation.

  • Cyclization: Add the resulting intermediate mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A, pre-heated to 250 °C.

  • Reaction: Maintain the temperature at 250 °C for 30-60 minutes to facilitate the thermal cyclization.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration. Wash the precipitate with a suitable solvent like hexane or ether to remove the Dowtherm A.

  • Purification: The crude product, ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, can be further purified by recrystallization. Subsequent hydrolysis and decarboxylation steps can be performed if the unsubstituted 4-hydroxypyrazolopyridine is desired.[4]

Visualization of Reaction Pathway:

G cluster_reactants Reactants R1 This compound I1 Michael Adduct (Uncyclized Intermediate) R1->I1 + DEEM - EtOH R2 Diethyl ethoxymethylenemalonate (DEEM) P1 Ethyl 4-hydroxy-3-methyl-1H- pyrazolo[3,4-b]pyridine-5-carboxylate I1->P1 Thermal Cyclization (e.g., 250 °C) - EtOH

Gould-Jacobs Reaction Pathway

N-Alkylation of the Pyrazole Ring

Application Note:

N-alkylation of the pyrazole ring is a crucial modification in medicinal chemistry for tuning the lipophilicity, solubility, and metabolic stability of drug candidates.[7] With an unsymmetrical substrate like this compound, alkylation can occur at either the N1 or N2 position, leading to two distinct regioisomers. The regiochemical outcome is highly dependent on reaction conditions, including the nature of the electrophile, base, and solvent.[7] Steric hindrance plays a key role; bulky electrophiles or substituents on the pyrazole ring often favor alkylation at the less sterically hindered nitrogen atom.[8] For this compound, the N1 position is generally less hindered, making it the more probable site of attack for many alkylating agents.

Quantitative Data Summary:

Regioselectivity is the key metric for pyrazole N-alkylation. The N1/N2 ratio is influenced by steric and electronic factors.

Alkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
Methyl IodideK₂CO₃DMSOMajor N1Good[9]
Benzyl BromideNaHDMFMajor N1Good[7]
Ethyl IodoacetateK₂CO₃MeCNVariesGood[10]
Bulky α-halomethylsilanesK₂CO₃MeCN>92:8Good[8]

Experimental Protocol: Base-Mediated N-Alkylation

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M. Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the stirred solution.[7]

  • Deprotonation: If using a carbonate base, stir the mixture at room temperature for 15-30 minutes. If using NaH, stir until hydrogen evolution ceases.

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkylated regioisomers.

Visualization of Factors Influencing Regioselectivity:

G center Regioselectivity (N1 vs. N2 Alkylation) F1 Steric Hindrance of Electrophile (R-X) center->F1 F2 Steric Hindrance on Pyrazole Ring (C3-Me) center->F2 F3 Base and Cation (e.g., K⁺ vs. Na⁺) center->F3 F4 Solvent Polarity (e.g., DMF vs. Toluene) center->F4 O1 Favors N1 (Less Hindered Site) F1->O1 Bulky R O2 Favors N2 (Less Common) F1->O2 Small R F2->O1 C3-Me blocks N2 F3->center Influences Anion Reactivity F4->center Affects Solvation of Anion

Factors Influencing N-Alkylation Regioselectivity

Summary of Applications in Drug Discovery

The derivatives synthesized from this compound are key components in the development of novel therapeutics. Each class of compound targets different biological pathways, underscoring the versatility of the parent scaffold.

  • Pyrazolo[3,4-b]pyridines: Widely developed as potent inhibitors of various kinases, including Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and cyclin-dependent kinases (CDKs), making them valuable for oncology and autoimmune disease research.

  • N-Acylaminopyrazoles: The amide linkage allows for hydrogen bonding interactions with protein targets. These derivatives have been explored as anti-inflammatory agents and enzyme inhibitors.

  • N-Alkylpyrazoles: Substitution at the N1 or N2 position is crucial for orienting other functional groups within a protein's binding pocket and improving drug-like properties. These are integral to many kinase inhibitors and CNS-active agents.

Visualization of Synthetic Pathways to Bioactive Scaffolds:

G Start This compound R_Acyl N-Acylation Start->R_Acyl + Acyl Halide R_Cond Condensation Start->R_Cond + 1,3-Dicarbonyl R_Alkyl N-Alkylation Start->R_Alkyl + Alkyl Halide S_Amide N-Acylaminopyrazole Scaffold R_Acyl->S_Amide S_Fused Pyrazolo[3,4-b]pyridine Scaffold R_Cond->S_Fused S_Alkyl N-Alkylpyrazole Scaffold R_Alkyl->S_Alkyl App Therapeutic Applications S_Amide->App Anti-inflammatory S_Fused->App Kinase Inhibitors (Oncology) S_Alkyl->App CNS Agents

References

Application Notes and Protocols for Coupling Reactions with 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. The primary amino group at the 4-position serves as a key functional handle for introducing molecular diversity through various coupling reactions. This document provides detailed protocols for two of the most common and versatile coupling reactions involving this compound: amide bond formation and Buchwald-Hartwig amination. These reactions enable the synthesis of a wide array of derivatives for screening in drug development programs. The pyrazole scaffold is of particular interest as it is found in numerous kinase inhibitors, including those targeting the p38 MAP kinase and BMPR2 signaling pathways.

I. Amide Bond Formation with Carboxylic Acids

Amide coupling is a fundamental transformation in organic synthesis, allowing for the linkage of an amine with a carboxylic acid. This reaction is widely used to synthesize a diverse range of compounds with potential therapeutic applications.

Data Presentation: Amide Coupling Reaction Conditions and Yields

The following table summarizes various conditions and corresponding yields for the amide coupling of a pyrazole amine with a carboxylic acid, demonstrating the impact of different reagents on reaction efficiency.

EntryCoupling ReagentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1TiCl4PyridinePyridineNot specifiedNot specified12
2DCCDMAPDCMNot specifiedNot specified8
3Boronic AcidTolueneToluene90Not specified7
4HATUDIPEADMFRoom Temp1285-95
5EDCI/HOBtNMMCH2Cl2/DMFRoom Temp1680-90

Data is representative and compiled from various sources. Yields are highly substrate-dependent.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide product.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Carboxylic Acid (1.0 eq) This compound (1.1 eq) HATU (1.2 eq) DIPEA (2.5 eq) Stirring Stir at RT 12-16 h Reagents->Stirring Solvent Anhydrous DMF Solvent->Stirring Inert_Atmosphere N2 / Ar Inert_Atmosphere->Stirring Dilution Dilute with EtOAc Stirring->Dilution Wash Wash with NaHCO3 (aq) and Brine Dilution->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product Pure Amide Product Chromatography->Product

Caption: Workflow for Amide Coupling Reaction.

II. Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly useful for coupling amines with aryl halides, providing access to a wide range of arylamine derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of pyrazole amines with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd2(dba)3 (2)XPhos (4)NaOtBuToluene1001885
24-ChloroanisolePd(OAc)2 (1)RuPhos (2)K3PO4Dioxane1102478
32-Bromopyridine[Pd(allyl)Cl]2 (1)t-BuXPhos (2)K2CO3t-BuOH801292
43-IodobenzonitrilePd(dba)2 (1.5)DavePhos (3)Cs2CO3Toluene901688
54-BromobenzotrifluorideG3-XPhos (2)-LHMDSTHF651295

Data is representative and compiled from various sources. Yields are highly substrate-dependent.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide of interest

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Toluene, anhydrous

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube or microwave vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylpyrazole product.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Aryl Bromide (1.0 eq) This compound (1.2 eq) NaOtBu (1.4 eq) Pd2(dba)3 (2 mol%) XPhos (4 mol%) Heating Heat at 100 °C 18-24 h Reagents->Heating Solvent Anhydrous Toluene Solvent->Heating Inert_Atmosphere N2 / Ar Inert_Atmosphere->Heating Dilution Dilute with EtOAc Heating->Dilution Filtration Filter through Celite® Dilution->Filtration Wash Wash with Water & Brine Filtration->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product Pure N-Arylpyrazole Product Chromatography->Product

Caption: Workflow for Buchwald-Hartwig Amination.

III. Relevance to Kinase Inhibitor Signaling Pathways

Derivatives of this compound are frequently investigated as inhibitors of various protein kinases due to the ability of the pyrazole scaffold to form key hydrogen bond interactions within the ATP binding pocket. Understanding the signaling pathways in which these kinases operate is crucial for drug development.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, making p38 MAPK a significant therapeutic target.[1]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Cell Surface Receptors Stress->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1, MEKKs) Receptor->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2, CREB) p38->Downstream phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Inhibitor Pyrazole-based Inhibitor (e.g., from this compound) Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway.

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein Receptor Type II (BMPR2) is a transmembrane serine/threonine kinase that plays a critical role in the regulation of cell growth, differentiation, and apoptosis.[2] Mutations in BMPR2 are associated with pulmonary arterial hypertension.

BMPR2_Pathway BMP BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP->BMPR2 binds TypeI_R Type I Receptor (e.g., ALK2, ALK3, ALK6) BMP->TypeI_R binds BMPR2->TypeI_R phosphorylates SMADs R-SMADs (SMAD1/5/8) TypeI_R->SMADs phosphorylates Co_SMAD Co-SMAD (SMAD4) SMADs->Co_SMAD forms complex with Complex SMAD Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Cell Growth, Differentiation) Inhibitor Pyrazole-based Inhibitor Inhibitor->BMPR2

References

Synthesis of Bioactive Compounds from 3-methyl-1H-pyrazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of bioactive compounds starting from 3-methyl-1H-pyrazol-4-amine. This versatile building block serves as a key precursor for the generation of novel molecules with potential therapeutic applications, including anticancer and antimicrobial agents. The following sections detail synthetic pathways, experimental procedures, and biological activity data for several classes of compounds derived from this starting material.

Synthesis of Fused Pyrazole Heterocycles

This compound is an excellent precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities.

Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and have been extensively investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3][4] The synthesis typically involves the condensation of the aminopyrazole with a suitable one or two-carbon synthon to form the pyrimidine ring.

Experimental Protocol: Synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes a general method for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine.

  • Step 1: Formamidine formation. To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The intermediate N'-(3-methyl-1H-pyrazol-4-yl)-N,N-dimethylformimidamide can be isolated or used directly in the next step.

  • Step 2: Cyclization. Add formamide (10 eq) to the reaction mixture containing the formamidine intermediate.

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours.

  • Cool the reaction to room temperature, and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity, primarily through the inhibition of EGFR kinase. The data for representative compounds is summarized in the table below.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
A 4-Anilino-pyrazolo[3,4-d]pyrimidineMCF-714[1]
B 5-(4-Nitrobenzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-oneMCF-711[1][5]
C N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeA5498.21[1]
D N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeHCT-11619.56[1]
E Pyrazolo[3,4-d]pyrimidine-cyano-pyrazole hybridVarious1.18 - 8.44 (GI50)[4]
F Pyrazolo[3,4-d]pyrimidine-imidazole-ester hybridVarious>90% growth inhibition[4]

EGFR Signaling Pathway Inhibition

The anticancer activity of these pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to block the ATP-binding site of the EGFR kinase domain. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->EGFR Inhibits ATP ATP ATP->EGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of EGFR signaling by pyrazolo[3,4-d]pyrimidines.
Pyrazolo[3,4-b]pyridines as Antimicrobial Agents

The fusion of a pyrazole ring with a pyridine ring to form pyrazolo[3,4-b]pyridines is a well-established strategy for developing new antimicrobial agents. The synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of a substituted pyrazolo[3,4-b]pyridine.

  • To a solution of 3-methyl-1-phenyl-1H-pyrazol-4-amine (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the pure 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Certain pyrazolo[3,4-b]pyridine derivatives have shown promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some compounds are presented below.

Compound IDBacterial StrainMIC (µg/cm³)Reference
G Anaerobic bacteria22-100[3]
H Aerobic bacteria>100[3]

Synthesis of Acyclic Pyrazole Derivatives

The amino group of this compound is readily derivatized to form various acyclic compounds with a range of biological activities.

N-(3-methyl-1H-pyrazol-4-yl)amides

Amide derivatives of pyrazoles are a well-known class of bioactive molecules, with some commercial fungicides belonging to this category.[4]

Experimental Protocol: Synthesis of N-(3-methyl-1H-pyrazol-4-yl)benzamide

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool it in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired N-(3-methyl-1H-pyrazol-4-yl)benzamide.

1-(3-methyl-1H-pyrazol-4-yl)ureas and Thioureas

Urea and thiourea derivatives of pyrazoles have been investigated for their antimicrobial and anticancer activities.[6]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(3-methyl-1H-pyrazol-4-yl)urea

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent like THF or acetonitrile.

  • Add 4-chlorophenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 8-16 hours. The product often precipitates out of the solution.

  • If a precipitate forms, collect it by filtration, wash with the solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization.

Antimicrobial Activity of Pyrazole Urea Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
I (Urea derivative)S. aureus0.25[7]
J (Urea derivative)M. tuberculosis1.0[7]
Pyrazole-based Schiff Bases

Schiff bases derived from aminopyrazoles are versatile intermediates and have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[8][9][10]

Experimental Protocol: Synthesis of (E)-4-((4-nitrobenzylidene)amino)-3-methyl-1H-pyrazole

  • Dissolve this compound (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often crystallize out.

  • Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.

Antimicrobial Activity of Pyrazole Schiff Base Derivatives

Compound IDBacterial/Fungal StrainActivityReference
K (Bis-pyrazole Schiff base)Various pathogensGood and broad activity[10]
L (Mono-pyrazole Schiff base)Various pathogensGood and broad activity[10]

General Synthetic Workflow

The synthesis of diverse bioactive compounds from this compound follows a versatile workflow, allowing for the creation of both fused and acyclic derivatives.

G cluster_fused Fused Heterocycles cluster_acyclic Acyclic Derivatives start This compound pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines start->pyrazolo_pyrimidine  + Formamide/DMF-DMA pyrazolo_pyridine Pyrazolo[3,4-b]pyridines start->pyrazolo_pyridine  + 1,3-Diketones amides Amides start->amides  + Acid Chlorides ureas Ureas/Thioureas start->ureas  + Isocyanates schiff Schiff Bases start->schiff  + Aldehydes bio_cancer Anticancer Activity (e.g., EGFR Inhibition) pyrazolo_pyrimidine->bio_cancer bio_antimicrobial Antimicrobial Activity pyrazolo_pyridine->bio_antimicrobial amides->bio_antimicrobial ureas->bio_antimicrobial schiff->bio_cancer schiff->bio_antimicrobial

Synthetic routes from this compound.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 3-methyl-1H-pyrazol-4-amine. The methods outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the connectivity of atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Data Presentation: NMR Spectral Data
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Specific ppm values for methyl, amine, and pyrazole ring protons.
Coupling Constant (J)J-coupling values in Hz between adjacent protons.
¹³C NMR Chemical Shift (δ)Specific ppm values for each unique carbon atom in the molecule.

Note: Specific chemical shifts can vary slightly based on the solvent used and the presence of impurities. For related pyrazole compounds, ¹H NMR signals for the pyrazole ring proton (H-4) can appear around 5.74 ppm, and methyl protons on the ring can be observed at approximately 3.40 ppm[1]. The amine protons are expected to appear as a broad singlet.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Transfer->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Analyze Spectra (Shifts, Couplings) Calibrate->Analyze Confirm Structure Confirmation Analyze->Confirm Analytical_Techniques cluster_techniques Characterization Methods substance This compound NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR Structure Elucidation MS Mass Spectrometry (HRMS, GC-MS) substance->MS Molecular Weight & Formula Confirmation HPLC HPLC substance->HPLC Purity Assessment FTIR FT-IR Spectroscopy substance->FTIR Functional Group ID EA Elemental Analysis substance->EA Elemental Composition

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-methyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust two-step process involving the nitration of 3-methyl-1H-pyrazole followed by the catalytic hydrogenation of the resulting 3-methyl-4-nitro-1H-pyrazole.

Synthetic Strategy Overview

The synthesis commences with the regioselective nitration of commercially available 3-methyl-1H-pyrazole at the C4 position to yield 3-methyl-4-nitro-1H-pyrazole. This intermediate is then subjected to catalytic hydrogenation to afford the desired product, this compound. This route is advantageous for large-scale production due to the availability of starting materials, generally high yields, and the use of scalable and well-established chemical transformations.

Synthesis_Pathway Start 3-Methyl-1H-pyrazole Intermediate 3-Methyl-4-nitro-1H-pyrazole Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (H2, Pd/C)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

This protocol details the nitration of 3-methyl-1H-pyrazole. The use of a mixed acid system (nitric acid and sulfuric acid) ensures efficient nitration at the 4-position of the pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-1H-pyrazole82.10100 g1.22
Sulfuric acid (98%)98.08300 mL-
Nitric acid (65%)63.01120 mL-
Crushed ice-1 kg-
Sodium hydroxide solution (10 M)40.00As needed-
Dichloromethane84.93500 mL-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (300 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Addition of Substrate: Slowly add 3-methyl-1H-pyrazole (100 g, 1.22 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (120 mL) to concentrated sulfuric acid (180 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 3-methyl-1H-pyrazole in sulfuric acid over 2-3 hours. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (1 kg) with stirring. A precipitate may form.

  • Neutralization: Slowly neutralize the acidic solution with a 10 M sodium hydroxide solution until the pH is approximately 7-8. The temperature should be kept below 20 °C during neutralization by adding more ice if necessary.

  • Extraction: Extract the product from the aqueous solution with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-methyl-4-nitro-1H-pyrazole can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a crystalline solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 3-methyl-4-nitro-1H-pyrazole to an amine using catalytic hydrogenation with palladium on carbon (Pd/C). This method is highly efficient and provides a clean product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-4-nitro-1H-pyrazole127.09100 g0.786
Palladium on carbon (10% Pd)-5 g-
Methanol32.041 L-
Hydrogen gas2.02As needed-
Celite®-As needed-

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 3-methyl-4-nitro-1H-pyrazole (100 g, 0.786 mol) and methanol (1 L).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5 g, 5 wt%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas several times to remove any air. Then, pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and the temperature may rise. Maintain the temperature below 40 °C. The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or HPLC. The reaction is usually complete within 4-6 hours.

  • Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 100 mL). Caution: The palladium on carbon catalyst is pyrophoric when dry. Do not allow the filter cake to dry and handle it with care.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to remove the methanol.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent such as toluene or by vacuum distillation to yield the final product.

Expected Yield: 90-98%

Workflow Visualization

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Nitration_Start Dissolve 3-Methyl-1H-pyrazole in cold H2SO4 Nitration_Add Add Nitrating Mixture (HNO3/H2SO4) at 0-5 °C Nitration_Start->Nitration_Add Nitration_Stir Stir for 2h at 0-5 °C Nitration_Add->Nitration_Stir Nitration_Quench Quench on Ice Nitration_Stir->Nitration_Quench Nitration_Neutralize Neutralize with NaOH Nitration_Quench->Nitration_Neutralize Nitration_Extract Extract with CH2Cl2 Nitration_Neutralize->Nitration_Extract Nitration_Purify Dry, Concentrate & Recrystallize Nitration_Extract->Nitration_Purify Nitration_Intermediate 3-Methyl-4-nitro-1H-pyrazole Nitration_Purify->Nitration_Intermediate Reduction_Start Charge Reactor with Intermediate, Methanol, and Pd/C Nitration_Intermediate->Reduction_Start Proceed to next step Reduction_Hydrogenate Hydrogenate at 50 psi H2 Reduction_Start->Reduction_Hydrogenate Reduction_Filter Filter through Celite Reduction_Hydrogenate->Reduction_Filter Reduction_Concentrate Concentrate Filtrate Reduction_Filter->Reduction_Concentrate Reduction_Purify Recrystallize or Distill Reduction_Concentrate->Reduction_Purify Reduction_Product This compound Reduction_Purify->Reduction_Product

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for the Regioselective Functionalization of 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold

3-Methyl-1H-pyrazol-4-amine is a privileged heterocyclic scaffold of immense value to the pharmaceutical and agrochemical industries. Its structure is a cornerstone in the design of kinase inhibitors, with the pyrazolo[3,4-d]pyrimidine core, an isomer of the biologically crucial purine system, being particularly prominent in numerous FDA-approved drugs.[1][2] The strategic placement of the amino group ortho to an unsubstituted carbon (C5) and vicinal to a ring nitrogen makes it an exceptionally versatile precursor for constructing complex, fused heterocyclic systems.

However, this very versatility presents a significant challenge: regioselectivity. The molecule possesses multiple reactive sites—the two endocyclic nitrogen atoms (N1 and N2), the exocyclic amino group (C4-NH2), and the C5 carbon—each with distinct yet often competing reactivities. Achieving selective functionalization at a single desired position without resorting to lengthy protection-deprotection sequences is paramount for efficient and scalable synthesis.

This guide provides a comprehensive overview of the reactivity landscape of this compound and offers detailed, field-proven protocols for its regioselective functionalization. We will explore the underlying principles that govern selectivity and provide actionable strategies for researchers, scientists, and drug development professionals to harness the full synthetic potential of this critical building block.

The Reactivity Landscape: A Map of Competing Sites

Understanding the electronic and steric properties of this compound is fundamental to controlling its functionalization. The molecule exists in a tautomeric equilibrium, which can be influenced by solvent and substitution. The C4-amino group is a strong electron-donating group, enriching the pyrazole ring and influencing the nucleophilicity of the ring nitrogens and the susceptibility of the C5 position to electrophilic attack.

Figure 1: Reactivity map of this compound highlighting the principal sites of functionalization and their associated chemical transformations.

  • N1 vs. N2 Nitrogens: The primary challenge in N-functionalization is controlling selectivity between the two ring nitrogens. The N1 position bears a proton, making it susceptible to deprotonation followed by alkylation/arylation. The N2 nitrogen is a Lewis basic site that can act as a directing group in transition-metal-catalyzed reactions.[3] Steric hindrance around the N1 position (due to the C5-H) versus the N2 position (flanked by two methyl-substituted carbons) plays a critical role in directing incoming electrophiles.

  • C4-Amino Group: This exocyclic amine is a potent nucleophile, readily undergoing acylation, sulfonylation, and reductive amination.[4] Its presence is also key to the construction of fused pyrimidines, a reaction of paramount importance.

  • C5-Carbon: The electron-donating C4-amino group activates the C5 position, making its C-H bond susceptible to electrophilic substitution and, more significantly, modern transition-metal-catalyzed C-H functionalization.[5][6] This allows for the direct installation of aryl, vinyl, and other groups without pre-functionalization.

Strategic Decision-Making for Regiocontrol

A logical workflow is essential to navigate the competing reactivities of this compound. The choice of reaction conditions, protecting groups, and catalytic systems dictates the outcome.

G start Start: This compound target_site Target Functionalization Site? start->target_site n_func N-Functionalization target_site->n_func N1 / N2 c5_func C5-Functionalization target_site->c5_func C5 nh2_func C4-NH2 Functionalization target_site->nh2_func NH2 n_cond Protect C4-NH2 first? (e.g., Boc) n_func->n_cond n_yes YES: Prevents side reactions, Improves solubility n_cond->n_yes Yes n_no NO: One less step, Risk of N,N-di-alkylation or reaction at NH2 n_cond->n_no No n_reagents Conditions for N1/N2 selectivity: - Bulky Base (e.g., Cs2CO3) -> N1 - Small Electrophile -> Mixture - Directed Coupling -> N2 n_yes->n_reagents c5_method Method? c5_func->c5_method c5_electrophilic Electrophilic Substitution (e.g., NBS, NIS) c5_method->c5_electrophilic Classical c5_ch Direct C-H Activation (e.g., Pd, Cu, Ru catalysts) c5_method->c5_ch Modern c5_ch_details N2 often acts as directing group. Requires oxidant (e.g., AgOAc). Forms C-C or C-Heteroatom bonds. c5_ch->c5_ch_details nh2_type Reaction Type? nh2_func->nh2_type nh2_acyl Acylation / Sulfonylation (Acyl Halides, Anhydrides) nh2_type->nh2_acyl Simple Derivatization nh2_ann Annulation to Pyrazolo[3,4-d]pyrimidine nh2_type->nh2_ann Fused Ring Synthesis nh2_ann_reagents Use C1 synthons: - Formic Acid - Formamide - DMF-DMA nh2_ann->nh2_ann_reagents

Figure 2: Decision workflow for the regioselective functionalization of this compound.

Protecting Group Strategies: An Enabling Technology

Judicious use of protecting groups is often the key to unlocking clean, high-yielding transformations. Protection of the exocyclic amine can prevent unwanted side reactions during N-alkylation or C-H activation, while protection of the pyrazole N-H can be used to direct functionalization elsewhere.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Key Advantages
C4-NH2 tert-Butoxycarbonyl (Boc)(Boc)₂O, Et₃N or NaOH, THF/H₂OTFA or HCl in Dioxane/MeOHStable to most nucleophiles and bases; easily removed with acid.[7][8]
C4-NH2 Benzyloxycarbonyl (Cbz)Cbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Orthogonal to acid/base labile groups; removed under neutral conditions.[7]
N1-H Triphenylmethyl (Trityl)Trityl chloride (Tr-Cl), Base (e.g., Et₃N)Mild acid (e.g., TFA in DCM)Bulky group, can direct substitution to other sites; useful for primary amines.[7]
N1-H Methoxymethyl (MOM)MOM-Cl, Base (e.g., DIPEA)Acid (e.g., HCl in THF)Stable to many organometallic reagents and reducing agents.[8]

Detailed Application Protocols

The following protocols are representative examples of key regioselective transformations.

Protocol 1: Selective N-Alkylation via C4-NH-Boc Protection

This two-step protocol demonstrates the utility of a protecting group to achieve clean N1-alkylation, preventing reaction at the more nucleophilic C4-amino group.

Part A: Boc-Protection of the C4-Amino Group

  • Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product, tert-butyl (3-methyl-1H-pyrazol-4-yl)carbamate, can often be used directly or purified by column chromatography on silica gel.

Part B: N1-Alkylation

  • Setup: Dissolve the Boc-protected pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF). Add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise at room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The use of a bulky base like Cs₂CO₃ sterically favors alkylation at the less hindered N1 position.

  • Workup: Quench the reaction by adding water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification & Deprotection: Purify the N1-alkylated intermediate by column chromatography. The Boc group can then be removed by stirring the purified product in a solution of 4M HCl in dioxane or 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 hours, followed by evaporation and basic workup to yield the free amine.

Protocol 2: Direct C5-Arylation via Palladium-Catalyzed C-H Activation

This protocol leverages the pyrazole N2 atom as an inherent directing group to functionalize the C5 position, a modern and atom-economical approach.[5][6][9]

  • Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the aryl bromide partner (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine-based ligand, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a high-boiling point solvent such as toluene or 1,4-dioxane.

  • Reaction: De-gas the mixture with argon or nitrogen for 15 minutes. Seal the vessel and heat to 90-110 °C for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the 5-aryl-3-methyl-1H-pyrazol-4-amine. The regioselectivity is typically high for the C5 position due to the directing effect of the N2 lone pair.[3]

Protocol 3: Annulation to a Pyrazolo[3,4-d]pyrimidine Core

This is a critical transformation for creating kinase inhibitor scaffolds. The reaction condenses the C4-amino group and the C5-carbon with a one-carbon electrophile.[1][10]

Figure 3: Annulation reaction to form the pyrazolo[3,4-d]pyrimidine scaffold.

  • Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add an excess of formamide (which acts as both reagent and solvent). Heat the mixture to 180-200 °C and maintain at reflux for 4-8 hours.

  • Monitoring: The reaction progress can be monitored by TLC. The product is significantly less polar than the starting amine.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. Pour the mixture into cold water to induce further precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product, 3-methyl-1H-pyrazolo[3,4-d]pyrimidine, is often obtained in high purity but can be further recrystallized from ethanol if necessary. The disappearance of the primary amine peaks and the appearance of a new pyrimidine proton signal in the NMR spectrum confirm the cyclization.[10]

Conclusion

The regioselective functionalization of this compound is a solvable challenge that relies on a clear understanding of the molecule's electronic properties and the strategic application of modern synthetic methods. By leveraging protecting groups, choosing appropriate reaction conditions to exploit steric and electronic biases, and employing powerful techniques like transition-metal-catalyzed C-H activation, chemists can unlock specific sites for modification. The protocols outlined in this guide provide a robust starting point for researchers to efficiently generate diverse libraries of pyrazole derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols: 3-Methyl-1H-pyrazol-4-amine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-methyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis and evaluation of potent kinase inhibitors. This document details synthetic methodologies, key experimental protocols for biological evaluation, and an overview of relevant signaling pathways.

Introduction

This compound serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, including the presence of a hinge-binding pyrazole core and an amenable amino group for further functionalization, make it an ideal starting point for generating libraries of compounds targeting a wide range of kinases. Kinase dysregulation is a hallmark of many diseases, most notably cancer, making the development of novel and selective kinase inhibitors a critical area of research. Pyrazole-based inhibitors have demonstrated significant therapeutic potential, with several compounds entering clinical trials and receiving FDA approval.[1][2] This document provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this promising precursor.

Synthesis of Kinase Inhibitors from this compound

The general synthetic strategy for elaborating this compound into potent kinase inhibitors often involves the construction of a key intermediate, typically an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. This scaffold has been identified in numerous potent kinase inhibitors. The synthesis is typically achieved through a nucleophilic aromatic substitution reaction.

General Synthetic Protocol: Two-Step Synthesis of N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives

This protocol describes a common two-step procedure for the synthesis of kinase inhibitors starting from this compound.

Step 1: Synthesis of the Pyrazolopyrimidine Core

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol or isopropanol.

  • Addition of Reagents: Add a substituted 4-chloropyrimidine (1.1 equivalents) to the solution. The choice of substituent on the pyrimidine ring is crucial for modulating kinase selectivity and potency.

  • Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the reaction mixture to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Step 2: Further Functionalization

  • Reaction Setup: The pyrazolopyrimidine core obtained in Step 1 can be further functionalized, often through another nucleophilic substitution or a coupling reaction, depending on the nature of the substituent on the pyrimidine ring. For example, if the pyrimidine contains a second leaving group, it can be displaced by a variety of amines or thiols.

  • Reaction Conditions: The conditions for this second step are highly dependent on the specific reactants. For a nucleophilic substitution with an amine, the reaction is often carried out in a polar aprotic solvent like DMF or DMSO, sometimes with microwave irradiation to accelerate the reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography or preparative HPLC to yield the pure kinase inhibitor.

Quantitative Data on Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors derived from pyrazole scaffolds, including those with the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole-Based Inhibitors against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Ki (nM)Cell LineCell-Based Assay IC50 (µM)Reference
1 CDK16---18[3]
43d CDK16---33[3]
14 CDK2-7A2780>10
15 CDK2-5MV4-110.127
AT7519 CDK2--HCT1160.132
Compound 8 CDK5/p2563---
Compound 10d CDK5/p2563---
Compound 16c CDK9/CYCLINT74---

Table 2: Inhibitory Activity of Pyrazole-Based Inhibitors against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Ki (nM)Cell LineCell-Based Assay IC50 (µM)Reference
Tozasertib (VX-680) Aurora A-0.6HCT116-[4]
Tozasertib (VX-680) Aurora B-18HCT116-[4]
Tozasertib (VX-680) Aurora C-4.6HCT116-[4]
PHA-739358 Aurora A13---[4]
PHA-739358 Aurora B79---[4]
PHA-739358 Aurora C61---[4]
AT9283 Aurora A~3-HCT116-
AT9283 Aurora B~3-HCT116-
Compound 5h Aurora A780-MCF-70.12
Compound 5e Aurora A1120-MDA-MB-2310.63

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of kinase inhibitors. The following are methodologies for key assays in the preliminary screening of kinase inhibitors derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyrazole-based inhibitors) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer. Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase assay buffer.

  • Kinase Reaction:

    • To each well of the assay plate, add 2.5 µL of the test compound solution or vehicle (DMSO) for control.

    • Add 2.5 µL of the kinase solution.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (pyrazole-based inhibitors) dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) alone.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well and gently shake the plate to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data in a dose-response curve.

Protocol 3: Cell Cycle Analysis (FUCCI Imaging)

The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system allows for real-time visualization of the cell cycle phases in living cells. This is particularly useful for evaluating inhibitors of cell cycle kinases like CDKs and Aurora kinases.

Materials:

  • Cancer cell line stably expressing the FUCCI reporters (e.g., mCherry-hCdt1 and mVenus-hGeminin)

  • Complete cell culture medium

  • Test compounds (pyrazole-based inhibitors) dissolved in DMSO

  • High-content imaging system or fluorescence microscope equipped with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed the FUCCI-expressing cells into a suitable imaging plate or dish (e.g., glass-bottom 96-well plate).

  • Compound Treatment: After the cells have attached, treat them with various concentrations of the test compound or vehicle control.

  • Live-Cell Imaging: Place the plate on the imaging system and acquire images in the red and green fluorescence channels at regular time intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 24-48 hours). Maintain the cells at 37°C and 5% CO₂ throughout the experiment.

  • Image Analysis:

    • Cells in the G1 phase will exhibit red fluorescence.

    • Cells in the S phase will show both red and green fluorescence (appearing yellow).

    • Cells in the G2 and M phases will display green fluorescence.

    • Quantify the number of cells in each phase of the cell cycle at different time points and for each treatment condition using image analysis software.

  • Data Interpretation: Analyze the data to determine if the test compound induces cell cycle arrest at a specific phase. For example, a CDK4/6 inhibitor would be expected to cause an accumulation of cells in the G1 phase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context and application of these kinase inhibitors.

Kinase Inhibitor Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In Vitro Pharmacology In Vitro Pharmacology Candidate Selection->In Vitro Pharmacology In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Pharmacology->In Vivo Efficacy Models Toxicity Studies Toxicity Studies In Vivo Efficacy Models->Toxicity Studies This compound This compound This compound->High-Throughput Screening

Caption: A generalized workflow for kinase inhibitor discovery.

PI3K/Akt/mTOR Signaling Pathway

Many pyrazole-based inhibitors target kinases within the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->PIP2 dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation & Survival Proliferation & Survival mTORC1->Proliferation & Survival PTEN PTEN

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.

G cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Alignment Chromosome Alignment Aurora B->Chromosome Alignment Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora B->Cytokinesis

Caption: Role of Aurora kinases in mitotic progression.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK Janus Kinase Cytokine Receptor->JAK activates STAT Signal Transducer and Activator of Transcription JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates

Caption: Overview of the JAK-STAT signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for obtaining this compound:

  • Reduction of a 4-nitro precursor: This involves the synthesis of 3-methyl-4-nitro-1H-pyrazole followed by the reduction of the nitro group to an amine. This is a versatile and often high-yielding approach.[1][2]

  • Cyclocondensation reaction: This classic approach involves the reaction of a hydrazine with a functionalized three-carbon building block, such as a derivative of acetoacetonitrile or acetoacetic ester that bears a protected amino group or a precursor to the amino group at the alpha position.

Q2: What are the typical byproducts I might encounter during the synthesis of this compound via the reduction of 3-methyl-4-nitro-1H-pyrazole?

A2: Byproducts in this route primarily arise from incomplete reduction or side reactions. These can include:

  • 3-methyl-4-nitroso-1H-pyrazole: An intermediate from the incomplete reduction of the nitro group.

  • N-(3-methyl-1H-pyrazol-4-yl)hydroxylamine: Another intermediate of incomplete reduction.

  • 3-methyl-1H-pyrazole: Formed if the amino group is lost (deamination) under harsh reduction conditions.

  • Azoxy, azo, and hydrazo compounds: These can form through condensation reactions of partially reduced intermediates.

Q3: What are the common byproducts observed in the cyclocondensation synthesis of this compound?

A3: Byproduct formation in the cyclocondensation route is influenced by reaction conditions and the purity of starting materials. Common byproducts include:

  • Uncyclized Hydrazone Intermediates: If the final ring-closing step is incomplete, the stable hydrazone intermediate may be isolated.[3]

  • Isomeric Pyrazoles: If the three-carbon starting material is not symmetrically functionalized, there is a possibility of forming isomeric pyrazole products.

  • N-Acetylated this compound: This can be a significant byproduct when using acetic acid as a solvent at elevated temperatures, where the product amine reacts with the solvent.[3]

  • Pyrazolo[1,5-a]pyrimidines: 5-aminopyrazoles are reactive and can undergo further reaction with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems.[3]

Troubleshooting Guides

Route 1: Reduction of 3-methyl-4-nitro-1H-pyrazole
Issue Possible Cause Troubleshooting Steps
Incomplete reduction (presence of nitroso or hydroxylamine byproducts) Insufficient reducing agent, catalyst deactivation, or inadequate reaction time/temperature.- Increase the equivalents of the reducing agent. - Use a fresh or more active catalyst (e.g., fresh Pd/C). - Increase the reaction temperature or prolong the reaction time. Monitor by TLC or LC-MS.
Formation of deaminated byproduct (3-methyl-1H-pyrazole) Harsh reaction conditions (e.g., high temperature, strongly acidic or basic medium).- Use milder reducing agents (e.g., SnCl2 in HCl, catalytic hydrogenation at lower pressure/temperature). - Neutralize the reaction mixture promptly after completion.
Presence of dimeric byproducts (azoxy, azo) The specific reduction conditions may favor intermolecular reactions of intermediates.- Optimize the concentration of the substrate. More dilute conditions may disfavor bimolecular reactions. - Change the reducing agent or the solvent system.
Route 2: Cyclocondensation Reaction
Issue Possible Cause Troubleshooting Steps
Isolation of uncyclized hydrazone intermediate The cyclization step is slow or not favored under the reaction conditions.[3]- Increase the reaction temperature or switch to a higher-boiling solvent. - Add a catalytic amount of acid (e.g., acetic acid) or base to promote cyclization.
Formation of N-acetylated byproduct Use of acetic acid as a solvent at high temperatures.[3]- Use a non-reactive solvent such as ethanol, toluene, or DMF. - If acetic acid is necessary as a catalyst, use it in catalytic amounts rather than as the solvent.
Formation of fused pyrazolo[1,5-a]pyrimidine byproducts High reaction temperatures and/or prolonged reaction times, leading to further reaction of the aminopyrazole product.[3]- Carefully monitor the reaction and stop it as soon as the starting material is consumed. - Lower the reaction temperature.
Difficult purification from starting materials or byproducts Similar polarity of the product and impurities.- Optimize the crystallization solvent system. - Consider derivatization of the product or byproduct to alter its polarity before purification. For example, the amine product can be temporarily protected to facilitate the removal of less polar impurities.

Experimental Protocols

Synthesis of 3-methyl-4-nitro-1H-pyrazole (Precursor for Route 1)

A common method for the synthesis of 4-nitropyrazoles is the nitration of the corresponding pyrazole.

  • Nitration of 3-methyl-1H-pyrazole:

    • Dissolve 3-methyl-1H-pyrazole in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the 3-methyl-4-nitro-1H-pyrazole.

    • Filter, wash with cold water, and dry the product.

Reduction of 3-methyl-4-nitro-1H-pyrazole to this compound (Route 1)

Catalytic hydrogenation is a clean and efficient method for this reduction.

  • Catalytic Hydrogenation:

    • Dissolve 3-methyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the this compound.

Visualizations

Synthesis_and_Byproducts Synthesis of this compound and Common Byproducts cluster_route1 Route 1: Reduction of 4-Nitro Precursor cluster_byproducts1 Potential Byproducts cluster_route2 Route 2: Cyclocondensation cluster_byproducts2 Potential Byproducts 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-4-nitro-1H-pyrazole 3-methyl-1H-pyrazole->3-methyl-4-nitro-1H-pyrazole Nitration This compound This compound 3-methyl-4-nitro-1H-pyrazole->this compound Reduction Nitroso Intermediate Nitroso Intermediate 3-methyl-4-nitro-1H-pyrazole->Nitroso Intermediate Incomplete Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate 3-methyl-4-nitro-1H-pyrazole->Hydroxylamine Intermediate Incomplete Reduction Deaminated Product Deaminated Product This compound->Deaminated Product Harsh Conditions Acetoacetonitrile Derivative Acetoacetonitrile Derivative Product_Route2 This compound Acetoacetonitrile Derivative->Product_Route2 Cyclization Uncyclized Hydrazone Uncyclized Hydrazone Acetoacetonitrile Derivative->Uncyclized Hydrazone Incomplete Cyclization Hydrazine Hydrazine Hydrazine->Product_Route2 Cyclization N-Acetylated Product N-Acetylated Product Product_Route2->N-Acetylated Product Reaction with Acetic Acid Fused Heterocycle Fused Heterocycle Product_Route2->Fused Heterocycle Further Reaction

Caption: Synthetic routes and potential byproducts.

Troubleshooting_Logic Troubleshooting Flowchart for Byproduct Formation start Byproduct Detected route_selection Which synthetic route? start->route_selection reduction_byproducts Byproducts from Reduction Route route_selection->reduction_byproducts Reduction condensation_byproducts Byproducts from Condensation Route route_selection->condensation_byproducts Condensation incomplete_reduction Incomplete Reduction? reduction_byproducts->incomplete_reduction deamination Deamination? reduction_byproducts->deamination uncyclized Uncyclized Intermediate? condensation_byproducts->uncyclized acetylation N-Acetylation? condensation_byproducts->acetylation solution1 Increase reducing agent/catalyst Optimize T/time incomplete_reduction->solution1 Yes solution2 Use milder conditions deamination->solution2 Yes solution3 Increase T Add catalyst uncyclized->solution3 Yes solution4 Change solvent acetylation->solution4 Yes

Caption: Troubleshooting flowchart for byproduct issues.

References

improving the yield of 3-methyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Expert Guide to Improving the Yield of 3-Methyl-1H-Pyrazol-4-Amine Synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide is dedicated to the synthesis of this compound, a critical building block in medicinal chemistry and drug development. Its structure is a key scaffold for numerous biologically active compounds, making its efficient synthesis a priority for researchers.

This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Core Synthetic Strategy: The Nitration-Reduction Pathway

The most established and reliable method for synthesizing this compound involves a two-step sequence: electrophilic nitration at the C4 position of 3-methyl-1H-pyrazole, followed by the reduction of the resulting nitro group. While seemingly straightforward, optimizing the yield and purity at each stage is critical for overall success.

Synthesis_Pathway Start 3-Methyl-1H-pyrazole Intermediate 4-Nitro-3-methyl-1H-pyrazole Start->Intermediate Step 1: Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: The primary synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Problem 1: Low Yield During Nitration

Question: My nitration of 3-methyl-1H-pyrazole is resulting in a low yield of the desired 4-nitro intermediate and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this step typically stem from three main issues: improper reaction conditions, formation of regioisomers, and degradation of the starting material.

  • Causality 1: Harsh Reaction Conditions. The pyrazole ring is susceptible to degradation under overly aggressive nitrating conditions (excessive heat, highly concentrated acids). The reaction is highly exothermic, and poor temperature control is a common pitfall that leads to charring and the formation of intractable tars.

  • Causality 2: Regioselectivity. While the C4 position is electronically favored for electrophilic substitution, the formation of the 1-nitro and 5-nitro isomers can occur, especially if the N1 position is unprotected. The reaction medium significantly influences this selectivity.

  • Causality 3: Substrate Stability. In strongly acidic media, the pyrazole can be protonated, which deactivates the ring towards electrophilic attack and can sometimes lead to ring-opening or other side reactions.

Solutions & Optimization Strategies:

  • Strict Temperature Control: Maintain a low temperature (typically 0 to 10 °C) throughout the addition of the nitrating agent. This is crucial for minimizing side reactions and preventing thermal runaway.

  • Choice of Nitrating Agent: A mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Using fuming nitric acid is generally too reactive and should be avoided unless other methods fail.

  • Order of Addition: A reverse addition, where the 3-methyl-1H-pyrazole (dissolved in sulfuric acid) is added slowly to the cooled nitrating mixture, can sometimes provide better control over the exotherm and improve yields.

Table 1: Comparison of Nitration Conditions

Nitrating AgentTemperatureSolventTypical Observations & Yields
HNO₃ / H₂SO₄0–10 °CSulfuric AcidThe most common and reliable method. Yields can be high (>80%) if temperature is strictly controlled.
Fuming HNO₃-10 to 0 °CAcetic AnhydrideMore reactive; can lead to over-nitration or degradation. Use with caution.
KNO₃ / H₂SO₄0–25 °CSulfuric AcidA milder alternative that generates the nitronium ion in situ. Can sometimes offer better control and improved yields.
Problem 2: Inefficient Reduction of the Nitro Group

Question: The reduction of 4-nitro-3-methyl-1H-pyrazole is proving to be sluggish, incomplete, or is generating impurities. What are the most effective reduction methods to maximize yield and purity?

Answer: The choice of reduction method is critical and depends on available equipment, scale, and sensitivity of the molecule to specific reagents. The primary challenges are achieving complete conversion without affecting the pyrazole ring and ensuring a simple workup.

  • Method A: Catalytic Hydrogenation. This is often the cleanest and highest-yielding method.

    • Catalyst: Palladium on carbon (5-10% Pd/C) is the most common and effective catalyst. Platinum oxide (PtO₂) can also be used.

    • Solvent: Alcohols like methanol or ethanol are excellent choices. Ethyl acetate is also suitable.

    • Hydrogen Source: Pressurized hydrogen gas (typically 50 psi) in a Parr shaker or similar apparatus is standard. For labs not equipped for high-pressure reactions, transfer hydrogenation using ammonium formate or hydrazine hydrate as the hydrogen donor with Pd/C is a highly effective and safer alternative.[1]

    • Troubleshooting: Incomplete reactions can be due to poor quality catalyst or the presence of catalyst poisons (e.g., sulfur-containing impurities). Ensure the nitro-intermediate is sufficiently pure before this step.

  • Method B: Metal-Acid Reduction. This is a classic and robust method that does not require specialized pressure equipment.

    • Reagents: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are common choices.

    • Mechanism: These systems generate the amine in the form of a salt (e.g., hydrochloride). A basic workup (e.g., with NaOH or Na₂CO₃) is required to liberate the free amine.

    • Troubleshooting: The main drawback is the workup. The formation of metal salt emulsions can make extraction difficult. Thoroughly basifying the solution and using a filter aid like Celite can help break up these emulsions. This method is often less "clean" than catalytic hydrogenation.

Reduction_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_paths Execution Paths cluster_end Outcome Start Pure 4-Nitro-3-methyl-1H-pyrazole Decision High-Pressure H₂ Available? Start->Decision PathA Catalytic Hydrogenation (Pd/C, H₂, MeOH/EtOH) Decision->PathA Yes PathB Transfer Hydrogenation (Pd/C, Ammonium Formate) Decision->PathB No PathC Metal-Acid Reduction (SnCl₂/HCl or Fe/AcOH) Decision->PathC No, Alternative Needed ResultA High Yield, High Purity (Clean Reaction) PathA->ResultA PathB->ResultA ResultB Good Yield (Complex Workup) PathC->ResultB

Caption: Decision workflow for selecting a reduction method.

Problem 3: Product Purification and Stability

Question: My final this compound is impure after the workup, and I'm losing a significant amount of product during column chromatography. Are there better purification strategies?

Answer: Amines can be challenging to purify via silica gel chromatography due to their basicity, which can cause streaking and poor separation. It is often a method of last resort.

  • Confirm Reaction Completion: Before workup, ensure the reduction is 100% complete using Thin Layer Chromatography (TLC) or LC-MS. The presence of the starting nitro compound is a common impurity that is difficult to remove later.

  • Acid-Base Extraction: This is the most effective purification method for amines.

    • Step 1: After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Step 2: Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Step 3: Separate the layers. Carefully basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10.

    • Step 4: The free amine will precipitate or can be extracted back into a fresh organic layer. Washing with brine and drying over Na₂SO₄ or MgSO₄ yields the purified product after solvent removal.

  • Crystallization/Salt Formation: For solid amines, crystallization is an excellent purification technique. If the free base is an oil or difficult to crystallize, converting it to a stable, crystalline salt (e.g., hydrochloride or sulfate) is a highly effective strategy.[2] The salt can be easily filtered, washed with a cold solvent, and dried. The free base can be regenerated later if needed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield synthetic route for this compound on a laboratory scale? The recommended procedure is the two-step nitration-reduction sequence. For the highest yield and purity, careful nitration using HNO₃/H₂SO₄ at 0-10 °C followed by purification of the 4-nitro intermediate is advised. Subsequent reduction via catalytic transfer hydrogenation with Pd/C and ammonium formate in methanol offers an excellent balance of high yield, safety, and operational simplicity.[1]

Q2: How should I handle and store the final this compound product? Is it stable? Aromatic amines are prone to air oxidation, which often manifests as a gradual darkening of the material from a white or off-white solid to brown or purple. For long-term stability, it is best to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer.[3]

Q3: Is it possible to perform this synthesis as a one-pot reaction without isolating the 4-nitro-3-methyl-1H-pyrazole intermediate? While one-pot nitration-reduction procedures exist, they are generally not recommended for this specific synthesis. The highly acidic and oxidative conditions of nitration are incompatible with the sensitive catalysts and reagents used for reduction. Attempting this often leads to catalyst deactivation and a complex mixture of byproducts. Isolating and purifying the nitro-intermediate provides a cleaner substrate for the reduction step, ultimately leading to a higher overall yield and a much purer final product.[1]

Q4: How can I definitively confirm the regiochemistry of my products? Unambiguous structure confirmation is essential.

  • For 4-Nitro-3-methyl-1H-pyrazole: In ¹H NMR, the key diagnostic signal is the singlet for the proton at the C5 position. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole nitrogen atoms.

  • For this compound: After reduction, the C5 proton remains a singlet but will shift significantly upfield compared to the nitro-intermediate due to the electron-donating nature of the amino group. 2D NMR techniques like HMBC and NOESY can provide definitive proof by showing correlations between the methyl group protons and the C3/C4 carbons, and through-space correlation between the C5 proton and the amino protons.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you control the formation of the desired pyrazole regioisomer in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a mixture of two regioisomers in my pyrazole synthesis. Why is this happening?

A1: The formation of a regioisomeric mixture is a common challenge in pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two different reaction pathways and, consequently, a mixture of two pyrazole regioisomers.

Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to a particular carbonyl group, thus favoring the attack at the less hindered position.[2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Similarly, the electronic nature of the substituent on the hydrazine can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms, while basic conditions might favor the attack of the more inherently nucleophilic nitrogen.[2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[2]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomeric products.[2]

Q3: How can I improve the regioselectivity of my pyrazole synthesis to favor one isomer?

A3: To enhance the formation of a single, desired regioisomer, consider the following strategies:

  • Solvent Selection: As mentioned, using fluorinated alcohols such as TFE or HFIP can dramatically increase regioselectivity.[2] Aprotic dipolar solvents like DMF or DMSO may also offer better results than traditional protic solvents like ethanol in certain cases.

  • pH Control: Carefully adjusting the pH of the reaction mixture can be beneficial. The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or a mild base can alter the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway.

  • Catalyst Choice: The use of specific catalysts, such as nano-ZnO, has been reported to improve reaction rates and, in some cases, may influence regioselectivity.

  • Temperature Optimization: Systematically varying the reaction temperature may reveal an optimal condition where the formation of the desired isomer is maximized. Lower temperatures can sometimes favor the kinetically controlled product.

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors where the reactivity of the two electrophilic centers is more differentiated, such as β-enaminones, can effectively "lock in" the desired regiochemistry before cyclization.

Q4: How can I separate the two regioisomers if I still obtain a mixture?

A4: If a mixture of regioisomers is formed, the most common method for separation is column chromatography on silica gel. A systematic screening of different eluent systems with varying polarities using Thin Layer Chromatography (TLC) is crucial to identify a solvent mixture that provides good separation between the two isomers. In some cases, fractional recrystallization can also be an effective separation technique if the isomers have significantly different solubilities in a particular solvent.

Q5: What are the best analytical techniques to confirm the structure of my pyrazole regioisomers?

A5: The most powerful and definitive method for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H and ¹³C NMR: One-dimensional NMR will show distinct sets of peaks for each isomer, with different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.

  • 2D NMR (NOESY): For unambiguous structural assignment, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly recommended. This technique identifies through-space correlations between protons. A key correlation to look for is between the protons of the N-substituent and the protons on the pyrazole ring, which will confirm their relative positions and thus definitively identify each regioisomer.[1][3]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioisomeric ratio in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines. Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while in Isomer B, it is adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)
1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me)Methylhydrazine (R³=Me)Ethanol50:50
1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me)Methylhydrazine (R³=Me)TFE85:15
1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me)Methylhydrazine (R³=Me)HFIP97:3
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-Furyl, R²=CF₃)Phenylhydrazine (R³=Ph)EthanolLow Selectivity
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-Furyl, R²=CF₃)Phenylhydrazine (R³=Ph)TFEHigh Selectivity for 3-CF₃ isomer
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione (R¹=2-Furyl, R²=CF₃)Phenylhydrazine (R³=Ph)HFIPHigh Selectivity for 3-CF₃ isomer

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity

This protocol describes a general method for the Knorr pyrazole synthesis using a fluorinated alcohol to improve regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE or HFIP.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for the separation of a mixture of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for TLC screening and elution (e.g., hexanes, ethyl acetate, dichloromethane)

  • Glass column for chromatography

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to separate the two regioisomers. Test various solvent systems of differing polarities (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). The ideal eluent should give a good separation between the two spots (a significant difference in Rf values).

  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material to be separated.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring the Separation: Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.

  • Combining Fractions: Combine the fractions that contain the pure desired isomer, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified pyrazole regioisomer.

  • Characterization: Confirm the purity and structure of the isolated isomer using NMR spectroscopy.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_reactants Reactants Steric Steric Hindrance Reaction Pyrazole Synthesis Steric->Reaction Governs attack site Electronic Electronic Effects Electronic->Reaction Modifies electrophilicity/ nucleophilicity pH Reaction pH pH->Reaction Alters reactivity Solvent Solvent Choice Solvent->Reaction Influences pathway Temp Temperature Temp->Reaction Affects kinetic/ thermodynamic control Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Isomer_A Regioisomer A Reaction->Isomer_A Pathway A Isomer_B Regioisomer B Reaction->Isomer_B Pathway B

Caption: Factors influencing regioselectivity in pyrazole synthesis.

G Start Start: Regioisomeric Mixture Obtained Strategy Select Mitigation Strategy Start->Strategy Solvent Modify Solvent System (e.g., TFE, HFIP) Strategy->Solvent Solvent-based pH Adjust Reaction pH (Acidic or Basic Catalysis) Strategy->pH pH-based Temp Optimize Temperature Strategy->Temp Condition-based Analysis Analyze Regioisomeric Ratio (NMR, GC-MS) Solvent->Analysis pH->Analysis Temp->Analysis Success Desired Regioisomer Obtained Analysis->Success Successful Failure Separation Required Analysis->Failure Unsuccessful Chromatography Column Chromatography Failure->Chromatography

Caption: Troubleshooting workflow for pyrazole synthesis regioselectivity.

G Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Intermediate_A Hydrazone Intermediate A Reactants->Intermediate_A Attack at Carbonyl 1 (Pathway A) Intermediate_B Hydrazone Intermediate B Reactants->Intermediate_B Attack at Carbonyl 2 (Pathway B) Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Cyclization_B Intramolecular Cyclization Intermediate_B->Cyclization_B Dehydration_A Dehydration Cyclization_A->Dehydration_A Dehydration_B Dehydration Cyclization_B->Dehydration_B Isomer_A Regioisomer A Dehydration_A->Isomer_A Isomer_B Regioisomer B Dehydration_B->Isomer_B

Caption: Competing reaction pathways in Knorr pyrazole synthesis.

References

Technical Support Center: Optimizing Synthesis of 3-Methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-methyl-1H-pyrazol-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

The most common and established strategies for synthesizing the this compound core involve a multi-step process, typically starting with the construction of the pyrazole ring followed by the introduction of the 4-amino group. Key routes include:

  • Route A: Nitration and Subsequent Reduction: This is a widely used method that involves the synthesis of a 3-methylpyrazole intermediate, followed by nitration at the C4 position and subsequent reduction of the nitro group to an amine.

  • Route B: Cyclization of Functionalized Precursors: This approach involves the condensation of a hydrazine derivative with a three-carbon synthon that already contains a nitrogen precursor (like a nitrile group) at the appropriate position. A common example is the Thorpe-Ziegler cyclization.[1]

Q2: How can I introduce the 4-amino group onto a pre-formed 3-methylpyrazole ring?

The most reliable method is through a nitration-reduction sequence.

  • Nitration: The 3-methylpyrazole ring is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C4 position. The C4 position is susceptible to electrophilic substitution.[2][3]

  • Reduction: The resulting 4-nitro-3-methylpyrazole is then reduced to the desired 4-amino derivative. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas or a transfer hydrogenation source like ammonium formate) or using metal catalysts in acidic media (e.g., SnCl2/HCl).[4]

Q3: What are the key parameters to control for optimizing the yield and purity?

Optimizing the reaction requires careful control of several parameters:

  • Temperature: Temperature control is critical, especially during nitration, which is highly exothermic. For cyclization reactions, the optimal temperature can significantly impact reaction time and yield.[5][6]

  • Solvent: The choice of solvent affects reactant solubility and reaction rate. For pyrazole synthesis, solvents like ethanol, N,N-dimethylformamide (DMF), and water are often used.[5][7]

  • Catalyst: Both acid and base catalysts are frequently employed. For instance, the condensation to form the pyrazole ring can be catalyzed by acids, while the Thorpe-Ziegler cyclization requires a base.[1][8]

  • Stoichiometry: The molar ratio of reactants, particularly the hydrazine derivative and the carbonyl compound, should be carefully controlled to minimize side reactions.

Q4: What are common side products, and how can they be minimized?

A common side product during pyrazole synthesis is the formation of regioisomers, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds.[6] To minimize this, it is often preferable to use a symmetrical starting material or a synthetic route where the regioselectivity is controlled, such as the nitration of a specific, pre-formed pyrazole. During nitration, over-nitration or oxidation can occur if conditions are too harsh. Careful temperature control and slow addition of reagents are crucial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature incrementally.[5]
2. Reagent Degradation: Hydrazine derivatives can be unstable. The nitrating agent may have decomposed.Use freshly opened or purified reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive.
3. Incorrect pH: The pH of the reaction medium can be critical, especially for cyclization and reduction steps.For base-catalyzed reactions, ensure the base is strong enough and used in the correct stoichiometric amount. For reductions like those using SnCl2, a strong acidic environment is necessary.
Formation of Multiple Products (e.g., Isomers) 1. Lack of Regioselectivity: Using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers.Modify the synthetic route. A reliable method is to synthesize the 3-methylpyrazole first using hydrazine hydrate and acetylacetone (a symmetrical dicarbonyl), and then introduce the desired substituent on the nitrogen, followed by nitration and reduction. This ensures unambiguous regiochemistry.
2. Side Reactions: Undesired side reactions such as polymerization or decomposition may occur at elevated temperatures.Attempt the reaction at a lower temperature for a longer duration.[6] Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.
Difficulty in Product Purification 1. Contamination with Starting Materials: Incomplete reaction leaves unreacted starting materials.Optimize reaction conditions for full conversion (see "Low Yield" above).
2. Presence of Tarry Byproducts: Polymerization or degradation can lead to complex mixtures.Re-evaluate the reaction temperature and reagent addition rate. Consider purifying intermediates at each step rather than performing a one-pot synthesis.
3. Product is too Polar/Non-polar for Chromatography: The product may stick to the column or elute with the solvent front.Use an appropriate solvent system for column chromatography. If the amine product is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent tailing on silica gel. An acid/base extraction during workup can also help remove impurities.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical conditions for key steps in the synthesis of 4-aminopyrazole derivatives.

Table 1: Optimization of Pyrazole Ring Formation (Paal-Knorr Type Synthesis) Reaction: Acetylacetone + Phenylhydrazine → 3,5-dimethyl-1-phenylpyrazole

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1NoneEthanolReflux475Generic
2Acetic Acid (cat.)EthanolReflux290[10]
3LiClO₄Ethylene GlycolRoom Temp192[6]
4Nano-ZnONone1000.595[11]

Table 2: Optimization of Nitration of Pyrazole Ring Reaction: 3-methyl-1H-pyrazole + Nitrating Agent → 3-methyl-4-nitro-1H-pyrazole

Entry Nitrating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
1HNO₃ / H₂SO₄None0 - 102~85[3]
2Fuming HNO₃ / Fuming H₂SO₄NoneRoom Temp1High[3]
3HNO₃ / Ac₂OAcetic Acid< 253Good[3]

Table 3: Optimization of Nitro Group Reduction Reaction: 3-methyl-4-nitro-1H-pyrazole → this compound

Entry Reducing Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
1H₂ (gas)10% Pd/CEthanolRoom Temp> 90[4]
2Ammonium Formate10% Pd/CMethanolReflux~95[4]
3SnCl₂·2H₂ONoneHCl / EthanolReflux~80Generic

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-4-nitro-1H-pyrazole

This protocol is a representative procedure for the nitration of a pre-formed pyrazole ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (e.g., 20 mL).

  • Addition of Pyrazole: Slowly add 3-methyl-1H-pyrazole (e.g., 0.1 mol) to the sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 10 mL), keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution from step 2. The internal temperature must be strictly maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to obtain 3-methyl-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 3-methyl-4-nitro-1H-pyrazole to this compound

This protocol describes a common method for reducing the nitro group using catalytic transfer hydrogenation.

  • Setup: To a round-bottom flask, add 3-methyl-4-nitro-1H-pyrazole (e.g., 0.05 mol), methanol (e.g., 100 mL), and 10% Palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol % by weight).

  • Reagent Addition: Add ammonium formate (e.g., 0.25 mol, 5 equivalents) to the mixture in portions. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visualizations

G cluster_0 Route A: Nitration-Reduction Pathway start 3-Methyl-1H-pyrazole nitration 3-Methyl-4-nitro-1H-pyrazole start->nitration HNO₃ / H₂SO₄ reduction This compound nitration->reduction Pd/C, H₂ or Ammonium Formate G start Problem: Low Product Yield q1 Is Starting Material (SM) fully consumed (check TLC)? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Increase reaction time Increase temperature Check reagent activity ans1_no->sol1 q2 Was product lost during workup/purification? ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2 Optimize extraction pH Use alternative purification (e.g., recrystallization, distillation) ans2_yes->sol2 sol3 Product decomposed. Consider side reactions. Run at lower temperature. ans2_no->sol3 G cluster_reactants R1 Unsymmetrical 1,3-Diketone intermediate Cyclocondensation R1->intermediate R2 Substituted Hydrazine R2->intermediate P1 Desired Regioisomer intermediate->P1 Path A P2 Undesired Regioisomer (Side Product) intermediate->P2 Path B

References

Technical Support Center: Purification of 3-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

A1: Researchers may face several challenges during the purification of this compound, primarily stemming from its chemical properties. As a basic amine, it is susceptible to interactions with acidic materials, which can lead to purification difficulties. Key challenges include:

  • Interaction with Silica Gel: Standard silica gel is acidic and can cause strong adsorption, leading to peak tailing, poor separation, and even degradation of the amine compound during column chromatography.

  • Co-elution of Impurities: Structurally similar impurities, often arising from the synthesis process, can be difficult to separate from the desired product.

  • Solubility Issues: Finding a suitable single solvent for recrystallization can be challenging, as the compound may be either too soluble or poorly soluble in common solvents.

  • Stability: Aminopyrazoles can be sensitive to prolonged exposure to heat and acidic conditions, which may be encountered during purification, potentially leading to decomposition.[1]

Q2: What are the typical impurities I should be aware of when synthesizing this compound?

A2: The impurities present in a sample of this compound are highly dependent on the synthetic route employed. A common route to aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. Potential impurities from such a synthesis could include unreacted starting materials, regioisomers (such as 5-methyl-1H-pyrazol-4-amine if an unsymmetrical precursor is used), and byproducts from side reactions. Without a specific synthetic protocol, it is difficult to pinpoint exact impurities. However, it is crucial to analyze the crude product by techniques like LC-MS or NMR to identify the main contaminants before devising a purification strategy.

Q3: Can you provide a general troubleshooting guide for the column chromatography of this compound?

A3: Yes, the following table provides troubleshooting tips for common issues encountered during the column chromatography of this basic amine.

Problem Potential Cause Troubleshooting Solution
Significant Peak Tailing Interaction of the basic amine with acidic silanol groups on the silica gel surface.1. Use a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[2][3] 2. Use Amine-Functionalized Silica: Employ a pre-treated, amine-functionalized silica gel column which is less acidic and more suitable for the purification of basic compounds.[2] 3. Consider Alumina: Basic or neutral alumina can be used as an alternative stationary phase to silica gel.
Poor Separation of Product and Impurities Inappropriate mobile phase polarity.1. Optimize the Solvent System: Systematically screen different solvent systems. A common starting point for polar amines is a gradient of dichloromethane (DCM) and methanol (MeOH).[2] Hexane/ethyl acetate mixtures can also be effective. 2. Run a Gradient Elution: A shallow gradient of a more polar solvent can often improve the separation of closely eluting compounds.
No Elution of the Product The compound is too strongly adsorbed to the stationary phase.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system). 2. Add a Stronger Modifier: If a basic modifier is already in use, a small increase in its concentration might be necessary.
Product Degradation on the Column The compound is sensitive to the acidic nature of the silica gel.1. Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. 2. Switch to a Less Acidic Stationary Phase: As mentioned above, use amine-functionalized silica or alumina.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Mobile Phase Modifier

This protocol is a standard approach for the purification of basic amines like this compound on regular silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase containing a basic modifier (e.g., 0.5% triethylamine in dichloromethane) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol containing 0.5% triethylamine). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Finding a suitable single solvent for the recrystallization of aminopyrazoles can be challenging. A two-solvent system is often more effective.[4]

  • Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water or methanol/diethyl ether.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of Pyrazole in Various Solvents

Solvent Solubility at 9.6°C (mol/L) Solubility at 24.8°C (mol/L) Solubility at 31.8°C (mol/L) Solubility at 56.2°C (mol/L)
Water2.719.4--
Cyclohexane--0.5775.86

Note: This data is for the parent 1H-pyrazole and should be used as a qualitative guide.

Visualizations

Purification_Workflow Crude Crude 3-methyl-1H- pyrazol-4-amine Analysis Analyze Crude Product (TLC, LC-MS, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystal Recrystallization Decision->Recrystal Relatively Clean Pure_Column Pure Product Column->Pure_Column Successful Troubleshoot_Column Troubleshoot (See Guide) Column->Troubleshoot_Column Issues Pure_Recrystal Pure Product Recrystal->Pure_Recrystal Successful Troubleshoot_Recrystal Troubleshoot (e.g., Oiling Out) Recrystal->Troubleshoot_Recrystal Issues Troubleshoot_Column->Column Troubleshoot_Recrystal->Recrystal

Caption: A logical workflow for the purification of this compound.

Column_Chromatography_Troubleshooting Start Crude Amine on Silica Column Tailing Peak Tailing? Start->Tailing Add_Base Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Base Yes Use_Amine_Silica Use Amine-Functionalized Silica Tailing->Use_Amine_Silica Persistent Tailing Pure Pure Fractions Tailing->Pure No Add_Base->Tailing Still Tailing Add_Base->Pure Resolved Use_Amine_Silica->Pure

Caption: Troubleshooting peak tailing in column chromatography of this compound.

References

Technical Support Center: Stability and Degradation of 3-Methyl-1H-Pyrazol-4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-methyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in tightly closed vessels in a refrigerated environment.[1] The area should be dry and well-ventilated.

Q2: What conditions should be avoided during the handling and storage of this compound?

A2: Avoid exposure to heat, flames, and sparks.[1] It is also crucial to prevent contact with strong oxidizing agents, as these can lead to degradation.[1]

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon combustion, this compound may produce hazardous products, including carbon monoxide and nitrogen oxides.[1]

Q4: My sample of this compound has changed color. What could be the cause?

A4: Color change can be an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to perform an analytical assessment (e.g., HPLC) to check the purity of the sample and compare it with a fresh, properly stored sample.

Q5: I am observing unexpected peaks in my HPLC analysis of a formulation containing this compound. What could be the origin of these peaks?

A5: Unexpected peaks are likely degradation products. The formation of these products can be triggered by various factors in your formulation or process, such as pH, presence of excipients that are incompatible, exposure to oxygen, or light. A forced degradation study can help identify potential degradation products and their elution times.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of multiple new peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate pH of the solution: The amine group in this compound can be susceptible to degradation at certain pH values.Investigate the stability of the compound across a range of pH values (e.g., pH 2, 7, and 10) to determine the optimal pH for your formulation. Buffer your solution to maintain the desired pH.
Presence of Oxidizing Agents: Contaminants or excipients with oxidizing potential can degrade the amine moiety.Ensure all solvents and excipients are of high purity and free from peroxides or other oxidizing impurities. Consider purging your solution and the container headspace with an inert gas like nitrogen or argon.
Exposure to Light: Photodegradation can occur, especially for aromatic and heterocyclic compounds.Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines.
Elevated Temperature: Higher temperatures can accelerate degradation reactions.Prepare and store solutions at controlled room temperature or under refrigeration, as determined by stability studies.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the purity or concentration of this compound across different batches of the same experiment.

  • Non-reproducible degradation profiles.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light exposure between experiments.Ensure that all stability studies are conducted in a calibrated and controlled environment (stability chambers). Meticulously document all experimental conditions.
Variable Quality of Starting Material: Differences in the purity of this compound batches.Use a single, well-characterized batch of the compound for a complete stability study. Always perform initial purity analysis of the starting material.
Analytical Method Variability: Lack of robustness in the analytical method.Validate your analytical method for stability-indicating properties according to ICH guidelines. Ensure the method can separate the parent compound from all potential degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Transfer the solid compound to a petri dish and expose it to 105°C in a hot air oven for 24 hours.

    • Dissolve the stressed solid in the solvent to the initial concentration before analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
0.1 N HCl, 60°C, 24h15%23.5, 5.2
0.1 N NaOH, 60°C, 24h25%32.8, 4.1, 6.5
3% H₂O₂, RT, 24h40%42.5, 3.8, 5.9, 7.2
Thermal (105°C), 24h5%14.8
Photolytic (UV/Vis)10%23.2, 6.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidative Stress (3% H₂O₂) Stock->Oxidation Expose to stress Thermal Thermal Stress (105°C, solid) Stock->Thermal Expose to stress Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data Data Interpretation (Purity, Degradants) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photolysis Photolysis Parent This compound Oxidized_Amine N-Oxide Derivative Parent->Oxidized_Amine H₂O₂ Dimer Dimeric Impurities Parent->Dimer Oxidative Coupling Deamination 4-Hydroxy-3-methyl-1H-pyrazole Parent->Deamination H⁺ / OH⁻ Rearranged Isomeric Products Parent->Rearranged UV/Vis Light Ring_Opened Ring-Opened Products Oxidized_Amine->Ring_Opened Further Oxidation Polymerized Polymeric Species Rearranged->Polymerized Radical Reactions

Caption: Potential degradation pathways for this compound under stress conditions.

References

solubility issues of 3-methyl-1H-pyrazol-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solubility of 3-methyl-1H-pyrazol-4-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for addressing solubility challenges with this compound in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the solubility of this compound in common organic solvents?

A: Publicly available, quantitative solubility data for this compound is limited. However, we can predict its general behavior based on its molecular structure.

  • Structural Analysis: The molecule contains a polar pyrazole ring and a primary amine (-NH2) group, both of which can participate in hydrogen bonding. It also has a small non-polar methyl (-CH3) group.

  • Expected Solubility: Due to the dominant polar characteristics, this compound is expected to be more soluble in polar organic solvents and less soluble in non-polar organic solvents. Lower aliphatic amines are typically soluble in polar solvents like alcohols.[1][2] Solubility tends to decrease as the non-polar hydrocarbon portion of a molecule increases.[1]

For your convenience, a template is provided below to record your experimental findings. Solvents are organized by polarity.

Table 1: Solubility Profile Template for this compound

Solvent Class Solvent Polarity Index Qualitative Solubility (e.g., Soluble, Sparingly Soluble) Quantitative Solubility (mg/mL at °C)
Polar Protic Methanol 6.6
Ethanol 5.2
Polar Aprotic DMSO (Dimethyl sulfoxide) 7.2
DMF (Dimethylformamide) 6.4
Acetonitrile 6.2
Intermediate Acetone 5.4
Ethyl Acetate 4.3
Dichloromethane (DCM) 3.4
Non-Polar Toluene 2.4

| | Hexane | 0.0 | | |

Q2: My compound is not dissolving or is dissolving very slowly. What steps can I take?

A: If you encounter poor or slow dissolution, consider the following physical methods to improve kinetics. A logical troubleshooting workflow is also provided in the diagram below.

  • Agitation: Ensure the mixture is being stirred vigorously or vortexed. This increases the interaction between the solvent and the solute surface.

  • Sonication: Using an ultrasonic bath can help break apart solute aggregates and accelerate dissolution.

  • Gentle Heating: Cautiously warming the solvent can significantly increase the solubility of many compounds. However, be aware that this determines the solubility at an elevated temperature, not ambient temperature. Always check for compound stability at higher temperatures to avoid degradation.

Q3: The compound dissolved after I heated the solvent, but it precipitated or "crashed out" as the solution cooled. What is happening?

A: This phenomenon indicates that you created a supersaturated solution at a higher temperature. The solubility of the compound is temperature-dependent, and as the solution cools, its capacity to hold the solute decreases, forcing the excess to precipitate out. To determine the thermodynamic (or equilibrium) solubility at a specific temperature, the solution must be allowed to equilibrate at that temperature until the concentration of the dissolved solute is stable. The protocol described below is designed for this purpose.[3]

Q4: How do I select the best organic solvent for my experiment?

A: The ideal solvent depends on several factors:

  • Solubility: The primary requirement is that your compound dissolves to the desired concentration. Use the "like dissolves like" principle—polar compounds like this compound will dissolve best in polar solvents.[2]

  • Application Compatibility: The solvent must be compatible with your downstream processes. For example, a high-boiling point solvent like DMSO may be difficult to remove, while a solvent like dichloromethane might be too volatile for certain applications.

  • Reactivity: Ensure the solvent is inert and will not react with your compound. For instance, primary amines can react with ketones like acetone.[2]

  • Safety and Toxicity: Consider the health hazards, flammability, and environmental impact of the solvent.

Q5: Are there different types of solubility measurements I should be aware of?

A: Yes, in drug development, two main types of solubility are considered: thermodynamic and kinetic.[4]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with undissolved solid present. It is the true, stable solubility. The shake-flask method provided in this guide is a common technique to measure it.[3][4]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a stock solvent (like DMSO), begins to precipitate when added to an aqueous buffer.[4] This is often used in high-throughput screening to identify potential solubility issues early.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound.[3][5]

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a controlled temperature.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvent(s) (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be more than you expect to dissolve to ensure a saturated solution with visible solid remaining.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[6]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound.[6]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Visual Guides & Workflows

The following diagrams illustrate the experimental and troubleshooting processes.

G Experimental Workflow for Solubility Determination start Start step1 1. Add excess solid compound to a glass vial start->step1 step2 2. Add a known volume of organic solvent step1->step2 step3 3. Equilibrate at constant temperature (e.g., 24-48h shaking) step2->step3 step4 4. Separate solid and liquid phases (Centrifuge) step3->step4 step5 5. Collect and filter the supernatant step4->step5 step6 6. Dilute the filtered sample to a known concentration step5->step6 step7 7. Quantify concentration (e.g., HPLC, LC-MS) step6->step7 end End: Solubility Value (mg/mL) step7->end

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

G Troubleshooting Logic for Dissolution Issues start Compound does not dissolve sufficiently agitate Increase agitation? (Vortex / Stir) start->agitate Try first sonicate Apply sonication? agitate->sonicate No success Success: Compound Dissolved agitate->success Yes heat Gently heat the solvent? sonicate->heat No sonicate->success Yes check_stability Caution: Check for thermal degradation. Solubility is now T-dependent. heat->check_stability Yes new_solvent Consider a more polar solvent (e.g., DMSO, DMF) heat->new_solvent No check_stability->success

Caption: A decision tree for troubleshooting common solubility problems in the lab.

References

Technical Support Center: Functionalization of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the functionalization of 3-methyl-1H-pyrazol-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common functionalization reactions of this compound.

Acylation Reactions

Issue: Low yield of the desired N-acylated product at the 4-amino position and formation of multiple products.

Possible Causes & Solutions:

  • Competition between N-acylation and C-acylation: The pyrazole ring itself can undergo acylation, particularly at the C5 position if it is unsubstituted.

  • Diacylation: Both the exocyclic amino group and one of the ring nitrogens can be acylated.

  • O-acylation of tautomeric form: Pyrazole derivatives can exist in tautomeric forms, and O-acylation of the corresponding imidic acid tautomer can occur.

Troubleshooting Table: Acylation of this compound

ObservationPotential CauseRecommended Solution
Multiple spots on TLC, some less polar than starting material. C-acylation or diacylation on the pyrazole ring.Use a non-nucleophilic base like pyridine or triethylamine. Run the reaction at a lower temperature (0 °C to room temperature) to improve selectivity. Consider using a protecting group on the pyrazole nitrogen.
Product mass corresponds to di-acylated product. Excess acylating agent or harsh reaction conditions.Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent dropwise at a low temperature.
Formation of an unexpected isomer. O-acylation of the pyrazole tautomer.Use aprotic solvents like Dioxane or THF to disfavor the formation of the imidic acid tautomer.[1]

Experimental Protocol: Selective N-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation Reactions

Issue: Formation of a mixture of N-alkylated isomers (N1, N2, and exocyclic amino group).

Possible Causes & Solutions:

  • Lack of Regioselectivity: The two ring nitrogens (N1 and N2) and the exocyclic amino group have comparable nucleophilicity, leading to a mixture of products.

  • Polyalkylation: Multiple alkyl groups can be introduced, especially with reactive alkylating agents.

Troubleshooting Table: Alkylation of this compound

ObservationPotential CauseRecommended Solution
Mixture of regioisomers observed by NMR or LC-MS. Non-selective alkylation conditions.To favor N1-alkylation, use a less hindered nitrogen and a bulky alkylating agent.[2][3] For N2-alkylation, specific catalysts like magnesium-based Lewis acids may be employed.[4] Protecting the exocyclic amino group is highly recommended.
Product mass corresponds to di- or tri-alkylated product. Excess alkylating agent or strong base.Use a stoichiometric amount of the alkylating agent. Employ a weaker base like potassium carbonate instead of sodium hydride.[5]
Low conversion. Insufficient reactivity.Increase the reaction temperature or use a more polar aprotic solvent like DMF or DMSO.[5]

Experimental Protocol: Regioselective N1-Alkylation

  • To a solution of Boc-protected this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC.

  • After completion, cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM).

Diazotization and Coupling Reactions

Issue: Low yield of the desired coupled product and formation of tar-like byproducts.

Possible Causes & Solutions:

  • Instability of the Diazonium Salt: Pyrazole diazonium salts can be unstable and decompose, especially at elevated temperatures.

  • Triazene Formation: The diazonium salt can react with unreacted this compound to form a stable triazene, which is a common side reaction.

  • Phenol Formation: The diazonium salt can react with water to form the corresponding pyrazolol.

Troubleshooting Table: Diazotization of this compound

ObservationPotential CauseRecommended Solution
Vigorous gas evolution and formation of dark precipitate. Decomposition of the diazonium salt.Maintain the reaction temperature strictly between 0-5 °C during diazotization.[6] Use the diazonium salt solution immediately in the subsequent coupling reaction.
Product analysis indicates the presence of a triazene. Reaction of the diazonium salt with the starting amine.Ensure complete diazotization by using a slight excess of sodium nitrite and testing for its presence with starch-iodide paper. Add the diazonium salt solution to the coupling partner, not the other way around.
Formation of a hydroxylated pyrazole. Reaction of the diazonium salt with water.Use a non-aqueous solvent if the coupling partner is soluble. Minimize the amount of water used in the diazotization step.

Experimental Protocol: Diazotization and Azo Coupling

  • Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C.

  • In a separate flask, dissolve the coupling partner (e.g., a phenol or an amine) in an appropriate solvent and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner, maintaining the low temperature.

  • Adjust the pH of the reaction mixture as required for the specific coupling reaction.

  • Stir for 1-2 hours at low temperature, then allow to warm to room temperature.

  • Isolate the product by filtration or extraction.

Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the exocyclic amino group without affecting the pyrazole ring nitrogens?

A1: The most effective strategy is to use a protecting group for the pyrazole ring nitrogens. The tert-butyloxycarbonyl (Boc) group is a common choice as it can be introduced under basic conditions and removed with acid.[7] Another option is the trityl group, which can also direct regioselectivity.

Q2: What is the best method to avoid polyalkylation?

A2: To avoid polyalkylation, it is crucial to control the stoichiometry of the alkylating agent, using only a slight excess (1.0-1.1 equivalents). Using a weaker base, such as potassium carbonate, and a less reactive alkylating agent can also help to prevent multiple additions.[5] Protecting the exocyclic amino group before N-alkylation of the ring is also a viable strategy.

Q3: My Buchwald-Hartwig amination of a 4-halo-3-methyl-1H-pyrazole is giving low yields. What can I do?

A3: Low yields in Buchwald-Hartwig reactions can be due to several factors. Ensure your catalyst and ligand are of good quality and used in the correct ratio. The choice of base is also critical; sodium tert-butoxide is commonly used. An unproductive side reaction can be β-hydride elimination, leading to a hydrodehalogenated arene and an imine.[8] Optimizing the ligand, base, and solvent system is key. For challenging substrates, using a more electron-rich and sterically hindered phosphine ligand can improve the outcome.

Q4: Can I perform an Ullmann coupling with this compound?

A4: Yes, Ullmann couplings can be used to form C-N bonds with pyrazoles. However, these reactions often require high temperatures and a copper catalyst. Side reactions can include homocoupling of the aryl halide. The use of ligands such as diamines can improve the reaction efficiency and allow for milder conditions.

Visualizing Experimental Workflows and Reaction Pathways

Workflow for Selective N-Acylation

acylation_workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add acylating agent dropwise cool->add_reagent react Stir at room temperature add_reagent->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify end End purify->end

Caption: General workflow for the selective N-acylation of this compound.

Regioselectivity in N-Alkylation

alkylation_regioselectivity reactant This compound n1_product N1-alkylated product (Major with bulky R-X) reactant->n1_product R-X, Base n2_product N2-alkylated product (Minor with bulky R-X) reactant->n2_product R-X, Base n4_product N4-alkylated product (Requires protection of ring Ns) reactant->n4_product R-X, Base

Caption: Potential regioisomers from the N-alkylation of this compound.

Side Reaction in Diazotization: Triazene Formation

triazene_formation amine This compound H₂N-Py-Me diazonium Diazonium Salt [N₂⁺]-Py-Me amine->diazonium NaNO₂, HCl triazene Triazene Adduct H₂N-Py-Me-N=N-NH-Py-Me amine->triazene diazonium->triazene Reacts with starting amine

Caption: Formation of a triazene side product during diazotization.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Methyl-1H-pyrazol-4-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reactions with 3-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of C-N coupled products involving this versatile building block.

As a bifunctional molecule containing both a primary amino group and an N-H pyrazole moiety, this compound presents unique challenges in cross-coupling reactions. The primary goal is typically to achieve selective C-N bond formation at the C4-amino group while avoiding undesired side reactions, such as N-arylation at the pyrazole ring. This guide provides in-depth, experience-driven advice to help you achieve high yields and selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing coupling reactions with this compound?

The main challenge is achieving chemoselectivity. The substrate has two nucleophilic nitrogen atoms: the primary amine at the C4 position and the N1 nitrogen of the pyrazole ring. Palladium-catalyzed cross-coupling conditions can sometimes lead to arylation at the azole nitrogen (N1) instead of, or in addition to, the desired C4-amino group.[1] Furthermore, like many electron-rich heteroaryl amines, this substrate can be challenging and may require careful reaction optimization to achieve good yields.[2]

Q2: Which type of coupling reaction is most suitable for this substrate?

The Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and versatile method for forming the C-N bond between an aryl (or heteroaryl) halide and the C4-amino group of this compound.[1][3][4] This reaction has a broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry.[5] While Suzuki-Miyaura reactions are excellent for C-C bond formation, the Buchwald-Hartwig reaction is specifically designed for C-N coupling.[6][7][8]

Q3: Which class of ligands is generally most effective for this type of transformation?

Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for challenging C-N couplings.[4] For heteroaryl amines and substrates prone to side reactions, ligands developed by the Buchwald group, such as BrettPhos , AdBrettPhos , and tBuBrettPhos , are often highly effective.[3][9][10] These ligands promote the desired reductive elimination step and can help suppress side reactions. For primary amines specifically, BrettPhos has been shown to be a highly selective and effective ligand.[9]

Q4: How can I prevent the undesired N1-arylation of the pyrazole ring?

Preventing N1-arylation is a key aspect of reaction optimization. Several strategies can be employed:

  • Ligand Selection: The steric bulk of the ligand is crucial. Highly hindered ligands like BrettPhos or AdBrettPhos can sterically disfavor the approach of the pyrazole nitrogen to the palladium center, thereby promoting selective coupling at the more accessible C4-amino group.[10]

  • Base Selection: The choice of base can influence selectivity. While strong bases like NaOtBu are common, they can sometimes promote N1-arylation.[2][5] Screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may improve selectivity.[11]

  • Protecting Groups: Although less ideal due to extra synthetic steps, temporarily protecting the N1 position of the pyrazole (e.g., with a trityl or benzyl group) can provide absolute selectivity, ensuring the coupling occurs only at the C4-amine.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Product Yield
Q: My reaction has stalled or shows no conversion. What are the first things I should check?

A: For a stalled Buchwald-Hartwig reaction, a systematic check of your reagents and setup is the first step.[5]

  • Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Solvents should be anhydrous and thoroughly degassed.[5]

  • Catalyst and Ligand Integrity: Verify that your palladium source and ligand are not degraded. Older or improperly stored reagents may be inactive. Using a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[11]

  • Reagent Purity: Confirm the purity of your this compound and the aryl halide. Impurities can poison the catalyst.[13]

  • Base Quality: Strong alkoxide bases like NaOtBu are hygroscopic and can degrade. Use a fresh bottle or a recently opened container stored in a glovebox or desiccator.[11]

Q: I am observing the formation of palladium black, and the reaction has stopped. What is the cause and how can I fix it?

A: The formation of palladium black indicates that the Pd(0) catalytic species has agglomerated and precipitated out of the solution, effectively killing the catalytic cycle.

  • Causality: This is often caused by an unstable ligand-palladium complex. The ligand may be dissociating from the metal, or the reaction temperature might be too high for the stability of that specific complex. For heteroaryl substrates, the heteroatoms can sometimes contribute to catalyst decomposition.

  • Solutions:

    • Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2) can help stabilize the catalytic complex.

    • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[2]

    • Switch to a More Robust Ligand: Bulky biarylphosphine ligands are specifically designed to create more stable and active catalysts that resist decomposition.[4][10]

Problem: Poor Selectivity & Side Products
Q: My main product is the N1-arylated pyrazole, not the desired C4-amino coupled product. How do I improve chemoselectivity?

A: This is the central challenge for this substrate. The key is to kinetically favor coupling at the C4-amine over the N1-pyrazole.

  • Causality: The N1-anion of the pyrazole can be a competitive nucleophile. Reaction conditions that favor its formation or reactivity will lead to the undesired isomer.

  • Solutions:

    • Sterically Hindered Catalysts: As mentioned in the FAQ, this is the most effective solution. The large steric footprint of ligands like AdBrettPhos physically blocks the N1 position from coordinating to the palladium center.[10]

    • Solvent Choice: Solvents can influence selectivity.[14][15] Non-polar aprotic solvents like toluene or dioxane are standard.[9] Screening different solvents may reveal an optimal medium that disfavors the N1-arylation pathway.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity, as the higher activation energy pathway (undesired reaction) is disfavored more significantly.

Q: I'm observing significant dehalogenation of my aryl halide starting material. What can I do?

A: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

  • Causality: This side reaction can occur via β-hydride elimination from an intermediate palladium-amido complex or from other pathways.[4] It is often more prevalent with electron-rich aryl halides.

  • Solutions:

    • Change the Halide: The reactivity order for oxidative addition is generally I > Br > Cl.[2] However, aryl iodides can sometimes be more prone to side reactions.[2] If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride, which may require a more active catalyst system (e.g., one with a more electron-rich ligand).

    • Use a Bulky Ligand: Ligands that promote rapid reductive elimination can outcompete the dehalogenation pathway. The Buchwald biarylphosphine ligands are excellent for this purpose.[4]

    • Base Selection: Ensure the base is not contributing to the issue. In some cases, using a weaker base like K₃PO₄ can mitigate this side reaction.[16]

Data & Catalyst System Comparison

The selection of the Palladium source, ligand, base, and solvent is critical. The following table summarizes common starting points for optimizing the Buchwald-Hartwig amination of heteroaryl amines.

Catalyst System ComponentRecommended ChoicesRationale & Key Considerations
Palladium Source G3/G4 Precatalysts (e.g., BrettPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Precatalysts ensure reliable formation of the active Pd(0) species.[2] Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that requires in situ reduction.
Ligand Primary Choice: BrettPhos, AdBrettPhos. Alternatives: RuPhos, XPhos.Bulky, electron-rich biaryl phosphine ligands are essential for coupling challenging heteroaryl amines and controlling selectivity.[3][10] BrettPhos is particularly well-suited for primary amines.[9]
Base Strong: NaOtBu, LHMDS. Weaker: K₃PO₄, Cs₂CO₃.Strong bases are often required for efficient deprotonation of the amine.[2] However, weaker bases should be screened to optimize selectivity and tolerate sensitive functional groups.[5][17]
Solvent Toluene, Dioxane, t-BuOHAprotic solvents are generally preferred. The choice can affect solubility and reaction rates.[2][9]
Temperature 80 - 110 °CHigher temperatures accelerate the reaction but can lead to catalyst decomposition. Optimization is often necessary.[2]

Visualizations & Workflows

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for the target transformation.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Define Reaction: This compound + Aryl Halide (Ar-X) Screen_Ligand Select Ligand: Start with BrettPhos (Ideal for 1° amines) Start->Screen_Ligand Screen_Catalyst Select Pd Source: Use BrettPhos Pd G3 Precatalyst Screen_Ligand->Screen_Catalyst Screen_Base Select Base: Start with NaOtBu Screen_Catalyst->Screen_Base Run_Reaction Run Initial Reaction: Toluene, 100 °C, 12-24h Screen_Base->Run_Reaction Analysis Analyze Outcome: Yield & Selectivity (C4 vs N1) Run_Reaction->Analysis Low_Yield Low Yield? Analysis->Low_Yield No Low_Selectivity Poor Selectivity? Analysis->Low_Selectivity No Good_Result High Yield & Selectivity? Analysis->Good_Result Yes Optimize_Base Troubleshoot: Base Screen K₃PO₄ or Cs₂CO₃ Low_Yield->Optimize_Base Optimize_Ligand Troubleshoot: Ligand Screen AdBrettPhos (more bulky) Low_Selectivity->Optimize_Ligand End Optimized Protocol Good_Result->End Optimize_Base->Run_Reaction Re-run Optimize_Ligand->Run_Reaction Re-run

Caption: A decision workflow for catalyst system selection and optimization.

Competing Reaction Pathways

This diagram illustrates the desired C-N coupling at the C4-amine versus the undesired N-arylation at the N1 position of the pyrazole ring.

cluster_pathways Reactants This compound + Ar-X + L-Pd(0) Catalyst Desired_Pathway Desired Pathway: Coupling at C4-Amine Reactants->Desired_Pathway Promoted by: - Bulky Ligands (e.g., BrettPhos) Undesired_Pathway Undesired Pathway: Coupling at N1-Pyrazole Reactants->Undesired_Pathway Can occur with: - Less bulky ligands - Certain base/solvent combos Product_Desired Desired Product: 4-Arylamino Pyrazole Desired_Pathway->Product_Desired Product_Undesired Side Product: 1-Aryl Pyrazole Undesired_Pathway->Product_Undesired

Caption: Competing pathways in the coupling of this compound.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol provides a reliable starting point for screening various conditions for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand (e.g., BrettPhos, 2.2 mol% if using Pd₂(dba)₃)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, this compound, palladium source, ligand (if separate), and base under an inert atmosphere (e.g., inside a glovebox).

  • Seal the vessel. If not in a glovebox, evacuate and backfill the vessel with argon or nitrogen three times.[5]

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Production of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-methyl-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound suitable for scale-up?

A1: The most prevalent and scalable methods for synthesizing 4-aminopyrazoles involve the condensation of a hydrazine derivative with a suitable three-carbon precursor. For this compound, a common approach is a variation of the Knorr pyrazole synthesis. This typically involves the reaction of a β-ketonitrile with hydrazine, followed by reduction of a nitro group or another precursor to the amine. An alternative scalable method is the copper-catalyzed amidation of a halo-pyrazole, which avoids the use of potentially energetic nitro intermediates.[1]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key scale-up challenges include:

  • Reaction Control: Managing exothermic reactions, ensuring efficient heat transfer, and maintaining uniform mixing in large reactors are critical to prevent side reactions and ensure product consistency.

  • Regioselectivity: When using substituted hydrazines, there is a risk of forming regioisomers, which can be difficult to separate.[1][2] Controlling reaction conditions is crucial to favor the desired isomer.

  • By-product Formation: Incomplete cyclization, over-iodination (if applicable), and formation of dimers are potential side reactions that can reduce yield and purity.[3]

  • Purification: Isolation and purification of the final product on a large scale can be challenging due to the physical properties of the compound and the presence of closely related impurities. Crystallization is a common and effective method for purification at an industrial scale.[4]

  • Safety: Handling of hazardous reagents like hydrazine and managing potentially energetic intermediates requires strict safety protocols, especially at a larger scale.[5]

Q3: How can the regioselectivity of the pyrazole ring formation be controlled during scale-up?

A3: Controlling regioselectivity is crucial and can be influenced by several factors. The choice of reaction conditions can favor either kinetic or thermodynamic products. For instance, in the synthesis of aminopyrazoles, thermodynamic control at higher temperatures often favors the 5-aminopyrazole isomer, while kinetic control at lower temperatures can favor the 3-aminopyrazole.[2] The use of specific catalysts and solvents can also direct the reaction towards the desired regioisomer.

Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring product quality during production?

A4: A combination of analytical methods is recommended for effective process monitoring:

  • High-Performance Liquid Chromatography (HPLC): For tracking the consumption of starting materials and the formation of the product and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirming the identity and purity of the final product. Advanced 2D NMR techniques can be used to definitively determine regiochemistry.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for in-line monitoring of functional group transformations during the reaction.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction temperature or time. - Use a higher boiling point solvent like DMF or DMSO. - Add a catalytic amount of a suitable acid or base to facilitate cyclization.[2] - In some cases, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
Side Reactions - Optimize reaction temperature and reagent stoichiometry to minimize the formation of by-products. - For reactions involving hydrazine salts, ensure the addition of a base to liberate the free hydrazine.[2]
Poor Reagent Quality - Ensure the purity and stability of starting materials, especially hydrazine, which can degrade over time.
Issue 2: Formation of Impurities and By-products
Potential Cause Recommended Solution(s)
Formation of Regioisomers - Adjust reaction conditions to favor the desired isomer (kinetic vs. thermodynamic control).[2] - Conduct small-scale optimization experiments to determine the optimal solvent, temperature, and catalyst for your specific substrates before scaling up.[2]
Incomplete Cyclization - As with low yield, increasing reaction temperature, using a suitable catalyst, or employing microwave irradiation can drive the cyclization to completion.[2][6]
Formation of Dimers or Polymers - Control the concentration of reactants and the rate of addition to disfavor intermolecular reactions.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Recommended Solution(s)
Product is an Oil or Gummy Solid - Attempt to form a salt of the amine (e.g., hydrochloride) which may have better crystalline properties. - Screen various solvent systems for crystallization.
Co-crystallization of Impurities - Employ a multi-step purification process, such as a combination of column chromatography and recrystallization. - Optimize the crystallization conditions (solvent, temperature profile, cooling rate) to enhance selectivity for the desired product.[4]
Poor Filterability of Crystals - Optimize crystallization to control crystal size and morphology. Larger, more uniform crystals generally filter more easily.[4]

Data Presentation

Table 1: Representative Reaction Conditions for Aminopyrazole Synthesis

ParameterLab ScalePilot Scale (Projected)Reference
Reactants β-Ketonitrile (1 eq), Hydrazine Hydrate (1.2 eq)β-Ketonitrile (1 eq), Hydrazine Hydrate (1.1-1.2 eq)[2]
Solvent EthanolToluene or Ethanol[2]
Catalyst Acetic Acid (catalytic)Acetic Acid (catalytic)[2]
Temperature Reflux (approx. 78 °C)80-110 °C[2]
Reaction Time 4-8 hours6-12 hours[2]
Yield 70-85%65-80%[7]

Note: The data presented is representative of aminopyrazole synthesis and may require optimization for the specific production of this compound.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of a 4-Aminopyrazole Derivative (Illustrative Example)

This protocol is adapted from a reported kilogram-scale synthesis of an aminopyrazole building block and illustrates the general procedure that could be adapted for this compound.[1]

Materials:

  • Appropriate halo-pyrazole precursor

  • Acetamide (as an ammonia surrogate)

  • Copper(I) iodide (CuI)

  • Bidentate ligand (e.g., an oxalamide derivative)

  • Suitable solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • To a large, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the halo-pyrazole precursor, acetamide, CuI, and the bidentate ligand.

  • Add the solvent (DMF) and the base (K₂CO₃).

  • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and maintain for the required reaction time, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and the catalyst. This may involve filtration and extraction with a suitable organic solvent.

  • The organic layers are combined, washed, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure aminopyrazole.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Starting Materials (β-Ketonitrile, Hydrazine) reaction Cyclocondensation Reaction start->reaction monitoring In-Process Control (HPLC, TLC) reaction->monitoring monitoring->reaction Adjust Conditions quench Reaction Quench monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Final Product (this compound) drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurity Profile check_reaction Analyze Reaction Mixture (HPLC, GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Add Catalyst incomplete_reaction->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry & Reaction Parameters side_products->adjust_stoichiometry Yes check_purification Analyze Isolated Product side_products->check_purification No success Improved Yield & Purity optimize_conditions->success adjust_stoichiometry->success purification_issue Purification Inefficient? check_purification->purification_issue optimize_purification Optimize Crystallization: - Solvent Screening - Temperature Profile purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting logic for addressing low yield and impurity issues in production.

References

Technical Support Center: Purification of 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-methyl-1H-pyrazol-4-amine. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities depend on the synthetic route used. Common methods involve the condensation of a β-ketonitrile with hydrazine.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 3-aminocrotononitrile or cyanoacetone, and hydrazine.[2][3]

  • Regioisomers: The formation of the isomeric 5-methyl-1H-pyrazol-3-amine is a common side product.[4]

  • Uncyclized Intermediates: Incomplete reaction can lead to the presence of hydrazone or other open-chain intermediates.[4]

  • Colored Byproducts: Oxidation of hydrazine or the amine product can lead to colored impurities.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used methods for purifying aminopyrazoles are recrystallization and column chromatography.[4][5] Distillation can also be an option for closely related compounds like 3(5)-aminopyrazole.[6]

Q3: Which solvents are best for the recrystallization of this compound?

A3: Ethanol, methanol, and water are good starting points for single-solvent recrystallization.[7] Mixed solvent systems, such as ethanol/water, can also be very effective.[8] The choice of solvent will depend on the specific impurity profile.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a final recrystallization step.[7] It is important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to lower yields.

Q5: My compound is basic. Are there any special considerations for column chromatography?

A5: Yes, the basic nature of aminopyrazoles can cause issues with silica gel chromatography, such as tailing or irreversible adsorption. To mitigate this, the silica gel can be deactivated by adding a small amount of a basic modifier, like triethylamine or ammonia in methanol, to the eluent or the silica gel slurry during column packing.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization
Possible Cause Solution
Excessive solvent used Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[7]
Incomplete crystallization Ensure the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Seeding the solution with a small crystal of pure product can induce crystallization if it is slow to start.[7]
Inappropriate solvent choice The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Experiment with different solvents or mixed solvent systems to find the optimal one.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Solution
Incorrect mobile phase polarity Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aminopyrazoles is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.[5][9][10]
Tailing of the product spot The basic amine group can interact strongly with the acidic silica gel. Add a small percentage (e.g., 0.1-1%) of triethylamine or a few drops of ammonia solution to the mobile phase to improve peak shape.[8]
Column overloading Do not load too much crude material onto the column. As a general rule, use a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Issue 3: Product is an Oil or Fails to Crystallize
Possible Cause Solution
Presence of impurities Significant amounts of impurities can lower the melting point of the compound, causing it to "oil out." Attempt to remove some impurities by a preliminary purification step, such as a solvent wash or passing a solution through a small plug of silica gel.
Rapid cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[7]
Supersaturated solution If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of the pure compound can also be effective.[7]

Quantitative Data

Purification Method Compound Initial Purity Final Purity Yield/Recovery Conditions Reference
Recrystallization3(5)-aminopyrazoleCrudePure (m.p. 144-145 °C)Not specifiedMethanol[6]
Distillation3(5)-aminopyrazoleCrude OilPure Oil (b.p. 100-102°C @ 0.01 mm)74-84%Vacuum Distillation[6]
Column ChromatographySubstituted IndolineCrudePure (white solid)61%Silica gel, Hexane/Ethyl Acetate (2:8)[5]
Column ChromatographySubstituted IndolineCrudePure (white solid)86%Silica gel, Hexane/Ethyl Acetate (1:1)[5]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine a suitable mobile phase system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[5][9]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve tlc TLC analysis to determine eluent crude->tlc charcoal Add activated charcoal (optional for color) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter cool Cool to crystallize hot_filter->cool vac_filter Vacuum filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry purified product wash->dry pack_column Pack silica gel column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute and collect fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate evaporate->dry

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out too_much_solvent Excess solvent used? -> Use minimal hot solvent low_yield->too_much_solvent Yes incomplete_xtal Incomplete crystallization? -> Cool slowly, seed low_yield->incomplete_xtal Yes wrong_solvent Wrong solvent? -> Test other solvents low_yield->wrong_solvent Yes wrong_eluent Incorrect eluent? -> Optimize with TLC poor_separation->wrong_eluent Yes tailing Tailing? -> Add triethylamine poor_separation->tailing Yes overloaded Overloaded column? -> Reduce sample amount poor_separation->overloaded Yes impurities High impurity level? -> Pre-purify oiling_out->impurities Yes fast_cooling Cooled too fast? -> Slow cooling oiling_out->fast_cooling Yes supersaturated Supersaturated? -> Scratch or seed oiling_out->supersaturated Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Byproduct Analysis in Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify, quantify, and mitigate the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the synthesis and purification of pyrazolo[3,4-d]pyrimidine derivatives.

Q1: My reaction is complete, but I have a complex mixture of products that is difficult to separate. What are the likely byproducts?

A1: In addition to your target pyrazolo[3,4-d]pyrimidine, several byproducts can form depending on your specific reaction conditions and starting materials. Common culprits include:

  • Regioisomers: Alkylation or substitution reactions can occur at different nitrogen atoms of the pyrazole or pyrimidine ring, leading to a mixture of N1 and N2 isomers. The regioselectivity of these reactions is often influenced by the solvent and base used.[1]

  • O-Alkylated Byproducts: If your pyrazolo[3,4-d]pyrimidine has a hydroxyl or tautomeric keto group, you may observe the formation of O-alkylated byproducts in addition to the desired N-alkylated product.

  • Fused Heterocyclic Byproducts: Under certain conditions, particularly when using reagents like hydrazine in cyclization steps, unexpected fused ring systems such as pyrazolo[4,3-e][1][2][3]triazolo[4,3-a]pyrimidines can be formed.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave you with residual starting materials, which may have similar polarities to your product, complicating purification.

  • Byproducts from Impure Starting Materials: Impurities in your initial building blocks, such as substituted aminopyrazoles, can lead to a cascade of side reactions.

Q2: I'm performing an N-alkylation on a pyrazolo[3,4-d]pyrimidine core and I'm getting a mixture of two isomers. How can I control the regioselectivity?

A2: The regioselectivity of N-alkylation on the pyrazole moiety of the pyrazolo[3,4-d]pyrimidine system is highly dependent on the reaction conditions, particularly the solvent. The choice of solvent can dramatically influence which nitrogen atom (N1 or N2) is preferentially alkylated.

For instance, in the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane, the solvent has been shown to completely reverse the regioselectivity.[1]

Table 1: Solvent Effect on the N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [1]

SolventBaseN1-Methyl Product (%)N2-Methyl Product (%)
THFNaHMDS1189
DMSONaHMDS8020

This data illustrates a significant shift in regioselectivity based on the solvent. To favor a specific isomer, it is crucial to screen different solvents and bases.

Q3: How can I distinguish between the N1 and N2 alkylated isomers of my pyrazolo[3,4-d]pyrimidine?

A3: Differentiating between N1 and N2 isomers can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

In the case of N-alkylation of a pyrazolo[4,3-d]pyrimidine, two regioisomers were successfully identified using 1H NMR and NOESY. The key is to identify protons that are spatially close to the newly introduced alkyl group. A NOESY experiment will show a cross-peak between protons that are close in space, even if they are not directly bonded.

For example, if a methyl group is attached to N1, a NOESY experiment might show a correlation between the methyl protons and a proton on the pyrimidine ring. Conversely, if the methyl group is on N2, a correlation might be observed with a different proton.[2]

Q4: My purification by column chromatography is not effective in separating my desired product from a persistent impurity. What are my options?

A4: When standard column chromatography fails, you have several alternative strategies to improve purity:

  • Optimize Column Chromatography:

    • Solvent Gradient: Employ a very shallow solvent gradient to enhance separation.

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina, or using a reverse-phase column.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, prep-HPLC is a powerful technique that offers much higher resolution than standard column chromatography.[5]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. This may require screening several solvents to find the optimal conditions.

  • Chemical Derivatization: In some cases, you can temporarily derivatize your product to alter its polarity, making it easier to separate from the impurity. The protecting group can then be removed in a subsequent step.

Q5: I'm observing an unexpected mass in my LC-MS analysis that corresponds to a fused triazole ring system. How can this be happening?

A5: The formation of a pyrazolo[4,3-e][1][2][3]triazolo[4,3-a]pyrimidine byproduct can occur when a hydrazine derivative of a pyrazolo[3,4-d]pyrimidine is subjected to certain cyclization conditions. For example, reacting a hydrazine derivative with reagents like phenyl isocyanate or heating it in glacial acetic acid can lead to the formation of this fused tricyclic system.[4]

To prevent this, carefully control the reaction conditions and consider alternative reagents for your desired transformation that are less prone to this side reaction.

Experimental Protocols & Analytical Guidance

This section provides detailed methodologies for the analysis of byproducts in pyrazolo[3,4-d]pyrimidine synthesis.

Protocol 1: General Procedure for Reaction Monitoring and Byproduct Identification by LC-MS

Objective: To monitor the progress of the reaction and identify the masses of the main product and any significant byproducts.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

Typical Columns and Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 1-5 µL

  • Detection: UV (e.g., 254 nm) and Mass Spectrometry (positive and negative ion modes)

Procedure:

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Dilution: Quench the reaction in the aliquot (e.g., with water or a suitable buffer) and dilute it significantly with a mixture of water and acetonitrile.

  • Analysis: Inject the diluted sample onto the LC-MS system.

  • Data Interpretation: Analyze the chromatogram to observe the appearance of the product peak and the disappearance of starting material peaks. Examine the mass spectrum of each major peak to determine its molecular weight. This will help you identify your desired product and any byproducts.

Protocol 2: Structural Elucidation of Isomeric Byproducts by NMR Spectroscopy

Objective: To definitively determine the structure of the desired product and distinguish it from isomeric byproducts.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connections in the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is crucial for distinguishing between regioisomers.[2]

Procedure:

  • Sample Preparation: Dissolve a purified sample of the compound (or a mixture of isomers if they cannot be separated) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY).

  • Data Analysis:

    • Assign all proton and carbon signals in the spectra.

    • Use HMBC correlations to piece together the carbon skeleton and confirm the connectivity of the molecule.

    • For isomeric mixtures, use NOESY to identify spatial relationships that are unique to each isomer. For example, an NOE between the protons of an alkyl group and a specific proton on the pyrazolopyrimidine core can confirm the point of attachment.

Visualizing Reaction Pathways and Troubleshooting

Diagrams can be powerful tools for understanding complex reaction pathways and for making informed decisions during troubleshooting.

Diagram 1: Regioselective N-Alkylation of Pyrazolo[3,4-d]pyrimidine

This diagram illustrates the competing N1 and N2 alkylation pathways and the influence of the solvent on the product distribution.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start Pyrazolo[3,4-d]pyrimidine condition1 Alkyl Halide, Base Solvent: THF start->condition1 condition2 Alkyl Halide, Base Solvent: DMSO start->condition2 product1 N1-Alkylated Product (Minor in THF, Major in DMSO) condition1->product1 Minor product2 N2-Alkylated Product (Major in THF, Minor in DMSO) condition1->product2 Major condition2->product1 Major condition2->product2 Minor

Caption: Solvent-controlled regioselectivity in N-alkylation.

Diagram 2: Troubleshooting Workflow for Product Purification

This decision tree provides a logical workflow for troubleshooting common purification challenges.

G cluster_analysis Initial Analysis cluster_separation Separation Strategy cluster_outcome Outcome start Complex reaction mixture? analyze Analyze by LC-MS and NMR start->analyze Yes col_chrom Optimize Column Chromatography (shallow gradient, different stationary phase) analyze->col_chrom prep_hplc Use Preparative HPLC col_chrom->prep_hplc Unsuccessful pure_product Pure Product Obtained col_chrom->pure_product Successful recrystallize Attempt Recrystallization prep_hplc->recrystallize Unsuccessful prep_hplc->pure_product Successful recrystallize->pure_product Successful still_impure Still Impure recrystallize->still_impure Unsuccessful still_impure->analyze Re-evaluate byproducts

References

Validation & Comparative

Comparative Biological Activity of 3-Methyl-1H-pyrazol-4-amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative overview of the potential biological activities of 3-methyl-1H-pyrazol-4-amine and its isomers, drawing upon experimental data from closely related aminopyrazole derivatives. While direct comparative studies on these specific simple isomers are limited in publicly available literature, this document summarizes key biological evaluations and provides detailed experimental methodologies to inform future research and drug discovery efforts.

The aminopyrazole moiety is a privileged pharmacophore found in numerous compounds with diverse therapeutic applications, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] The position of the methyl and amino groups on the pyrazole ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

Potential Biological Activities: A Comparative Overview

Biological ActivityKey Findings for Aminopyrazole ScaffoldsPotential Relevance for this compound Isomers
Kinase Inhibition Aminopyrazole derivatives are potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and others, by interacting with the ATP-binding site.[2][3][4]The specific substitution pattern of the methyl and amino groups on the pyrazole ring will likely influence the potency and selectivity of kinase inhibition. Each isomer would present a unique electrostatic and steric profile to the kinase active site.
Anticancer Activity Many aminopyrazole derivatives exhibit significant cytotoxic activity against a range of cancer cell lines.[1][5] The mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.The cytotoxic potential of the isomers is expected to vary. The position of the substituents can affect cell permeability, metabolic stability, and target engagement, leading to differential anticancer effects.
Antimicrobial Activity Certain aminopyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[6][7]The isomers may possess varying degrees of antimicrobial activity. The specific arrangement of the functional groups could influence their ability to penetrate microbial cell walls and interact with essential enzymes.

Experimental Protocols

To facilitate further research and a direct comparison of the biological activities of this compound isomers, detailed protocols for key experimental assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Kinase enzyme of interest

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (isomers of this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)[8][9]

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and assay buffer in the wells of a microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a solution containing EDTA).

  • Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[13][14][15][16][17]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_Kinase_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Test Compounds mix Mix Kinase, Substrate, and Compound prep_reagents->mix initiate Initiate with ATP mix->initiate incubate Incubate initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds incubate_cells Incubate add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for a cell viability (MTT) assay.

Signaling_Pathway_Example cluster_inhibitors Potential Inhibition by Aminopyrazoles GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation RTK_inhibitor RTK Inhibition RTK_inhibitor->RTK RAF_inhibitor RAF Inhibition RAF_inhibitor->RAF MEK_inhibitor MEK Inhibition MEK_inhibitor->MEK

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Methyl-1H-Pyrazol-4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of 3-methyl-1H-pyrazol-4-amine. Due to the limited availability of publicly accessible, direct comparative validation data for this specific molecule, this document leverages experimental data from structurally analogous pyrazole derivatives and aromatic amines to present a comprehensive overview of method performance.

The selection between HPLC and GC is contingent on various factors, including the analyte's physicochemical properties such as volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

Quantitative Data Summary

The following tables summarize typical validation parameters for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods. These values are representative of methods developed for pyrazole derivatives and aromatic amines and are intended to provide a baseline for comparison.

Table 1: Performance Comparison of Analytical Methods for this compound Purity

Validation ParameterRP-HPLC with UV Detection (Representative Data)GC-FID (Representative Data)
Linearity Range 0.5 - 50 µg/mL0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 mg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 mg/mL
Specificity/Selectivity Demonstrated through forced degradation studiesHigh selectivity based on retention time

Table 2: Typical Chromatographic Conditions

ParameterRP-HPLC with UV DetectionGC-FID
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile and Water with buffer (e.g., phosphate buffer)Helium or Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at a specified wavelength (e.g., 237 nm)Flame Ionization Detector (FID)
Temperature Ambient or controlled (e.g., 30 °C)Temperature programmed oven
Injection Volume 10 - 20 µL1 µL (split injection)

Experimental Workflow and Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for purity determination.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Select Analytical Technique (HPLC/GC) MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity / Selectivity (Forced Degradation) MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Purity Testing V7->A1 A2 Stability Studies A1->A2

A Comparative Guide to 3-Methyl-1H-Pyrazol-4-Amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of numerous derivatives with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their inhibitory activity against key cancer targets such as Aurora and Janus (JAK) kinases. The information presented is supported by experimental data from peer-reviewed studies to aid in the ongoing research and development of novel kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of various this compound derivatives against Aurora and JAK kinases. The IC50 values, representing the half-maximal inhibitory concentration, are provided to facilitate a direct comparison of the compounds' efficacy.

Table 1: Inhibitory Activity of Pyrazol-4-yl Urea Derivatives Against Aurora and JAK Kinases
CompoundTarget KinaseIC50 (nM)Cellular ActivityReference
AT9283Aurora A~3Inhibited growth and survival of HCT116 cells[1][2]
Aurora B~3Produced polyploid cellular phenotype[1][2]
JAK2Inhibitory activity confirmedEfficacious in mouse xenograft models[1][2]
Table 2: Inhibitory Activity of 4-Amino-(1H)-Pyrazole Derivatives Against JAK Kinases[3]
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Antiproliferative Activity (Cell Line)
3f3.42.23.5Potent against PC-3, HEL, K562, MCF-7, MOLT4
11b---Selective cytotoxicity against HEL (IC50: 0.35 µM) and K562 (IC50: 0.37 µM)

Note: '-' indicates data not available in the cited source.

Table 3: Inhibitory Activity of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives[4][5]
CompoundJAK2 IC50 (µM)JAK3 IC50 (µM)Aurora A IC50 (µM)Aurora B IC50 (µM)Antiproliferative Activity (K562 cells, IC50)
10e0.1660.0570.9390.5836.726 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the SAR studies of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay and is a common method for determining the IC50 values of kinase inhibitors.[3][4]

  • Compound Preparation : A serial dilution of the test compound is prepared in 100% DMSO.

  • Assay Plate Preparation : A small volume of the diluted compounds is dispensed into the wells of a 384-well plate. Control wells containing DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition) are included.

  • Kinase Reaction : A reaction mixture containing the purified recombinant kinase (e.g., Aurora A, JAK2), a specific peptide substrate, and ATP in a kinase assay buffer is added to the wells. The plate is incubated to allow the kinase reaction to proceed.

  • ATP Depletion : ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition : The luminescence intensity of each well is measured using a plate reader.

  • Data Analysis : The percent inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][6]

  • Cell Seeding : Cancer cell lines (e.g., HCT116, K562) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis : The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Visualizing Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a typical SAR study workflow.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Inhibition G2 G2 Phase M Mitosis G2->M Spindle Mitotic Spindle Assembly M->Spindle Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A AuroraA->Spindle Promotes AuroraB Aurora B AuroraB->Cytokinesis Regulates Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Aurora Kinase Signaling in Mitosis.

JAK_STAT_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Gene Gene Transcription Dimer->Gene Translocates to Nucleus Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: The JAK-STAT Signaling Pathway.

SAR_Workflow cluster_0 Compound Generation cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Analysis & Iteration Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay Biochemical Kinase Assay Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay KinaseAssay->CellAssay SAR SAR Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Design New Derivatives

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Guide to the Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles are a critical class of heterocyclic compounds, forming the scaffold of numerous pharmaceuticals and agrochemicals. The strategic synthesis of these molecules is paramount to the rapid and efficient development of new chemical entities. This guide provides an objective comparison of the most common and effective synthetic routes to substituted aminopyrazoles, supported by experimental data and detailed protocols.

Key Synthesis Routes: An Overview

The synthesis of substituted aminopyrazoles can be broadly categorized into four primary strategies, each with distinct advantages and limitations. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the desired regioselectivity.

  • Reaction of β-Ketonitriles with Hydrazines: This is arguably the most versatile and widely employed method for synthesizing 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.[1][2]

  • Condensation of α,β-Unsaturated Nitriles with Hydrazines: This approach is another major pathway to aminopyrazoles. The regiochemical outcome can often be controlled by the reaction conditions.

  • Synthesis from Isoxazoles: This method involves a ring-opening and subsequent recyclization of an isoxazole precursor. It offers a viable alternative when the corresponding β-ketonitriles are not readily accessible.[3][4]

  • Multi-Component Reactions (MCRs): These one-pot reactions allow for the rapid assembly of complex and highly substituted aminopyrazoles from simple starting materials, offering high atom economy and operational simplicity.[5][6][7][8][9]

Comparative Data

The following tables summarize quantitative data for each of the primary synthetic routes, allowing for a direct comparison of their efficiency under various conditions.

Table 1: Synthesis of Aminopyrazoles from β-Ketonitriles and Hydrazines
Starting β-KetonitrileHydrazineProductConditionsYield (%)Reference
3-Oxo-3-phenylpropanenitrileHydrazine hydrate3-Phenyl-1H-pyrazol-5-amineEthanol, 60°C, 24h82
α-Trifluoroacetylbenzyl cyanide2-Hydrazino-4-methylquinoline5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazoleRoom TemperatureN/A (Intermediate isolated)[1]
4-Cyano-3-oxotetrahydrothiophenePhenylhydrazine2-Phenyl-3-aminothieno[3,4-c]pyrazoleRefluxing ethanolExcellent[1]
3-OxoalkanonitrilesHydrazine hydrate3-Amino-1H-pyrazole-4-carbonitrilesBasic mediumExcellent[10]
Table 2: Regioselective Synthesis from α,β-Unsaturated Nitriles
α,β-Unsaturated NitrileHydrazineProductConditionsYield (%)Reference
3-MethoxyacrylonitrilePhenylhydrazine5-Amino-1-phenylpyrazoleToluene, AcOH, Microwave90[4]
3-MethoxyacrylonitrilePhenylhydrazine3-Amino-1-phenylpyrazoleEtOH, EtONa, Microwave85[4]
2-[bis(methylthio)methylene]malononitrilePhenylhydrazine5-Amino-4-cyano-1-phenyl-3-(methylthio)pyrazoleMethanol, Reflux, 3h96[4]
Table 3: Synthesis from Isoxazoles
Isoxazole DerivativeMethodConditionsReaction TimeYield (%)Reference
Substituted IsoxazolesOne-stepHydrazine, DMSO, 90°C15 hours74-92[3][4]
Substituted IsoxazolesTwo-step1. Base, 2. Hydrazine3 hoursGenerally higher purity[3]
Table 4: Multi-Component Synthesis of Aminopyrazoles
ComponentsCatalyst/ConditionsProductYield (%)Reference
Enaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate, Water1H-Pyrazole derivativesModerate[5]
Aromatic aldehydes, Malononitrile, Phenyl hydrazineSolid-phase vinyl alcohol, Solvent-freeAmino pyrazole derivativesN/A[6]
Aldehydes, Acyl hydrazides, MalononitrileTaurine, WaterDihydropyrano[2,3-c]pyrazolesGood to Excellent[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine hydrate (0.36 mmol), and acetic acid (0.37 mmol) in anhydrous ethanol (3 mL) is prepared.

  • The reaction mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated to dryness.

  • The solid residue is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine.

Protocol 2: General One-Step Synthesis of Aminopyrazoles from Isoxazoles

Materials:

  • Substituted isoxazole

  • Hydrazine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • The substituted isoxazole is dissolved in DMSO.

  • Hydrazine is added to the solution.

  • The reaction mixture is heated to 90°C and stirred for 15 hours.[3][4]

  • Upon completion, the reaction is worked up appropriately to isolate the aminopyrazole product.

Protocol 3: General Two-Step Synthesis of Aminopyrazoles from Isoxazoles

Materials:

  • Substituted isoxazole

  • A suitable base (e.g., hydroxide)

  • Acetic acid

  • Hydrazine

Procedure:

  • The isoxazole is treated with a base to induce ring opening, forming a ketonitrile intermediate.[3]

  • The reaction mixture is then neutralized with acetic acid.

  • Hydrazine is added to the solution containing the ketonitrile intermediate.

  • The reaction is stirred for approximately 3 hours at a suitable temperature to effect cyclization to the aminopyrazole.[3]

  • Standard workup procedures are followed to isolate the final product.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental transformations in the key synthetic routes for substituted aminopyrazoles.

G1 cluster_0 Route 1: From β-Ketonitriles β-Ketonitrile β-Ketonitrile Hydrazone Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone Intermediate + Hydrazine Hydrazine Hydrazine Aminopyrazole Aminopyrazole Hydrazone Intermediate->Aminopyrazole Cyclization

Caption: Synthesis of aminopyrazoles from β-ketonitriles.

G2 cluster_1 Route 2: From α,β-Unsaturated Nitriles Unsaturated Nitrile Unsaturated Nitrile Adduct Adduct Unsaturated Nitrile->Adduct + Hydrazine Hydrazine Hydrazine Aminopyrazole Aminopyrazole Adduct->Aminopyrazole Cyclization

Caption: Synthesis of aminopyrazoles from α,β-unsaturated nitriles.

G3 cluster_2 Route 3: From Isoxazoles Isoxazole Isoxazole Ketonitrile Intermediate Ketonitrile Intermediate Isoxazole->Ketonitrile Intermediate Ring Opening Aminopyrazole Aminopyrazole Ketonitrile Intermediate->Aminopyrazole + Hydrazine, Cyclization G4 cluster_3 Route 4: Multi-Component Reaction Component A Component A One-Pot Reaction One-Pot Reaction Component A->One-Pot Reaction Component B Component B Component B->One-Pot Reaction Component C Component C Component C->One-Pot Reaction Substituted Aminopyrazole Substituted Aminopyrazole One-Pot Reaction->Substituted Aminopyrazole

References

A Comparative Guide to the Cytotoxicity of 3-Methyl-1H-pyrazol-4-amine Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Among these, derivatives of 3-methyl-1H-pyrazol-4-amine and its close structural relative, 3-methyl-1H-pyrazol-5(4H)-one, have emerged as a promising class of cytotoxic agents. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the systematic modification of its physicochemical and pharmacological properties.

This guide provides an in-depth comparison of the cytotoxic profiles of various analogs derived from this core structure. We will dissect the crucial structure-activity relationships (SAR) that govern their efficacy against cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for foundational cytotoxicity assays. Our objective is to offer researchers and drug development professionals a clear, evidence-based framework for understanding and advancing this important class of potential chemotherapeutics.

The Central Role of the Pyrazole Core: A Foundation for Cytotoxicity

The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an excellent scaffold for designing enzyme inhibitors and receptor antagonists.[3] Many therapeutic agents, such as the COX-2 inhibitor Celecoxib and various kinase inhibitors, feature a pyrazole core. In the context of oncology, researchers have extensively used 3-methyl-1H-pyrazol-5(4H)-one as a versatile starting material to synthesize a diverse library of derivatives with significant anticancer activity.[4][5][6] The strategic modification of this core structure is paramount to enhancing potency and selectivity.

The fundamental principle guiding this exploration is the structure-activity relationship (SAR), which seeks to correlate a molecule's three-dimensional structure with its biological activity. By systematically altering substituents on the pyrazole ring and evaluating the corresponding changes in cytotoxicity, we can identify key pharmacophoric features required for potent anticancer effects.

SAR_Workflow cluster_0 Lead Identification & Optimization Core Core Scaffold (3-Methyl-1H-pyrazole) Synth Synthesize Analogs (Vary Substituents R1, R2, R3) Core->Synth Chemical Modification Screen Cytotoxicity Screening (e.g., MTT Assay) Synth->Screen Biological Evaluation SAR Analyze Structure-Activity Relationship (SAR) Screen->SAR Data Analysis SAR->Synth Iterative Design Optimized Optimized Analog (Improved Potency/Selectivity) SAR->Optimized Identify Lead Candidate

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights: How Modifications Drive Cytotoxicity

The cytotoxic potency of pyrazole analogs is profoundly influenced by the nature and position of various substituents. Analysis of published data reveals several key trends.

  • Substitutions at N1 and C5: The positions flanking the pyrazole ring's nitrogen atoms are critical. Attaching aryl groups, such as a p-tolyl or a 2,4-dichlorophenyl group, at the N1 position often contributes significantly to the compound's activity.[3][7] Similarly, a para-substituted phenyl ring at the C5 position is a common feature in potent analogs.[3] This biaryl arrangement appears essential for interaction with biological targets.

  • Modifications at C4: The C4 position of the pyrazolone ring is highly reactive and serves as a prime site for modification.

    • Halogenation: The introduction of halogen atoms, particularly bromine, can enhance cytotoxicity. For instance, derivatives with two bromo groups on the pyrazole ring have demonstrated higher activity in brine shrimp lethality bioassays.[8]

    • Ring Fusion: Condensing other heterocyclic systems onto the pyrazole core is a successful strategy for generating highly potent compounds. Fused systems like pyrano[2,3-c]pyrazoles, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]thiazoles have shown significant anticancer activity, often with good selectivity against cancer cells over normal fibroblast cells.[4][5]

  • Hybrid Molecules: Combining the pyrazole scaffold with other known pharmacophores can lead to synergistic effects.

    • Chalcone Hybrids: Chalcone-pyrazole hybrids have exhibited significant cytotoxicity by interacting with the colchicine binding site of tubulin.[9]

    • Thiazolidinone Conjugates: Grafting a thiazolidinone moiety onto an indolo-pyrazole core has produced compounds with potent cytotoxicity, with IC50 values in the low micromolar range against melanoma cancer cells.[9]

Mechanisms of Cytotoxicity: How Pyrazole Analogs Kill Cancer Cells

The cytotoxic effects of this compound analogs are mediated through several distinct cellular mechanisms, highlighting their potential to act as multi-targeted agents.

  • Induction of Apoptosis: A primary mechanism for many pyrazole derivatives is the induction of programmed cell death, or apoptosis.[7] This is often confirmed through assays that detect the externalization of phosphatidylserine, activation of key executioner enzymes like caspase-3/7, and DNA fragmentation.[2][10]

  • Cell Cycle Arrest: Potent analogs frequently disrupt the normal progression of the cell cycle, causing cancer cells to accumulate in specific phases. Arrest in the G2/M or S phase is commonly observed, preventing cell division and proliferation.[2][7][9][10]

  • Inhibition of Tubulin Polymerization: Several highly active pyrazole compounds function as microtubule-targeting agents.[10] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is shared with established chemotherapeutic drugs like paclitaxel and vinca alkaloids.[9]

  • Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS).[7] Excessive ROS can induce oxidative stress, damage cellular components like DNA and proteins, and ultimately trigger apoptotic cell death.

Comparative Cytotoxicity Data

The following table summarizes experimental data for various pyrazole analogs, showcasing the impact of structural modifications on their cytotoxic activity against different human cancer cell lines.

Compound/Analog DescriptionKey Structural FeatureCancer Cell Line(s)Cytotoxicity (IC50)Reference
Indolo-pyrazole-thiazolidinone Hybrid (6c) Indole and thiazolidinone rings fused to pyrazoleSK-MEL-28 (Melanoma)3.46 µM[9]
3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)MDA-MB-468 (Breast)14.97 µM (24h)[7]
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamideVarious (17 lines)Low micromolar range[10]
Bromopyrazole Derivative (2b) Dibromo substitution on pyrazole ringBrine Shrimp19.5 ppm[8]
Pyrazolo[3,4-d]thiazole Derivative (6b) Pyrazolo[3,4-d]thiazole coreMCF-7 (Breast)15.57 µg/mL[2]
Pyranopyrazole Derivative (6c) 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileVarious cancer linesSignificant activity[4][5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Assessing Cytotoxicity

The quantitative evaluation of cytotoxicity is fundamental to SAR studies. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[9][11][12][13] For rapid, preliminary screening, the Brine Shrimp Lethality Assay provides a simple and inexpensive alternative.[8]

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[13]

MTT_Workflow cluster_1 MTT Assay Protocol A 1. Seed Cells (Plate cells in 96-well plate and allow to adhere overnight) B 2. Treat with Compounds (Add serial dilutions of pyrazole analogs) A->B C 3. Incubate (Typically 24-48 hours) B->C D 4. Add MTT Reagent (Add MTT solution to each well) C->D E 5. Incubate for Formazan (Allow viable cells to convert MTT to purple crystals) D->E F 6. Solubilize Crystals (Add DMSO or other solvent to dissolve formazan) E->F G 7. Read Absorbance (Measure absorbance at ~570 nm using a plate reader) F->G H 8. Calculate IC50 (Plot dose-response curve) G->H

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours). The duration is chosen based on the expected mechanism and cell doubling time.

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Brine Shrimp Lethality Bioassay

This is a simple, rapid, and inexpensive bioassay used for the preliminary screening of cytotoxic activity.[8] It is based on the ability of a compound to kill laboratory-cultured brine shrimp (Artemia salina) nauplii.

Step-by-Step Methodology:

  • Hatching Shrimp: Hatch brine shrimp eggs in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of Vials: Prepare stock solutions of the pyrazole analogs in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions to obtain a range of concentrations (e.g., 10, 50, 100 µg/mL).

  • Assay: Add 10-15 live brine shrimp nauplii to each vial containing the test solutions. Adjust the final volume with seawater. Include a vehicle control.

  • Incubation and Counting: Incubate the vials for 24 hours under illumination. After 24 hours, count the number of surviving shrimp in each vial.

  • Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 (lethal concentration 50%) value by plotting the percentage of mortality against the compound concentration.

Conclusion and Future Directions

The evidence strongly indicates that the 3-methyl-1H-pyrazole scaffold is a highly adaptable and promising foundation for the development of novel anticancer agents. The cytotoxicity of its analogs is intricately linked to the specific chemical moieties attached to the pyrazole ring, with substitutions at the N1, C4, and C5 positions playing pivotal roles in modulating biological activity. Potent derivatives often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Future research should focus on optimizing the SAR to enhance selectivity for cancer cells over normal, healthy cells, thereby widening the therapeutic window.[4][5][10] The synthesis of further hybrid molecules and the exploration of novel ring-fused systems are promising strategies. In-depth mechanistic studies, coupled with in vivo testing of the most potent and selective analogs, will be crucial steps in translating these promising laboratory findings into clinically viable cancer therapies.

References

A Researcher's Guide to Navigating Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The synthesis of substituted pyrazoles, however, often presents a significant challenge: controlling regioselectivity. The arrangement of substituents on the pyrazole ring is crucial for biological activity, making the selective synthesis of a single regioisomer a paramount concern. This guide provides an objective comparison of the regioselectivity of various pyrazole synthesis methods, supported by experimental data, to aid in the rational design and execution of synthetic strategies.

This comparison will delve into the classical Knorr synthesis, reactions involving α,β-unsaturated carbonyl compounds, the use of enaminones, and 1,3-dipolar cycloaddition reactions. We will explore the key factors that govern the regiochemical outcome in each method and provide detailed experimental protocols for key examples.

Factors at Play: A Prelude to Regioselectivity

The regioselectivity in pyrazole synthesis is a nuanced interplay of steric and electronic effects of the substituents on both the hydrazine and the 1,3-dielectrophilic partner, as well as the reaction conditions, including pH and solvent.[1][2]

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack to the less sterically hindered position.[2]

  • Electronic Effects: Electron-withdrawing groups can activate adjacent positions towards nucleophilic attack, while the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be modulated by the nature of the substituent.[2]

  • Reaction Conditions: The solvent and pH can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[1][3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in certain reactions.[1]

Comparing the Methods: A Data-Driven Analysis

The following sections provide a detailed comparison of the regioselectivity of four major pyrazole synthesis methods.

The Knorr Pyrazole Synthesis: A Classic Revisited

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole synthesis.[2][4] However, with unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a common outcome.[2]

The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions, particularly the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of one regioisomer.[1]

Knorr_Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Substituted HR'N-NH2 Hydrazine->Intermediate_A Hydrazine->Intermediate_B Pyrazole_A Regioisomer A Intermediate_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Regioisomer B Intermediate_B->Pyrazole_B Cyclization & Dehydration

Knorr Pyrazole Synthesis Pathways

Table 1: Regioselectivity in the Knorr Pyrazole Synthesis of 1-Substituted Pyrazoles

1,3-Dicarbonyl (R1-C(O)CH2C(O)-R2)Hydrazine (R'-NHNH2)SolventRegioisomeric Ratio (A:B)Reference
CF3COCH2COOEtMeNHNH2EtOH15:85[1]
CF3COCH2COOEtMeNHNH2TFE85:15[1]
CF3COCH2COOEtMeNHNH2HFIP97:3[1]
PhCOCH2COMePhNHNH2EtOH~1:1 to 3:1[1]
PhCOCH2COMePhNHNH2TFEup to 99:1[1]
PhCOCH2COMePhNHNH2HFIPup to 99:1[1]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to R1, and Regioisomer B to the N-substituted nitrogen adjacent to R2.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated ketones and aldehydes with hydrazines provides another versatile route to pyrazoles. This method often proceeds through a Michael addition followed by cyclization and oxidation. The regioselectivity is generally high and is influenced by the substitution pattern of the unsaturated system.[5][6]

AB_Unsaturated_Synthesis cluster_intermediates Intermediates cluster_product Product Unsaturated_Ketone α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Unsaturated_Ketone->Michael_Adduct Michael Addition Hydrazine Substituted HR'N-NH2 Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Regioselective Pyrazole Pyrazoline->Pyrazole Oxidation

Synthesis from α,β-Unsaturated Carbonyls

In many cases, this method exhibits high regioselectivity, often attributed to steric influences.[6] For instance, the synthesis of pyrazole-containing α-amino acids from β-aryl α,β-unsaturated ketones and phenylhydrazine proceeds with high regioselectivity.[5]

The Enaminone Route: A Highly Regioselective Approach

The use of β-enamino diketones or enaminones as precursors offers a highly regioselective pathway to polysubstituted pyrazoles.[4][7] The regioselectivity can be controlled by the choice of solvent and the structure of the enaminone itself.[4] Protic solvents tend to favor one regioisomer, while aprotic solvents can lead to the formation of the other.[4]

Table 2: Regioselectivity in Pyrazole Synthesis from β-Enamino Diketones

β-Enamino DiketoneHydrazineSolventMajor RegioisomerReference
N-phenyl-β-enamino diketonePhenylhydrazineProtic (e.g., EtOH)Isomer 2[4]
N-phenyl-β-enamino diketonePhenylhydrazineAprotic (e.g., THF)Isomer 3[4]

Isomer 2 and 3 refer to the two possible regioisomers as described in the cited literature.

1,3-Dipolar Cycloaddition: Precision in Pyrazole Construction

The 1,3-dipolar cycloaddition of nitrile imines or diazo compounds with alkynes or alkyne surrogates is a powerful and often highly regioselective method for pyrazole synthesis.[3][8] This approach allows for the construction of complex, polysubstituted pyrazoles with excellent control over the substituent placement.[8]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Nitrile Imine) Pyrazole Regiospecific Pyrazole Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

1,3-Dipolar Cycloaddition for Pyrazole Synthesis

For example, the reaction of nitrile imines with trisubstituted bromoalkenes, serving as alkyne surrogates, leads to the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[8] Similarly, the reaction of N-alkylated tosylhydrazones with terminal alkynes proceeds with complete regioselectivity.[9][10]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity

This protocol is a general guideline for the synthesis of 1-substituted pyrazoles from 1,3-diketones and substituted hydrazines using a fluorinated alcohol as the solvent to improve regioselectivity.[1]

  • To a solution of the 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add the substituted hydrazine (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole regioisomer.

General Procedure for Regioselective Pyrazole Synthesis from α,β-Unsaturated Ketones

This protocol provides a general method for the synthesis of pyrazoles from α,β-unsaturated ketones and phenylhydrazine.[5]

  • Dissolve the α,β-unsaturated ketone (1.0 equiv) in ethanol (0.5 M).

  • Add phenylhydrazine (1.2 equiv) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent in vacuo.

  • To the crude residue, add a suitable oxidizing agent (e.g., DDQ or air) in a solvent like dichloromethane or toluene and stir at room temperature until the corresponding pyrazoline is fully oxidized to the pyrazole.

  • Purify the product by flash column chromatography to yield the regioselective pyrazole.

General Procedure for 1,3-Dipolar Cycloaddition of Nitrile Imines with Alkenes

This procedure outlines the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via a 1,3-dipolar cycloaddition.[8]

  • To a solution of the hydrazonoyl chloride (1.0 equiv) and the α-bromoalkene (1.2 equiv) in a suitable solvent such as toluene (0.2 M), add triethylamine (2.0 equiv).

  • Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted pyrazole.

Conclusion

The regioselective synthesis of pyrazoles is a critical aspect of medicinal chemistry and drug development. This guide has provided a comparative overview of four major synthetic methodologies, highlighting the factors that govern their regiochemical outcomes. The Knorr synthesis, while classic, offers significant opportunities for regiocontrol through solvent choice. Syntheses from α,β-unsaturated carbonyls and enaminones provide highly regioselective routes, with the latter offering solvent-dependent control. For the construction of highly substituted pyrazoles with precise regiochemistry, 1,3-dipolar cycloaddition reactions stand out as a powerful tool. By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can make more informed decisions in the design and execution of their pyrazole synthesis strategies, ultimately accelerating the discovery of new and effective therapeutic agents.

References

A Researcher's Guide to the Structural Validation of 3-Methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques used to validate the structure of 3-methyl-1H-pyrazol-4-amine and its derivatives, offering supporting experimental data and protocols.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the precise determination of substituent positions is paramount for understanding structure-activity relationships (SAR). This guide will focus on the key analytical methods employed to confirm the identity and purity of this compound and differentiate it from its isomers and other related derivatives.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound derivatives heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of expected and reported data for the target compound and its common isomer, 3-methyl-1H-pyrazol-5-amine.

Table 1: Comparison of Predicted and Reported ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment This compound (Predicted) 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Reported) [1]Key Differentiator
CH₃ ~2.1 ppm (s)2.07 ppm (s)Minimal difference, but the chemical environment of the pyrazole ring protons is a better indicator.
C5-H ~7.3 ppm (s)5.20 ppm (s)The position of the amino group significantly shields the adjacent C-H proton in the 5-amino isomer, leading to a substantial upfield shift.
NH₂ ~4.5 ppm (br s)10.50 ppm (s, 2H)The chemical shift of amine protons can be highly variable and is dependent on solvent and concentration.
NH (pyrazole) ~11.5 ppm (br s)-The N-phenyl substitution in the example for the 5-amino isomer removes this proton. For an unsubstituted N-H, the chemical shift would be a key identifier.

Table 2: Comparison of Predicted and Reported ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment This compound (Predicted) N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivative (Reported) [2]Key Differentiator
CH₃ ~10 ppm30.4 ppm (t-Bu methyls), 35.6 ppm (N-Me)The chemical shift of the C3-methyl group is expected to be significantly different from other methyl groups in derivatives.
C3 ~145 ppm160.9 ppmThe nature of the substituent at C3 will influence its chemical shift.
C4 ~110 ppm103.7 ppmThe position of the amino group directly attached to C4 would lead to a distinct chemical shift compared to a C4-H.
C5 ~130 ppm130.9 ppmThe chemical shift of C5 is influenced by the substituent on N1 and the group at C4.

Table 3: Key IR and Mass Spectrometry Data

Technique This compound General Pyrazole Derivatives
IR Spectroscopy (cm⁻¹) N-H stretching (amine and pyrazole): ~3400-3200 (broad), C=N stretching: ~1620, C-N stretching: ~1350-1250N-H stretching (if present): ~3300-3100, C=N stretching: ~1650-1550, C=C stretching (aromatic): ~1500-1400
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): m/z = 97.12Fragmentation patterns are highly dependent on the substituents. Loss of small neutral molecules like HCN, N₂, and CH₃CN is common.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

Synthesis of this compound Derivatives

A common synthetic route to 4-aminopyrazoles involves the reduction of a corresponding 4-nitropyrazole, which is typically prepared by nitration of the parent pyrazole.

Example Protocol for the Synthesis of a 3-Methyl-1-phenyl-4-nitropyrazole derivative:

  • Nitration: To a solution of 3-methyl-1-phenyl-1H-pyrazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours and then poured onto ice.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 4-nitropyrazole derivative.

Example Protocol for the Reduction to the 4-aminopyrazole derivative:

  • The 4-nitropyrazole derivative is dissolved in ethanol or acetic acid.

  • A reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂/Pd-C), is added.

  • The reaction mixture is heated under reflux for several hours.

  • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is basified with a sodium hydroxide solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the 4-aminopyrazole derivative.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to observe are chemical shifts (δ), coupling constants (J), and integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, especially in complex derivatives, two-dimensional NMR experiments are essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak to confirm the molecular weight.

  • Fragmentation Analysis: Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze directly using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Functional Group Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=N, and C-N bonds.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the structural validation of a synthesized pyrazole derivative and the logical relationship between different analytical techniques.

G Workflow for Structural Validation of Pyrazole Derivatives cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR XRay X-ray Crystallography (Single Crystal) Purification->XRay if single crystals are obtained Interpretation Spectra Interpretation and Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation XRay->Interpretation Comparison Comparison with Isomers and Analogs Interpretation->Comparison Structure_Validation Structure Validated Comparison->Structure_Validation

Caption: General workflow for the synthesis and structural validation of pyrazole derivatives.

G Logical Relationships in Spectroscopic Analysis cluster_techniques Analytical Techniques cluster_information Information Obtained Proposed_Structure Proposed Structure of This compound H_NMR ¹H NMR Proposed_Structure->H_NMR C_NMR ¹³C NMR Proposed_Structure->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->TwoD_NMR MS Mass Spec Proposed_Structure->MS IR IR Spec Proposed_Structure->IR Proton_Env Proton Environments and Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Atom_Connectivity Precise Atom Connectivity TwoD_NMR->Atom_Connectivity Mol_Weight Molecular Weight and Formula MS->Mol_Weight Func_Groups Functional Groups Present IR->Func_Groups Confirmed_Structure Confirmed Structure Proton_Env->Confirmed_Structure Carbon_Backbone->Confirmed_Structure Atom_Connectivity->Confirmed_Structure Mol_Weight->Confirmed_Structure Func_Groups->Confirmed_Structure

Caption: Interplay of spectroscopic techniques for structural confirmation.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Kinase Inhibition by Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The dysregulation of protein kinase activity is a foundational element in a multitude of human diseases, including cancer and inflammatory disorders.[1][2][3] This has positioned protein kinases as one of the most critical target classes for therapeutic intervention.[4][5] Within the vast chemical space of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure."[3][4][5][6] Its synthetic accessibility, favorable drug-like properties, and versatile nature have led to its incorporation into numerous FDA-approved drugs, such as Ruxolitinib and Crizotinib.[4][6]

This guide provides a comparative framework for evaluating pyrazole-based kinase inhibitors. We will delve into their mechanism of action, present a comparative analysis of representative compounds, and provide detailed, self-validating experimental protocols to empower researchers in their drug discovery efforts.

The Pyrazole Scaffold: A Versatile Framework for Kinase Inhibition

The primary mechanism by which most pyrazole-based compounds inhibit kinases is through competitive binding at the adenosine triphosphate (ATP) binding site.[7] The pyrazole ring itself serves as a stable, aromatic core that can be strategically functionalized. Substituents on the pyrazole ring play a critical role in dictating both the potency and, crucially, the selectivity of the inhibitor against the highly conserved ATP-binding pockets across the human kinome.[8][9]

The genius of this scaffold lies in its ability to position various chemical moieties to form key interactions—such as hydrogen bonds with the kinase hinge region—that mimic the binding of the adenine base of ATP.[10] Furthermore, modifications can exploit unique sub-pockets within the active site, leading to enhanced selectivity and reduced off-target effects. For instance, some pyrazole-urea-based inhibitors for p38 MAP kinase induce a significant conformational change in the enzyme (the "DFG-out" conformation), revealing a distinct allosteric pocket that is not utilized by ATP, thereby conferring high specificity.[11]

cluster_kinase Kinase ATP Binding Site Hinge Hinge DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->Hinge H-Bond Pyrazole_Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction ATP ATP ATP->Hinge ATP->Hydrophobic_Pocket cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Compound Serial Dilutions in DMSO B 2. Dispense 1µL of Compound/Controls into 384-well plate A->B C 3. Add Kinase/ Substrate Mix B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Add ATP Detection Reagent D->E F 6. Incubate (10 min, RT) & Read Luminescence E->F G 7. Calculate % Inhibition & Determine IC50 F->G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK CytokineReceptor->JAK1 JAK2 JAK CytokineReceptor->JAK2 STAT_inactive STAT JAK1->STAT_inactive 2. Phosphorylation STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene 4. Nuclear Translocation & Transcription STAT_inactive->STAT_dimer 3. Dimerization Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Inhibition

References

A Comparative Analysis of 3-Methyl-1H-Pyrazol-4-Amine Derivatives: In-Vitro vs. In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of various 3-methyl-1H-pyrazol-4-amine derivatives, a class of compounds demonstrating significant potential in therapeutic applications, particularly in oncology and immunology. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways to offer a clear and objective overview for research and development purposes.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative efficacy data for representative this compound derivatives from various studies.

Table 1: In-Vitro Efficacy of this compound Derivatives
Derivative/CompoundTarget/AssayCell Line(s)IC50/EC50Reference
Syk Inhibitor (unnamed) Spleen Tyrosine Kinase (Syk)-0.52 nM[1]
CDK2 Inhibitor (unnamed) Cyclin-Dependent Kinase 2 (CDK2)-0.98 µM
JAK3 Inhibitor (unnamed) Janus Kinase 3 (JAK3)-Potent Inhibition[2]
Compound 3b Tubulin PolymerizationHuh-7, A549, MCF-76.54 µM, 15.54 µM, 6.13 µM[3]
Compound 6c CytotoxicitySK-MEL-283.46 µM[4]
Compound 12b EGFRWTA549, HCT-1160.016 µM[5]
Pyrazolo[3,4-d]pyrimidine derivative TRAP1-Potent Inhibition[6]
Pyrazolo[3,4-b]pyridine derivative B-RafV600E-Potent Inhibition[7]
Pyrazolone derivative 2(b) Cytotoxicity (Brine Shrimp)-19.50 ppm[8]
Pyrazolone derivative 2(f1) Cytotoxicity (Brine Shrimp)-19.50 ppm[8]
Pyrazolone derivative 2(f2) Cytotoxicity (Brine Shrimp)-20 ppm[8]
3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazole-5(6H)-thione (22a) CytotoxicityNUGC, DLD1, HA22T, HEPG2, HONE1, MCF33–442 nM[9]
Table 2: In-Vivo Efficacy of this compound Derivatives
Derivative/CompoundAnimal ModelTumor/Disease ModelDosing RegimenKey FindingsReference
Syk Inhibitor (unnamed) MouseMV4-11 Xenograft (AML)1 mg/kg/dayImpressive efficacy without affecting body weight.[1]
JAK3 Inhibitor (unnamed) RatAdjuvant-Induced ArthritisNot SpecifiedEfficacy and low toxicity in treating rheumatoid arthritis.[2]
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (47 & 48) MousePC3 Xenograft (Prostate Cancer)Not SpecifiedSignificantly reduced tumor growth.[6]
Pyrazolo[3,4-b]pyridine derivative MouseB-RafV600E driven XenograftNot SpecifiedInhibited tumor growth.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In-Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.[10][11]

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for the desired duration.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm.[12][13]

In-Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., MV4-11 for AML, PC3 for prostate cancer)

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

Procedure:

  • Cell Preparation: Culture the cancer cells under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium, with or without Matrigel, at the desired concentration.

  • Tumor Implantation: Subcutaneously or intravenously inject the cell suspension into the flank or tail vein of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.[14]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound derivatives.

BCR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Lyn->BCR Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation BTK BTK BLNK->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Activation PIP2 PIP2 PLCy2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation NFkB_n NF-κB NFkB->NFkB_n Translocation NFAT NFAT Ca_release->NFAT Activation NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression NFAT_n->Gene_Expression

Caption: B-Cell Receptor (BCR) Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT STAT Receptor->STAT Cytokine Cytokine Cytokine->Receptor JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocation DNA DNA STAT_dimer_n->DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: JAK-STAT Signaling Pathway.

Experimental_Workflow cluster_invitro In-Vitro Efficacy cluster_invivo In-Vivo Efficacy Target_ID Target Identification (e.g., Kinase) Lead_Opt Lead Optimization Target_ID->Lead_Opt Cytotoxicity Cytotoxicity Assays (SRB, MTT) Lead_Opt->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Cell_Lines Cancer Cell Lines Cell_Lines->Cytotoxicity Animal_Model Animal Model Selection (e.g., Mouse Xenograft) IC50->Animal_Model Promising Candidates PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) PK_PD->Efficacy_Study Toxicity Toxicity Assessment Efficacy_Study->Toxicity Lead_Candidate Lead Candidate Selection Toxicity->Lead_Candidate

Caption: Drug Discovery Workflow.

References

Comparative Analysis of 3-Methyl-1H-pyrazol-4-amine Based Kinase Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and off-target profiles of emerging pyrazole-based kinase inhibitors, supported by experimental data and protocols.

The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. The 3-methyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge, as the ATP-binding sites of many kinases are highly conserved. Understanding the cross-reactivity profile of these inhibitors is crucial for predicting their therapeutic efficacy and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of a series of pyrazole-based inhibitors, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Cross-Reactivity Data of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (Ki, in µM) of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against a panel of cyclin-dependent kinases (CDKs). These compounds share a core structure related to this compound and illustrate the impact of substitutions on selectivity. Data is derived from studies employing the luminescent ADP-Glo™ kinase assay.[1]

Compound IDRXCDK1/cycB (Ki, µM)CDK2/cycE (Ki, µM)CDK5/p25 (Ki, µM)CDK7/cycH/MAT1 (Ki, µM)CDK9/cycT (Ki, µM)
1 HF>10.0070.003>10.015
2 MeCl>10.0050.008>10.021
3 EtCl>10.0120.015>10.045
4 iPrCl>10.0250.031>10.088

Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally analogous to the topic of interest.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following protocols are standard in the field for assessing kinase inhibitor selectivity.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1]

Materials:

  • Kinase of interest (e.g., CDK2/cyclin E)

  • Substrate (e.g., Histone H1)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of the plate.

  • Add the test inhibitor compounds at various concentrations. A DMSO control is used as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value.[1]

KINOMEscan™ Profiling

This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.

Procedure:

  • A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • The test compound is incubated with the kinase panel in the presence of the immobilized ligand.

  • After an equilibration period, the unbound components are washed away.

  • The amount of each kinase remaining bound to the immobilized ligand is quantified by qPCR.

  • The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase.

Visualizing Biological Context and Experimental Design

Understanding the signaling pathways in which the target kinases operate and the workflow of the screening process is crucial for interpreting cross-reactivity data.

Signaling_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 PI3K_Akt_mTOR->CyclinD_CDK46 Rb Rb Phosphorylation CyclinD_CDK46->Rb E2F E2F Release Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition

Caption: Simplified signaling pathway for G1/S cell cycle transition.

Experimental_Workflow Compound_Library This compound Based Inhibitor Library Primary_Screen Primary Screen (e.g., against target kinase) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Kinase Panel) Hit_Identification->Secondary_Screen Data_Analysis Data Analysis (IC50/Ki Determination) Secondary_Screen->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. However, as demonstrated by the cross-reactivity data, even minor structural modifications can significantly alter the selectivity profile. A thorough understanding of these off-target effects, obtained through comprehensive profiling using robust experimental protocols, is paramount for the successful clinical translation of these promising therapeutic agents. The data and methodologies presented in this guide offer a framework for the objective comparison and evaluation of novel pyrazole-based kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-methyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-methyl-1H-pyrazol-4-amine

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a heterocyclic amine. Due to its potential hazards, this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory standards.

I. Immediate Safety Considerations and Hazard Profile

Based on data for this compound and structurally similar compounds, it is classified as hazardous. It is considered harmful if swallowed, in contact with skin, or inhaled[1]. As a combustible liquid, it also presents a fire risk[2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, by inhalation, or in contact with skin[1].
Skin Corrosion/Irritation Causes skin irritation[3][4].
Eye Damage/Irritation Causes serious eye irritation[4].
Reproductive Toxicity May damage fertility or the unborn child[2].
Flammability Combustible liquid[2].

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste and send it to an approved waste disposal facility[3][5][6]. The following protocol outlines the necessary steps for safe and compliant disposal.

Experimental Protocol: Waste Handling and Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles with side shields or a face shield

    • A flame-retardant laboratory coat

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) separately from other waste streams.

    • This compound should be classified as a non-halogenated organic waste . Do not mix it with halogenated solvents, strong acids or bases, or oxidizers[7][8].

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Ensure the container is in good condition and free from cracks or leaks.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • As soon as the first waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include the following information:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The name and contact information of the generating researcher or laboratory.

      • Hazard pictograms indicating that the substance is toxic and flammable.

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in a secondary containment bin to prevent spills.

    • Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.

  • Request for Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

III. Spill Management

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill kits. Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage pickup Request Pickup by EHS or Licensed Contractor storage->pickup disposal Final Disposal at an Approved Facility pickup->disposal spill_response Contain with Absorbent Material and Collect as Hazardous Waste spill->spill_response spill_response->container

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 3-methyl-1H-pyrazol-4-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational and safety framework for handling this compound, grounded in established safety protocols and a deep understanding of its chemical nature. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of protection.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling protocol is established, a thorough understanding of the specific risks associated with this compound is essential. This compound, like many pyrazole derivatives, presents multiple hazards that dictate our choice of personal protective equipment (PPE). The primary causality for our safety protocols stems directly from its hazard classifications.[1]

A comprehensive risk assessment must be performed before beginning any experiment. This involves evaluating the quantities being used, the procedures being performed (e.g., weighing a solid versus transferring a solution), and the potential for aerosol or dust generation.

Table 1: GHS Hazard Classification for Pyrazole Amines

Hazard Class Category Precautionary Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][3][4][5][6]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[3][4][5][7][8]

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][7][8][9][10] |

These classifications demand a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected.

Core Protective Measures: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental conditions. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure through proper engineering controls.[11][12] Furthermore, safety showers and eyewash stations must be unobstructed and confirmed to be operational before work begins.[2][5][13]

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][3]

  • Standard Operations: At a minimum, chemical safety goggles conforming to EN166 or NIOSH standards are required.[8][11] Standard safety glasses with side shields do not provide an adequate seal against dust or splashes.

  • Splash Hazard: When handling solutions or performing vigorous reactions with a potential for splashing, a full-face shield must be worn in addition to chemical safety goggles.[11][14]

Skin and Body Protection

The compound's ability to cause skin irritation necessitates a comprehensive barrier.[2][4]

  • Gloves: Use compatible, chemical-resistant gloves.[2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable choice for protection against incidental contact.[11] Always inspect gloves for tears or punctures before use.[2][7][8] Contaminated gloves must be disposed of as hazardous waste, and proper removal techniques should be employed to avoid skin contact.[7][11]

  • Protective Clothing: A long-sleeved laboratory coat is mandatory.[12] For procedures with a higher risk of contamination, consider a chemical-resistant apron or a disposable coverall.[15] Clothing should be buttoned completely, and street clothes should be fully covered.

Respiratory Protection

While engineering controls like a fume hood are the primary defense against respiratory exposure, supplementary respiratory protection may be required.

  • Standard Operations: Work should be conducted in a chemical fume hood to prevent the need for routine respiratory protection.[12]

  • High-Risk Scenarios: If there is a risk of generating significant dust or aerosols (e.g., during large-scale weighing or in case of a ventilation failure), a NIOSH-approved air-purifying respirator with an organic vapor/particulate filter cartridge is necessary.[3][5][8]

Step-by-Step Operational Protocol for Safe Handling

This protocol provides a systematic workflow to ensure safety at every stage of handling this compound.

Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the path to the nearest safety shower and eyewash station is clear.[2][5]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE to minimize movement in and out of the work area.

  • Review Procedures: Read through the entire experimental plan and the Safety Data Sheet (SDS) for this compound and any other reagents being used.

Donning and Using PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don a lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on chemical safety goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[2]

Handling and Disposal Workflow

G cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation A 1. Identify Task & Assess Risks B 2. Verify Fume Hood & Safety Showers A->B C 3. Select Required PPE (Goggles, Gloves, Coat) B->C D 4. Don PPE in Correct Sequence E 5. Handle Chemical Inside Fume Hood D->E F 6. Segregate Waste (Solid, Liquid, Sharps) E->F Spill Spill Occurs? E->Spill G 7. Doff PPE Safely (Gloves First) H 8. Dispose of PPE in Hazardous Waste G->H I 9. Wash Hands Thoroughly H->I Spill->F No SpillResponse Execute Spill Response Protocol Spill->SpillResponse Yes

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response and Decontamination

Preparedness is a critical component of laboratory safety. In the event of an exposure or spill, immediate and correct action is vital.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][12][16] Remove contaminated clothing and shoes.[12] Seek medical attention if irritation persists.[2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3][12] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Wash out the mouth with water.[12] Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2]

Spill and Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Spill Response: In case of a spill, evacuate unnecessary personnel.[11] Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand or vermiculite.[8][12] Sweep up the material, place it into a suitable, labeled, and closed container for hazardous waste disposal.[8][12]

  • Waste Disposal: Dispose of waste, including empty containers and contaminated PPE, through a licensed professional waste disposal service.[3][17] Do not allow the product to enter drains or waterways.[11][12]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazol-4-amine
Reactant of Route 2
3-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.